Ethyl 3-(2-hydroxyphenyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMJMZSXBPHDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483029 | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid, Slight spicy aroma | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2175/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
20921-04-4 | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020921044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(2-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 3-(2-HYDROXYPHENYL)PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ6V125HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(2-hydroxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2-hydroxyphenyl)propanoate, also known as ethyl melilotate, is a phenolic ester with noteworthy applications in the fragrance industry and as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2][3] Its bifunctional nature, characterized by a reactive phenolic hydroxyl group and an ester moiety, dictates its chemical behavior and potential for derivatization. This guide provides a comprehensive overview of the chemical and physical properties of Ethyl 3-(2-hydroxyphenyl)propanoate, detailed spectral analysis, a robust synthesis protocol via Fischer-Speier esterification, and an exploration of its reactivity and potential applications in drug discovery and development.
Core Chemical and Physical Properties
Ethyl 3-(2-hydroxyphenyl)propanoate is a white solid at room temperature, often characterized by a slight spicy or vanilla-like aroma.[1][4] This profile has led to its use as a flavoring agent.[1] A thorough understanding of its fundamental properties is critical for its effective handling, characterization, and application in a research setting.
Structure and Identification
The molecular structure of Ethyl 3-(2-hydroxyphenyl)propanoate consists of a benzene ring substituted with a hydroxyl group at the ortho position relative to a 3-ethoxypropanoyl side chain.
DOT Script for Chemical Structure
Caption: Chemical structure of Ethyl 3-(2-hydroxyphenyl)propanoate.
Table 1: Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | ethyl 3-(2-hydroxyphenyl)propanoate[1] |
| Synonyms | Ethyl melilotate, Ethyl 3-(2-hydroxyphenyl)propionate, Benzenepropanoic acid, 2-hydroxy-, ethyl ester, Hydrocinnamic acid, o-hydroxy-, ethyl ester[2][3] |
| CAS Number | 20921-04-4[3] |
| Molecular Formula | C₁₁H₁₄O₃[3] |
| Molecular Weight | 194.23 g/mol [1] |
| InChIKey | HXMJMZSXBPHDKV-UHFFFAOYSA-N[3] |
| SMILES | CCOC(=O)CCC1=CC=CC=C1O[1] |
Physicochemical Data
The physicochemical properties of Ethyl 3-(2-hydroxyphenyl)propanoate are summarized in the table below. These values are crucial for designing experimental conditions, particularly for synthesis, purification, and formulation.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | White solid | [4] |
| Odor | Slight spicy aroma | [4] |
| Melting Point | 39-42 °C | [4] |
| Boiling Point | 281-283 °C | [4] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1][2] |
| Vapor Pressure | 0.000829 mmHg at 25°C (estimated) |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Ethyl 3-(2-hydroxyphenyl)propanoate. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. Based on the structure, the following table outlines the predicted chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | |
| ~2.6 | Triplet | 2H | Ar-CH₂-CH₂ -COO- | |
| ~2.9 | Triplet | 2H | Ar-CH₂ -CH₂-COO- | |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ | |
| ~6.8-7.2 | Multiplet | 4H | Aromatic protons | |
| ~7.5-8.0 | Singlet (broad) | 1H | Ar-OH | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| ~14 | -O-CH₂-CH₃ | |||
| ~25 | Ar-CH₂ -CH₂-COO- | |||
| ~35 | Ar-CH₂-CH₂ -COO- | |||
| ~60 | -O-CH₂ -CH₃ | |||
| ~115-130 | Aromatic carbons | |||
| ~155 | Aromatic carbon attached to -OH | |||
| ~173 | C =O (Ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Functional Group | Vibration |
| 3500-3200 (broad) | O-H (Phenol) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2980-2850 | C-H (Aliphatic) | Stretching |
| ~1730 | C=O (Ester) | Stretching |
| 1600, 1450 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Ester) | Stretching |
Mass Spectrometry (MS)
In mass spectrometry, Ethyl 3-(2-hydroxyphenyl)propanoate will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. For instance, in a GC-MS analysis, a prominent peak is observed at m/z 120.[1]
Synthesis and Purification
The most common and efficient method for the laboratory-scale synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate is the Fischer-Speier esterification of 3-(2-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst.[5][6]
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
DOT Script for Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate
This protocol outlines a typical procedure for the synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate.
Materials and Reagents:
-
3-(2-Hydroxyphenyl)propanoic acid
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Chloride (NaCl), saturated aqueous solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-hydroxyphenyl)propanoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
DOT Script for Synthesis Workflow
Caption: Experimental workflow for the synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate.
Chemical Reactivity
The chemical reactivity of Ethyl 3-(2-hydroxyphenyl)propanoate is primarily governed by its two functional groups: the phenolic hydroxyl group and the ethyl ester group.
Reactions of the Phenolic Hydroxyl Group
The phenolic -OH group is weakly acidic and can undergo reactions typical of phenols:
-
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will form a new ester at the phenolic oxygen.
-
Etherification (Williamson Ether Synthesis): Deprotonation with a strong base followed by reaction with an alkyl halide will yield an ether.
-
Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to further electrophilic substitution.
Reactions of the Ester Group
The ester functionality is susceptible to nucleophilic acyl substitution:
-
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol under either acidic or basic conditions.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will result in the exchange of the ethoxy group for a different alkoxy group.
-
Aminolysis: Reaction with ammonia or primary/secondary amines will yield the corresponding amide.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Development
While Ethyl 3-(2-hydroxyphenyl)propanoate itself is not a therapeutic agent, its structural motifs are of interest in medicinal chemistry. The presence of a phenolic group suggests potential antioxidant properties, as the hydroxyl group can act as a hydrogen donor to scavenge free radicals.
Furthermore, analogs of this compound have been investigated for their biological activities. For instance, related phenolic esters have demonstrated anti-inflammatory properties. This suggests that Ethyl 3-(2-hydroxyphenyl)propanoate could serve as a valuable starting material or scaffold for the synthesis of novel compounds with potential therapeutic applications. Its bifunctionality allows for diverse chemical modifications to optimize biological activity and pharmacokinetic properties.
Conclusion
Ethyl 3-(2-hydroxyphenyl)propanoate is a compound with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods like Fischer-Speier esterification. The dual reactivity of its phenolic and ester functional groups makes it a versatile building block for organic synthesis. For researchers in drug development, this molecule presents an interesting scaffold for the design and synthesis of new chemical entities with potential biological activities, particularly in the areas of antioxidant and anti-inflammatory research.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12263583, Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]
-
University of California, Davis. (n.d.). Fischer Esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53865921, Ethyl 3-(2-amino-3-hydroxyphenyl)propanoate. Retrieved from [Link]
- Google Patents. (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61328, Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
Filo. (2024). Interpretaion of HNMR of ethyl propanoate (Figure A). Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Athabasca University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
-
FlavScents. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6930705, 3-(2-Hydroxyphenyl)propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67626781, Ethyl 3-[2-(2-hydroxyphenyl)phenyl]propanoate. Retrieved from [Link]
Sources
- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]
- 3. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 4. Food safety and quality: details [fao.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. athabascau.ca [athabascau.ca]
An In-Depth Technical Guide to Ethyl 3-(2-hydroxyphenyl)propanoate (CAS: 20921-04-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Phenolic Ester
Ethyl 3-(2-hydroxyphenyl)propanoate, also known by synonyms such as Ethyl melilotate, is an organic compound that has garnered interest in various scientific fields.[1][2] Structurally, it is an ethyl ester of 3-(2-hydroxyphenyl)propanoic acid, featuring a phenyl ring substituted with a hydroxyl group and a three-carbon ester chain.[1][2] This arrangement of functional groups imparts a unique combination of chemical properties that make it a valuable molecule in applications ranging from flavor and fragrance to its potential as a scaffold in medicinal chemistry.[2] As a derivative of the naturally occurring compound 3-(2-hydroxyphenyl)propanoic acid, a metabolite found in organisms from bacteria to humans, it exists at the intersection of natural product chemistry and synthetic exploration.[1] This guide provides a comprehensive overview of its synthesis, characterization, and potential biological applications, offering a technical resource for researchers engaged in its study.
Physicochemical Properties: A Quantitative Overview
Ethyl 3-(2-hydroxyphenyl)propanoate is a white solid with a slight spicy aroma.[2] It is soluble in ethanol but practically insoluble in water.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 20921-04-4 | [2][3] |
| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |
| Molecular Weight | 194.23 g/mol | [2][3] |
| Appearance | White solid | [2] |
| Melting Point | 39.00 to 42.00 °C | [4] |
| Boiling Point | 281.00 to 283.00 °C @ 760.00 mm Hg | [4] |
| Solubility | Soluble in alcohol; practically insoluble in water | [2][4] |
| IUPAC Name | ethyl 3-(2-hydroxyphenyl)propanoate | [2] |
Synthesis Protocol: From Coumarin to a Saturated Ester
The most common and efficient laboratory-scale synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate involves the catalytic hydrogenation of coumarin in the presence of ethanol. This process saturates the double bond of the α,β-unsaturated lactone (coumarin) and subsequently opens the lactone ring via ethanolysis to form the desired ethyl ester.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for the hydrogenation of carbon-carbon double bonds. The carbon support provides a high surface area for the palladium, enhancing its efficiency.
-
Solvent: Ethanol serves a dual purpose. It is a suitable solvent for coumarin and, more importantly, acts as the nucleophile that attacks the carbonyl carbon of the intermediate dihydrocoumarin, leading to the formation of the ethyl ester.
-
Hydrogen Source: Pressurized hydrogen gas is the reducing agent that, in conjunction with the palladium catalyst, adds across the double bond of the coumarin ring.
-
Temperature and Pressure: These parameters are optimized to ensure a reasonable reaction rate without promoting side reactions. Moderate temperatures and pressures are typically sufficient for this transformation.
Step-by-Step Methodology:
-
Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr autoclave) is charged with coumarin (1.0 eq) and a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).
-
Solvent Addition: Anhydrous ethanol is added to the vessel to dissolve the coumarin and create the reaction medium.
-
Inerting the Atmosphere: The vessel is sealed and purged several times with an inert gas, such as nitrogen or argon, to remove any oxygen that could pose a safety hazard with hydrogen and the catalyst.
-
Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heated to a temperature of approximately 50-70°C.
-
Reaction Monitoring: The reaction is stirred vigorously to ensure efficient mixing and contact between the reactants, catalyst, and hydrogen. The progress of the reaction can be monitored by observing the uptake of hydrogen or by taking small aliquots (after depressurizing and purging) for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is then filtered through a pad of celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to remove the bulk of the ethanol. The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure Ethyl 3-(2-hydroxyphenyl)propanoate.
Analytical Characterization: A Spectroscopic Fingerprint
Ensuring the identity and purity of synthesized Ethyl 3-(2-hydroxyphenyl)propanoate is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For Ethyl 3-(2-hydroxyphenyl)propanoate, the expected signals would include:
-
A triplet around 1.2 ppm corresponding to the methyl protons of the ethyl group.
-
A quartet around 4.1 ppm for the methylene protons of the ethyl group, deshielded by the adjacent oxygen atom.
-
Two triplets around 2.6 and 2.9 ppm for the two methylene groups of the propanoate chain.
-
A complex multiplet pattern in the aromatic region (approximately 6.8-7.2 ppm) for the four protons on the phenyl ring.
-
A broad singlet for the phenolic hydroxyl proton, the chemical shift of which can vary depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The expected signals would be:
-
A signal around 14 ppm for the methyl carbon of the ethyl group.
-
A signal around 60 ppm for the methylene carbon of the ethyl group.
-
Signals for the two methylene carbons of the propanoate chain.
-
Multiple signals in the aromatic region (115-155 ppm) for the carbons of the phenyl ring.
-
A signal for the ester carbonyl carbon around 173 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule. Key vibrational bands for Ethyl 3-(2-hydroxyphenyl)propanoate would include:
-
A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, typically in the 3100-2850 cm⁻¹ range.
-
A strong, sharp absorption band around 1730 cm⁻¹ due to the C=O stretching of the ester carbonyl group.
-
C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.
-
C-O stretching vibrations for the ester and phenol groups, typically appearing in the 1300-1000 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Ethyl 3-(2-hydroxyphenyl)propanoate, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 194. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 149, and other characteristic fragmentations of the aromatic ring and propanoate chain. PubChem lists a top peak at m/z 120 and other significant peaks at m/z 148 and 107.[2]
Potential Applications in Research and Drug Development
While specific biological activity data for Ethyl 3-(2-hydroxyphenyl)propanoate is limited in publicly available literature, its structural motifs suggest several areas of potential therapeutic interest, drawing parallels with related compounds.
Antioxidant Activity
The presence of a phenolic hydroxyl group is a key structural feature associated with antioxidant activity. Phenols can act as free radical scavengers by donating a hydrogen atom to neutralize reactive oxygen species (ROS), a process that is implicated in a wide range of diseases. The antioxidant potential of this compound can be readily assessed using standard in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of Ethyl 3-(2-hydroxyphenyl)propanoate in methanol are also prepared.
-
Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader. The discoloration of the purple DPPH solution to yellow indicates radical scavenging activity.
-
Data Analysis: The percentage of DPPH radical scavenging is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Antimicrobial Activity
Many phenolic compounds exhibit antimicrobial properties. Ethyl 3-(2-hydroxyphenyl)propanoate could potentially disrupt microbial cell membranes or interfere with essential cellular processes. Its efficacy can be evaluated against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antiproliferative and Cytotoxic Effects
Derivatives of coumarins and other phenolic compounds have been investigated for their potential as anticancer agents.[5] These compounds can induce apoptosis or inhibit cell proliferation in cancer cell lines through various mechanisms.
Experimental Protocol: MTT Assay for Cytotoxicity on HeLa Cells
-
Cell Culture: HeLa cells (a human cervical cancer cell line) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Ethyl 3-(2-hydroxyphenyl)propanoate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Conclusion
Ethyl 3-(2-hydroxyphenyl)propanoate is a readily accessible compound with a well-defined chemical structure and interesting potential. This guide has provided a detailed framework for its synthesis, characterization, and the exploration of its biological activities. While further research is needed to fully elucidate its therapeutic potential, the information and protocols presented here offer a solid foundation for scientists and researchers to build upon in their investigations of this versatile phenolic ester.
References
-
Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyphenyl)propanoate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. PubChem. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]
Sources
- 1. 3-(2-Hydroxyphenyl)propanoate | C9H9O3- | CID 6930705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 4. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 3-(2-hydroxyphenyl)propanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2-hydroxyphenyl)propanoate, also known by synonyms such as Ethyl melilotate and Ethyl o-hydroxyhydrocinnamate, is an aromatic ester with the chemical formula C₁₁H₁₄O₃.[1][2][3] While it has found application as a flavoring agent, its true potential for the scientific community lies in its versatile chemical structure.[1] Possessing a phenolic hydroxyl group, an ester functional group, and a benzene ring, this compound serves as a valuable and multifaceted building block in organic synthesis. Its precursor, 3-(2-hydroxyphenyl)propanoic acid, is recognized for its utility in synthesizing biologically active molecules, particularly anti-inflammatory and analgesic agents.[4] This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic profile, chemical reactivity, and its emerging role as a scaffold in medicinal chemistry and drug development.
Physicochemical and Structural Data
Ethyl 3-(2-hydroxyphenyl)propanoate is typically a white solid with a slight spicy aroma.[1] It is soluble in alcohol and sparingly soluble in water.[1][2] Key quantitative data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| CAS Number | 20921-04-4 | [1][2][3] |
| Appearance | White solid (estimated) | [2][3] |
| Melting Point | 39.00 to 42.00 °C | [2][3] |
| Boiling Point | 281.00 to 283.00 °C (at 760 mm Hg) | [2] |
| logP (o/w) | 2.291 (estimated) | [2] |
| Solubility | Soluble in alcohol; Water: 1108 mg/L (25 °C, est.) | [2] |
Molecular Structure Diagram
Caption: 2D structure of Ethyl 3-(2-hydroxyphenyl)propanoate.
Synthesis and Purification
The most direct and industrially scalable method for synthesizing Ethyl 3-(2-hydroxyphenyl)propanoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid. This classic acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol. An alternative conceptual pathway involves the catalytic hydrogenation of coumarin, which would open the lactone ring to form the hydrocinnamic acid, followed by in-situ or subsequent esterification.
Primary Synthesis Workflow: Fischer-Speier Esterification
Caption: Workflow for the synthesis via Fischer-Speier esterification.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is adapted from established esterification procedures for structurally similar phenolic acids.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-hydroxyphenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add absolute ethanol (10-20 eq), which serves as both reactant and solvent.
-
Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.1 eq) to the stirring mixture.
-
Heating: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 3-(2-hydroxyphenyl)propanoate.
Spectroscopic Characterization
The structural identity and purity of Ethyl 3-(2-hydroxyphenyl)propanoate are confirmed using standard spectroscopic methods. The expected spectral features are summarized below, with data referenced from public databases.[1]
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons: Multiplets in the range of δ 6.7-7.2 ppm. - Ethyl ester CH₂: Quartet around δ 4.1 ppm. - Propanoate CH₂ (adjacent to ring): Triplet around δ 2.9 ppm. - Propanoate CH₂ (adjacent to carbonyl): Triplet around δ 2.6 ppm. - Ethyl ester CH₃: Triplet around δ 1.2 ppm. - Phenolic OH: A broad singlet, chemical shift is concentration and solvent dependent. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around δ 173 ppm. - Aromatic Carbons: Signals between δ 115-155 ppm. - Ethyl ester O-CH₂: Signal around δ 60 ppm. - Propanoate CH₂ carbons: Signals in the range of δ 25-36 ppm. - Ethyl ester CH₃: Signal around δ 14 ppm. |
| IR Spectroscopy | - O-H stretch (phenolic): Broad band around 3300-3400 cm⁻¹. - C-H stretch (aromatic & aliphatic): Bands around 2850-3100 cm⁻¹. - C=O stretch (ester): Strong, sharp band around 1730 cm⁻¹. - C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. - C-O stretch (ester & phenol): Bands in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): Peak at m/z = 194.23. |
Chemical Reactivity and Derivatization Potential
The utility of Ethyl 3-(2-hydroxyphenyl)propanoate as a synthetic intermediate stems from its three distinct reactive sites, which allow for selective chemical modifications. This functional handle diversity makes it a valuable scaffold for building molecular complexity in drug discovery programs.
-
Phenolic Hydroxyl Group: This site is amenable to O-alkylation or O-acylation to introduce a wide variety of substituents. It can also participate in reactions like the Williamson ether synthesis or be used as a nucleophile in various coupling reactions.
-
Ester Group: The ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. Alternatively, it can be reduced to the corresponding primary alcohol.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the hydroxyl and alkyl substituents will influence the position of substitution.
Potential Derivatization Pathways
Caption: Key reactive sites and potential synthetic transformations.
Applications in Research and Drug Development
While Ethyl 3-(2-hydroxyphenyl)propanoate itself is not an active pharmaceutical ingredient (API), its structural motif is of significant interest in medicinal chemistry. Propanoic acid derivatives are prevalent in numerous drug classes, most notably the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of this molecule provides a versatile scaffold that can be elaborated to generate libraries of new chemical entities for screening.
The parent compound, 3-(2-hydroxyphenyl)propanoic acid, is explicitly noted as a building block for synthesizing molecules with anti-inflammatory and analgesic properties.[4] By serving as a protected and readily modifiable version of this acid, the ethyl ester is an ideal starting material for multi-step syntheses. Researchers can leverage the ester to prevent unwanted reactions at the carboxylic acid site while performing chemistry on the phenolic hydroxyl group or the aromatic ring. Subsequent hydrolysis of the ester unmasks the carboxylic acid, a key functional group for interacting with many biological targets or for improving pharmacokinetic properties.
Therefore, this compound is best viewed as a strategic intermediate for:
-
Scaffold Elaboration: Building upon the core structure to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: Using the hydroxyphenyl propanoate core as a starting fragment for linking or growing into a larger, more potent molecule.
-
Prodrug Synthesis: The phenolic hydroxyl could be esterified with an active drug, creating a prodrug that is cleaved in vivo to release the therapeutic agent.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed. It is recommended to handle Ethyl 3-(2-hydroxyphenyl)propanoate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
-
Xia, C.-N., Hu, W.-X., & Rao, G.-W. (2004). Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. Acta Crystallographica Section E: Structure Reports Online, 60(5), o913–o914. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Available at: [Link]
- Google Patents. (n.d.). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. (WO2014181362A1).
- Google Patents. (n.d.). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. (EP1237855B1).
-
Human Metabolome Database. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available at: [Link]
-
Purdue University Graduate School. (2022). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-[2-(2-hydroxyphenyl)phenyl]propanoate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Available at: [Link]
-
Raza, A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(14), 5360. Available at: [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Available at: [Link]
-
FlavScents. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Available at: [Link]
-
Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2326. Available at: [Link]
-
Martins, M. A., et al. (2013). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Catalysts, 3(3), 653-670. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of methyl ester of 3-phenyl-2-thioureido-propanoic acid. Available at: [Link]
-
Kumar, R., & Kumar, S. (2019). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. SN Applied Sciences, 1(11), 1435. Available at: [Link]
-
ResearchGate. (2016). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst. Available at: [Link]
-
Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine an. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information. Available at: [Link]
-
Patsnap Eureka. (2025). Optimizing Ethyl Propanoate Processes in Pharmaceutical Production. Available at: [Link]
-
Li, J., et al. (2018). Alcohol Participates in the Synthesis of Functionalized Coumarin-Fused Pyrazolo[3,4-b]Pyridine from a One-Pot Three-Component Reaction. Molecules, 23(11), 2993. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
Sources
- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]
- 3. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]
- 4. chemimpex.com [chemimpex.com]
- 5. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 3-(2-hydroxyphenyl)propanoate: Nomenclature, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(2-hydroxyphenyl)propanoate, a notable ester derivative of 3-(2-hydroxyphenyl)propanoic acid, is a compound of increasing interest within the scientific community. Its unique structural features, comprising a phenolic hydroxyl group and a propanoate ester moiety, render it a versatile molecule with applications spanning from flavor and fragrance to a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis methodologies, and explores its prospective role in the realm of drug discovery and development.
Part 1: Chemical Identity and Nomenclature
IUPAC Name and Synonyms
The formal identification of a chemical entity is crucial for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 3-(2-hydroxyphenyl)propanoate [1][2][3].
However, in literature and commercial databases, it is frequently referenced by a variety of synonyms. Understanding these is key to a comprehensive literature search.
Common Synonyms:
-
Hydrocinnamic acid, o-hydroxy-, ethyl ester[3]
-
Ethyl 3-(2-hydroxyphenyl)propionate[4]
-
Ethyl o-hydroxyhydrocinnamate[3]
-
3-(2-hydroxyphenyl)propanoic acid ethyl ester
Chemical Structure and Properties
The molecular structure of ethyl 3-(2-hydroxyphenyl)propanoate is characterized by a benzene ring substituted with a hydroxyl group at the ortho position relative to a 3-ethoxycarbonylpropyl side chain.
Table 1: Physicochemical Properties of Ethyl 3-(2-hydroxyphenyl)propanoate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| CAS Number | 20921-04-4 | NIST WebBook[3] |
| Appearance | White solid | PubChem[1] |
| Odor | Slight spicy aroma | PubChem[1] |
| Solubility | Practically insoluble in water, soluble in ethanol | PubChem[1] |
Part 2: Synthesis Methodologies
The synthesis of ethyl 3-(2-hydroxyphenyl)propanoate can be approached through several well-established organic chemistry reactions. The two most prominent methods are the Fischer-Speier esterification of the corresponding carboxylic acid and the catalytic hydrogenation of coumarin.
Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction between 3-(2-hydroxyphenyl)propanoic acid and ethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed as a byproduct is removed.
-
Acid Catalyst (e.g., H₂SO₄): The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
-
Excess Ethanol: Using ethanol as the solvent and reactant shifts the reaction equilibrium to the product side, maximizing the yield of the ester, in accordance with Le Châtelier's principle.
-
Reflux: Heating the reaction mixture to its boiling point increases the rate of reaction, allowing equilibrium to be reached more quickly.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-hydroxyphenyl)propanoic acid (1 equivalent) in absolute ethanol (10-20 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure ethyl 3-(2-hydroxyphenyl)propanoate.
Caption: Fischer-Speier Esterification Workflow.
Catalytic Hydrogenation of Coumarin
An alternative and efficient route to ethyl 3-(2-hydroxyphenyl)propanoate is the catalytic hydrogenation of coumarin in the presence of ethanol. This reaction involves the reduction of the α,β-unsaturated lactone ring of coumarin.
-
Catalyst (e.g., Palladium on Carbon): A heterogeneous catalyst like Pd/C is highly effective in activating molecular hydrogen and facilitating its addition across the double bond and subsequent reductive opening of the lactone ring.
-
Ethanol: Serves as both the solvent and the nucleophile that forms the ethyl ester upon ring opening.
-
Hydrogen Gas: The reducing agent that saturates the double bond and participates in the reductive cleavage of the lactone.
-
Reaction Setup: To a solution of coumarin (1 equivalent) in ethanol in a high-pressure reactor (autoclave), add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar) and stir the mixture at a set temperature (e.g., 50-80 °C) for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography or distillation to afford pure ethyl 3-(2-hydroxyphenyl)propanoate.
Caption: Catalytic Hydrogenation of Coumarin Workflow.
Part 3: Applications in Drug Development and Research
While ethyl 3-(2-hydroxyphenyl)propanoate is recognized for its use as a flavoring agent with a vanilla-like profile, its structural motifs suggest a potential for broader applications in the pharmaceutical sciences[1]. The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological activities.
A Scaffold for Bioactive Molecules
Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[5]. The structural similarity of ethyl 3-(2-hydroxyphenyl)propanoate to this class suggests that it could serve as a valuable starting material or scaffold for the development of novel anti-inflammatory agents.
Furthermore, recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising anticancer candidates[6]. These findings suggest that the 3-(hydroxyphenyl)propanoate core of the title compound could be a key pharmacophore for the design of new antiproliferative agents. Research into phenylpropanoids, a class of compounds to which ethyl 3-(2-hydroxyphenyl)propanoate belongs, has also indicated potential anticancer activities[7].
Potential as a Building Block in Pharmaceutical Synthesis
The presence of a reactive phenolic hydroxyl group and an ester functionality makes ethyl 3-(2-hydroxyphenyl)propanoate a versatile building block for further chemical modifications[8]. The hydroxyl group can be derivatized to form ethers or other esters, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. For instance, derivatives of 2-(3-benzoylphenyl) propanoic acid have been investigated as dual-mechanism drugs with anti-inflammatory and anticancer properties[9].
Conclusion
Ethyl 3-(2-hydroxyphenyl)propanoate is a compound with a well-defined chemical identity and accessible synthetic routes. While its current primary application lies in the flavor industry, its structural features hold significant promise for its use as a scaffold and building block in the design and synthesis of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug development.
References
-
PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]
-
Amerigo Scientific. Ethyl 3-(2,3-Dimethyl-4-hydroxyphenyl)propanoate. [Link]
-
PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. ethyl 3-(2-hydroxyphenyl) propionate. [Link]
-
PraxiLabs. Fischer Esterification Experiment Virtual Lab. [Link]
-
University of Calgary. Ch15 : Synthesis of Esters. [Link]
-
NIST WebBook. Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]
-
MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
-
CoLab. The Hydrogenation of Coumarin and Related Compounds. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
National Institutes of Health. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. [Link]
-
University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
ResearchGate. Phenylpropanoids, eugenol scaffold, and its derivatives as anticancer. [Link]
Sources
- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(2-hydroxyphenyl)propanoate 95% | CAS: 20921-04-4 | AChemBlock [achemblock.com]
- 3. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 4. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 3-(2,3-Dimethyl-4-hydroxyphenyl)propanoate - Amerigo Scientific [amerigoscientific.com]
- 9. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Ethyl melilotate
An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl Melilotate
Introduction: Understanding Ethyl Melilotate
Ethyl melilotate, systematically known as ethyl 3-(2-hydroxyphenyl)propanoate, is an aromatic ester with significance in the flavor and fragrance industry.[1] It is characterized by sweet, creamy, and vanilla-like notes with a slight spicy aroma.[2][3][4] Its chemical structure, comprising a phenolic hydroxyl group and an ethyl ester moiety, dictates its physical properties, chemical reactivity, and analytical profile. This guide provides a comprehensive technical overview of its core properties, stability considerations, and the analytical methodologies required for its characterization, offering field-proven insights for professionals in research and development.
Part 1: Core Physicochemical Properties
The physical state and solubility parameters of Ethyl melilotate are fundamental to its application in various matrices, from flavoring systems to potential use in drug formulation. These properties are a direct consequence of its molecular structure and weight.
Quantitative Physical Data
A summary of the key physical and chemical identifiers for Ethyl melilotate is presented below. This data is essential for modeling its behavior in different systems, ensuring accurate dosage, and predicting its environmental fate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [2][5] |
| Molecular Weight | 194.23 g/mol | [2][3] |
| CAS Number | 20921-04-4 | [3][4] |
| FEMA Number | 4758 | [3][6] |
| Appearance | White solid | [3][7] |
| Odor/Flavor Profile | Slight spicy aroma; sweet, creamy, vanilla notes | [1][2][3][4] |
| Melting Point | 39.00 to 42.00 °C | [4][7] |
| Boiling Point | 281.00 to 283.00 °C (@ 760.00 mm Hg) | [3][7] |
| Vapor Pressure | 0.001 mmHg @ 25.00 °C (estimated) | [4][7] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [2][3] |
Part 2: Chemical Profile and Reactivity
The chemical nature of Ethyl melilotate is defined by its three primary functional regions: the aromatic ring, the phenolic hydroxyl group, and the ethyl ester group. Understanding the reactivity of these groups is critical for predicting potential degradation pathways, identifying incompatibilities, and designing synthetic modifications.
Structural Reactivity
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond to yield 3-(2-hydroxyphenyl)propanoic acid (melilotic acid) and ethanol. This is a primary degradation pathway that can be catalyzed by enzymatic activity or exposure to acidic or alkaline environments.
-
Phenolic Reactivity: The hydroxyl group attached to the benzene ring is weakly acidic and can be deprotonated by a suitable base. It is also susceptible to oxidation, which can lead to coloration and the formation of degradation byproducts.
-
Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group, influencing the position of incoming substituents.
Chemical Stability and Degradation
The stability of Ethyl melilotate is a key consideration during storage and formulation. Like many flavoring esters, its degradation can be influenced by environmental factors such as pH, temperature, and light exposure.[8] The primary degradation route is ester hydrolysis, which follows first-order kinetics and is pH-dependent.[9] Oxidative degradation of the phenolic moiety is also a potential concern, which can be mitigated by the use of antioxidants and storage in inert, light-protected containers.[10]
Sources
- 1. gras26 [leffingwell.com]
- 2. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Food safety and quality: details [fao.org]
- 4. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]
- 5. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 6. WHO | JECFA [apps.who.int]
- 7. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of Ethyl 3-(2-hydroxyphenyl)propanoate
This guide provides a comprehensive technical overview of the solubility of Ethyl 3-(2-hydroxyphenyl)propanoate, a compound of interest in pharmaceutical and flavor industries.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, experimental protocols, and theoretical underpinnings.
Introduction to Ethyl 3-(2-hydroxyphenyl)propanoate
Ethyl 3-(2-hydroxyphenyl)propanoate, also known as Ethyl melilotate, is a white solid with a slight spicy aroma.[1][2][3] Its molecular formula is C₁₁H₁₄O₃, and it has a molecular weight of 194.23 g/mol .[2][4][5] This compound is recognized for its use as a flavoring agent.[2][3] Understanding its solubility is critical for its application in various formulations, affecting bioavailability, stability, and therapeutic efficacy in pharmaceutical contexts.[6]
Key Physicochemical Properties: [1][2][3][4][5]
-
Melting Point: 39.00 to 42.00 °C[1]
-
Boiling Point: 281-283 °C[3]
-
Synonyms: Ethyl melilotate, Ethyl o-hydroxyhydrocinnamate, Hydrocinnamic acid, o-hydroxy-, ethyl ester[3][5]
Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[7] The solubility of Ethyl 3-(2-hydroxyphenyl)propanoate is governed by the interplay of its molecular structure, including the polar hydroxyl (-OH) and ester (-COO-) functional groups, and the nonpolar benzene ring and ethyl chain.
The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the ester group can participate in dipole-dipole interactions. The aromatic ring and the ethyl group contribute to its nonpolar character, influencing its solubility in nonpolar organic solvents.
Factors Influencing Solubility
Several factors can influence the solubility of a compound:
-
Temperature: Generally, the solubility of solids increases with increasing temperature.[8] This is a crucial factor in processes like recrystallization.[8]
-
Solvent Polarity: The polarity of the solvent plays a significant role in its ability to dissolve a solute.
-
Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds can greatly enhance solubility.
-
Molecular Size: As the molecular size increases, solubility in water tends to decrease.[9]
Solubility Profile of Ethyl 3-(2-hydroxyphenyl)propanoate
Based on its chemical structure and available data, a qualitative solubility profile can be established.
| Solvent Type | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | The hydroxyl group allows for hydrogen bonding, but the nonpolar regions of the molecule limit extensive solubility in highly polar solvents like water. It is reported to be soluble in ethanol.[2][3] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Likely soluble | The ester and hydroxyl groups can engage in dipole-dipole interactions with these solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Likely soluble | The nonpolar aromatic ring and ethyl chain will interact favorably with nonpolar solvents. It is readily soluble in organic solvents like ether.[9] |
Note: This table provides a predicted solubility profile. Experimental verification is essential for quantitative data.
Experimental Determination of Solubility
The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10][11]
Shake-Flask Method Protocol
This protocol outlines the steps for determining the thermodynamic solubility of Ethyl 3-(2-hydroxyphenyl)propanoate.
Objective: To determine the equilibrium solubility of Ethyl 3-(2-hydroxyphenyl)propanoate in a given solvent at a specific temperature.
Materials:
-
Ethyl 3-(2-hydroxyphenyl)propanoate (pure solid)
-
Selected solvents (e.g., water, ethanol, hexane)
-
Glass vials or flasks with tight-fitting caps
-
Orbital shaker or thermomixer
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Add an excess amount of solid Ethyl 3-(2-hydroxyphenyl)propanoate to a series of vials, each containing a known volume of a different solvent.[11]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[12] Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.[10][12]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples or filter the supernatant using a syringe filter to separate the undissolved solid from the saturated solution.[10][13]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound.[6][10]
Analytical Quantification
UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore that absorbs light in the UV-visible range.[14][15]
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for Ethyl 3-(2-hydroxyphenyl)propanoate in the chosen solvent.[16]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to construct a calibration curve.[16]
-
Sample Analysis: Measure the absorbance of the diluted saturated solution and use the calibration curve to determine its concentration.
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method for quantification.[6]
-
Method Development: Develop an appropriate HPLC method, including the choice of column, mobile phase, flow rate, and detector wavelength.
-
Calibration: Inject a series of standard solutions of known concentrations to generate a calibration curve.
-
Sample Injection: Inject the diluted sample from the solubility experiment and determine the concentration from the peak area using the calibration curve.
Workflow Diagram
General protocol for recrystallization.
Conclusion
This guide has provided a detailed technical overview of the solubility of Ethyl 3-(2-hydroxyphenyl)propanoate. A thorough understanding of its solubility characteristics is paramount for its effective use in research and development. The experimental protocols provided herein offer a robust framework for obtaining reliable and reproducible solubility data, which is essential for formulation development, purification, and quality control.
References
-
Solubility of Ethyl Propanoate in Various Organic Solvents. Patsnap Eureka. 8
-
ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4. The Good Scents Company. 1
-
UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. 14
-
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. 10
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 13
-
How to determine the solubility of a substance in an organic solvent? ResearchGate. 17
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. 18
-
Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583. PubChem - NIH. 2
-
Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. 7
-
Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. 15
-
How to find solubilities of drugs by using uv-visible spectroscopy? ResearchGate. 19
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. 12
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology. 20
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 11
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. 16
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. 6
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Wisconsin-River Falls. 21
-
Experiment 1. Solubility of Organic Compounds. Scribd. 22
-
Ethyl 3-[2-(2-hydroxyphenyl)phenyl]propanoate | C17H18O3 | CID 67626781. PubChem. 23
-
3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet. ChemicalBook. 4
-
Ethyl 3-(2-hydroxyphenyl)propanoate. NIST WebBook. 5
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. 24
-
Ethyl propanoate. Solubility of Things. 9
-
What's the best solvent to remove these crystals and recrystallize it? Reddit. 25
-
Go-to recrystallization solvent mixtures. Reddit. 26
-
Solvents for Recrystallization. University of Rochester. 27
-
Technical Support Center: Solubility of Ethyl 3-(3,4-dihydroxyphenyl)propanoate. Benchchem. 28
-
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. 29
-
Experimental solubility studies for water in ethyl propanoate. ResearchGate. 30
-
Ethyl Propionate | C5H10O2 | CID 7749. PubChem - NIH. 31
-
ethyl 3-(2-hydroxyphenyl) propionate. FlavScents. 32
-
ETHYL PROPIONATE. Ataman Kimya.
-
Ethyl 3-(2-hydroxyphenyl)propanoate. Food and Agriculture Organization of the United Nations. 3
-
Ethyl 3-(2-hydroxyphenyl)propanoate. SpectraBase. 33
-
Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Human Metabolome Database. 34
Sources
- 1. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]
- 2. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Food safety and quality: details [fao.org]
- 4. 3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 5. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 6. improvedpharma.com [improvedpharma.com]
- 7. chem.ws [chem.ws]
- 8. Solubility of Ethyl Propanoate in Various Organic Solvents [eureka.patsnap.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. scielo.br [scielo.br]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. researchgate.net [researchgate.net]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. www1.udel.edu [www1.udel.edu]
- 22. scribd.com [scribd.com]
- 23. Ethyl 3-[2-(2-hydroxyphenyl)phenyl]propanoate | C17H18O3 | CID 67626781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Reagents & Solvents [chem.rochester.edu]
- 25. reddit.com [reddit.com]
- 26. reddit.com [reddit.com]
- 27. Reagents & Solvents [chem.rochester.edu]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. researchgate.net [researchgate.net]
- 31. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]
- 33. spectrabase.com [spectrabase.com]
- 34. hmdb.ca [hmdb.ca]
An In-Depth Technical Guide to Ethyl 3-(2-hydroxyphenyl)propanoate: Discovery, Natural Occurrence, and Scientific Profile
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-(2-hydroxyphenyl)propanoate, a molecule of interest in the fields of natural products, flavor chemistry, and potentially, pharmacology. This document moves beyond a simple data sheet to offer an in-depth analysis of its discovery, natural prevalence, synthesis, and key physicochemical and biological properties, grounded in established scientific literature.
Executive Summary: A Molecule at the Intersection of Nature and Synthesis
Ethyl 3-(2-hydroxyphenyl)propanoate, also known by synonyms such as ethyl melilotate, is a phenylpropanoid derivative characterized by a hydroxylated aromatic ring and a propanoate ethyl ester side chain. While its parent carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid), is a well-documented natural product, the ethyl ester occupies an interesting space between natural occurrence and synthetic accessibility. This guide will delve into its presence in the plant kingdom, particularly in Melilotus species (sweet clover), and detail the chemical pathways for its laboratory synthesis. Furthermore, we will explore its spectroscopic signature, providing the necessary data for its unambiguous identification, and discuss its potential biological activities based on current research into related compounds.
Physicochemical and Spectroscopic Data
A solid understanding of the fundamental properties of Ethyl 3-(2-hydroxyphenyl)propanoate is crucial for its application in research and development. The following table summarizes its key physicochemical characteristics.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| CAS Number | 20921-04-4 | PubChem[1] |
| Appearance | White solid | The Good Scents Company[2] |
| Odor | Slight spicy aroma | The Good Scents Company[2] |
| Melting Point | 39.00 to 42.00 °C | The Good Scents Company[2] |
| Boiling Point | 281.00 to 283.00 °C | The Good Scents Company[2] |
| Solubility | Soluble in ethanol; practically insoluble in water | PubChem[1], The Good Scents Company[2] |
Spectroscopic Profile for Structural Elucidation
The unique structural features of Ethyl 3-(2-hydroxyphenyl)propanoate give rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.
Mass Spectrometry (MS): The electron ionization mass spectrum of Ethyl 3-(2-hydroxyphenyl)propanoate is characterized by a molecular ion peak at m/z 194. The fragmentation pattern is expected to involve the loss of the ethoxy group (-OCH₂CH₃) and rearrangements of the propanoate chain, providing valuable structural information.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the aromatic ring, further confirming the compound's functional groups.
Natural Occurrence and Biosynthetic Origins
The presence of Ethyl 3-(2-hydroxyphenyl)propanoate in nature is intrinsically linked to its parent compound, 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid.
Presence in the Plant Kingdom
Melilotic acid is a known constituent of several plants, most notably yellow sweet clover (Melilotus officinalis) and white sweet clover (Melilotus albus). These plants are recognized for their sweet scent, which is largely attributed to coumarin and its derivatives, including melilotic acid. While direct evidence for the widespread natural occurrence of the ethyl ester is less documented, a PubMed abstract refers to "Meliloester, a new melilotic ester from Melilotus alba," strongly suggesting that esters of melilotic acid, potentially including the ethyl ester, are naturally occurring. It is plausible that the ethyl ester is present as a minor volatile component in the essential oils of these plants.
Biosynthetic Pathway
Ethyl 3-(2-hydroxyphenyl)propanoate is a member of the phenylpropanoid family of natural products. The biosynthesis of these compounds begins with the aromatic amino acids phenylalanine and tyrosine, which are products of the shikimate pathway.
Caption: Proposed biosynthetic pathway of Ethyl 3-(2-hydroxyphenyl)propanoate.
The biosynthesis initiates with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. Subsequent enzymatic hydroxylation and reduction reactions lead to the formation of 3-(2-hydroxyphenyl)propanoic acid. The final step to produce the ethyl ester is a biochemical esterification reaction with ethanol, which is also a common plant metabolite.
Chemical Synthesis: A Laboratory Perspective
The synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate in a laboratory setting is most commonly achieved through the Fischer-Speier esterification of its parent carboxylic acid.
Fischer-Speier Esterification Protocol
This classic acid-catalyzed esterification provides a straightforward and efficient route to the desired product.
Caption: Workflow for the synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-hydroxyphenyl)propanoic acid in a significant excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain this temperature for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel to yield the pure Ethyl 3-(2-hydroxyphenyl)propanoate.
Potential Biological Activities and Research Applications
While specific biological activity data for Ethyl 3-(2-hydroxyphenyl)propanoate is limited, the activities of structurally related compounds, such as other phenylpropanoids and phenolic esters, provide a basis for predicting its potential pharmacological relevance.
-
Antioxidant Properties: The presence of a phenolic hydroxyl group suggests that this molecule may possess antioxidant activity by acting as a free radical scavenger.
-
Anti-inflammatory Effects: Many phenylpropanoids exhibit anti-inflammatory properties, and it is plausible that Ethyl 3-(2-hydroxyphenyl)propanoate could share this characteristic.
-
Antimicrobial Potential: Phenolic compounds are known for their antimicrobial effects, indicating a potential area of investigation for this ester.
Given its pleasant, spicy aroma, Ethyl 3-(2-hydroxyphenyl)propanoate is also utilized as a flavoring agent in the food industry.[2]
Conclusion and Future Directions
Ethyl 3-(2-hydroxyphenyl)propanoate is a molecule with established physicochemical properties and a clear pathway for chemical synthesis. While its natural occurrence is strongly suggested by the prevalence of its parent acid in certain plant species, further research is needed to definitively isolate and quantify it from natural sources. The potential for biological activities, inferred from related compounds, opens avenues for future pharmacological studies. This guide provides a solid foundation for researchers and professionals to understand and utilize this compound in their respective fields.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12263583, Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link].
-
The Good Scents Company (n.d.). Ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link].
-
Human Metabolome Database (2012). 3-(2-Hydroxyphenyl)propanoic acid. Retrieved from [Link].
Sources
A Technical Guide to the Thermochemical Profile of Ethyl 3-(2-hydroxyphenyl)propanoate
Abstract
Ethyl 3-(2-hydroxyphenyl)propanoate (EHPP) is an aromatic ester with applications in fragrances and as a potential intermediate in pharmaceutical synthesis. A comprehensive understanding of its thermochemical properties is paramount for ensuring process safety, optimizing reaction conditions, and predicting its stability and environmental fate. However, a thorough review of publicly available literature reveals a significant gap in experimental thermochemical data for this compound. This technical guide provides a robust framework for the determination of the key thermochemical parameters of EHPP. It outlines gold-standard experimental methodologies, including static bomb combustion calorimetry and Calvet microcalorimetry, and details high-accuracy in silico approaches using composite quantum chemical methods. This document serves as a foundational reference for researchers and drug development professionals, enabling the systematic characterization of EHPP to underpin its safe and efficient application.
Physicochemical & Structural Properties
A precise understanding of a compound's fundamental properties is the precursor to any thermochemical investigation. Ethyl 3-(2-hydroxyphenyl)propanoate is a white solid at standard conditions, noted for its slight spicy aroma.[1] Key identifying information and physical properties are summarized in Table 1.
Table 1: Identifiers and Physical Properties of Ethyl 3-(2-hydroxyphenyl)propanoate
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-(2-hydroxyphenyl)propanoate | [1] |
| Synonyms | Ethyl melilotate, Ethyl o-hydroxyhydrocinnamate | [1][2][3] |
| CAS Number | 20921-04-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₃ | [2][4] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | White solid (estimated) | [5] |
| Melting Point | 39.00 to 42.00 °C | [5] |
| Boiling Point | 296.12 °C (estimated at 760 mm Hg) | [3] |
| Vapor Pressure | 0.001 mmHg at 25.00 °C (estimated) | [3] |
Experimental Determination of Thermochemical Properties
Direct measurement remains the most definitive method for establishing thermochemical data. The following sections detail the premier experimental protocols for determining the standard enthalpies of formation and vaporization.
Standard Enthalpy of Formation (ΔfH°(cr)) via Combustion Calorimetry
The standard molar enthalpy of formation is one of the most critical thermodynamic properties.[6] For organic compounds like EHPP, it is most accurately derived from the enthalpy of combustion (ΔcH°) measured by static bomb calorimetry.[7][8] This technique measures the heat released during the complete oxidation of the compound under controlled conditions.
-
Sample Preparation and Purity Verification:
-
Obtain a high-purity sample of Ethyl 3-(2-hydroxyphenyl)propanoate (>99.5%).
-
Causality: Impurities can lead to significant errors in the measured energy of combustion. The purity must be rigorously verified using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Calorimeter Calibration:
-
Calibrate the energy equivalent (ε) of the bomb calorimeter system by combusting a certified reference standard.
-
Expertise & Experience: Benzoic acid is the universally accepted primary standard for calibrating calorimeters used for organic compounds due to its high purity, stability, and accurately known energy of combustion (−26.38 kJ/g).[7][9] A series of at least five calibration runs is required to establish a statistically robust energy equivalent for the calorimeter.
-
-
Sample Combustion:
-
Press a precise mass (typically 0.5-1.0 g) of the EHPP sample into a pellet.
-
Place the pellet in a crucible (e.g., platinum) inside the calorimetric bomb. A cotton fuse of known mass and combustion energy is fixed to ignite the sample.
-
Seal the bomb and pressurize it with high-purity oxygen (typically to 3.0 MPa).[7]
-
Immerse the bomb in a known quantity of water in the calorimeter's insulated vessel and allow the system to achieve thermal equilibrium.
-
Ignite the sample and record the temperature change of the water bath with a high-precision thermometer (e.g., a platinum resistance thermometer with an uncertainty of 2 x 10⁻⁵ K).[7]
-
-
Data Analysis and Corrections:
-
Calculate the gross heat released during the reaction from the observed temperature rise and the calorimeter's energy equivalent.
-
Apply corrections for the heat released by the ignition fuse and for the formation of nitric acid from residual atmospheric nitrogen (Washburn corrections).
-
This corrected value represents the standard internal energy of combustion (ΔcU°).
-
-
Derivation of Enthalpy of Formation:
-
Convert the standard internal energy of combustion to the standard enthalpy of combustion (ΔcH°) using the ideal gas law.
-
Apply Hess's Law to calculate the standard enthalpy of formation in the crystalline state, ΔfH°(cr), using the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l).
-
Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.
Standard Enthalpy of Vaporization (ΔvapH°)
To determine the gas-phase enthalpy of formation, which is essential for comparison with computational results, the enthalpy of the phase transition from condensed to gas phase must be measured. For a solid like EHPP, this involves measuring the enthalpy of sublimation (ΔsubH°). However, as it has a defined melting point, measuring the enthalpy of fusion (ΔfusH°) and the enthalpy of vaporization (ΔvapH°) is a common alternative approach. High-temperature Calvet microcalorimetry is a precise method for directly measuring the enthalpy of vaporization.[8][10]
-
Instrument Setup: A Calvet-type calorimeter is prepared, which measures heat flow with high sensitivity.
-
Sample Loading: A small, precisely weighed amount of liquid EHPP (a few milligrams) is placed in an effusion cell within the calorimeter at a constant temperature.[11]
-
Vaporization Measurement: The sample is vaporized under vacuum or a slow stream of inert gas. The calorimeter directly measures the endothermic heat flow required to induce this vaporization.[12][13]
-
Calculation: The total heat absorbed, integrated over the course of the experiment, is divided by the number of moles of the vaporized sample to yield the molar enthalpy of vaporization at that temperature.
Computational Thermochemistry: An In Silico Approach
When experimental data is unavailable, high-level computational chemistry provides a powerful and reliable alternative for predicting gas-phase thermochemical properties.[14] Composite methods, such as the Gaussian-n (Gn) theories, are particularly effective.[15]
Gas-Phase Enthalpy of Formation (ΔfH°(g)) via G3(MP2)//B3LYP
The G3(MP2)//B3LYP method is a robust composite theory that approximates high-level calculations through a series of lower-cost steps, yielding results that are often in excellent agreement with experimental data for organic molecules.[8][16][17] The mean absolute deviation for this family of methods is typically within 1-2 kcal/mol.[18]
-
Geometry Optimization & Frequencies:
-
The 3D structure of EHPP is optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.[19]
-
Trustworthiness: A frequency calculation is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE).
-
-
Single-Point Energy Calculations:
-
A series of increasingly accurate single-point energy calculations are performed on the B3LYP-optimized geometry. These include QCISD(T), MP4, and MP2 calculations with progressively larger basis sets (e.g., 6-31+G(d), 6-31G(2df,p), G3large).[19]
-
-
Energy Correction and Summation:
-
The individual energies are combined in a specific formula that includes the ZPVE, spin-orbit corrections for individual atoms, and an empirical higher-level correction (HLC) term. The HLC is designed to compensate for remaining deficiencies in the basis sets and electron correlation methods.[19]
-
-
Enthalpy of Formation Calculation:
-
The final, highly accurate 0 K energy (E₀) is used to calculate the gas-phase enthalpy of formation at 298.15 K.
-
Expertise & Experience: This is typically done using an atomization reaction scheme, where the molecule is computationally dissociated into its constituent atoms. The calculated enthalpy of atomization is then combined with the well-known experimental enthalpies of formation of the individual atoms to yield the ΔfH°(g) of the molecule.
-
Caption: Computational Workflow for Determining Gas-Phase Enthalpy of Formation.
Summary of Key Thermochemical Data to be Determined
Given the absence of published data, this guide provides a clear path forward for research. The essential thermochemical parameters for Ethyl 3-(2-hydroxyphenyl)propanoate and the recommended methodologies for their determination are summarized in Table 2. The Gibbs free energy of formation (ΔfG°), which indicates the thermodynamic spontaneity of formation, can be calculated from the enthalpy of formation and the standard entropy (S°), which can also be derived from both calorimetric and computational methods.[20]
Table 2: Recommended Methodologies for Key Thermochemical Parameters of EHPP
| Thermochemical Parameter | Symbol | Recommended Experimental Method | Recommended Computational Method |
| Standard Enthalpy of Formation (crystal) | ΔfH°(cr) | Static Bomb Combustion Calorimetry | N/A (predicts gas phase) |
| Standard Enthalpy of Vaporization | ΔvapH° | Calvet Microcalorimetry | N/A (direct calculation is difficult) |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Derived from ΔfH°(cr) and Δvap/subH° | G3(MP2)//B3LYP or similar |
| Standard Gibbs Free Energy of Formation | ΔfG° | Calculated from ΔfH° and S° | G3(MP2)//B3LYP or similar |
| Standard Entropy | S° | Adiabatic Calorimetry | B3LYP/6-31G(d) Frequency Calculation |
| Heat Capacity | Cₚ | Adiabatic or Differential Scanning Calorimetry | B3LYP/6-31G(d) Frequency Calculation |
Conclusion
The thermochemical characterization of Ethyl 3-(2-hydroxyphenyl)propanoate is an essential undertaking for its application in research and industry. While experimental data is currently lacking, a clear and robust pathway exists for its determination. The dual-pronged approach of combining high-precision combustion calorimetry for condensed-phase properties with high-accuracy composite computational methods for gas-phase validation represents the gold standard in thermochemistry. This technical guide provides the necessary experimental and theoretical frameworks, empowering researchers and drug development professionals to generate the critical data required for the safe, scalable, and predictable use of this compound.
References
-
Curtiss, L. A., et al. (2000). Assessment of Gaussian-3 and density functional theories for a larger experimental test set. The Journal of Chemical Physics. Available at: [Link]
-
Taskinen, E. (2008). Enthalpies of formation and isomerization of aromatic hydrocarbons and ethers by G3(MP2)//B3LYP calculations. Journal of Physical Organic Chemistry. Available at: [Link]
-
Semenov, K. N., et al. (2021). Thermodynamic Properties from Adiabatic and Combustion Calorimetry of Two Polycyclic Aromatic Hydrocarbons, Benz[a]anthracene and Chrysene. Journal of Chemical & Engineering Data. Available at: [Link]
-
Ribeiro da Silva, M. A. V., et al. (2011). Calorimetric and computational study of the thermochemistry of phenoxyphenols. PubMed. Available at: [Link]
-
Ribeiro da Silva, M. A. V., et al. (2011). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry. Available at: [Link]
-
Semenov, K. N., et al. (2021). Thermodynamic Properties from Adiabatic and Combustion Calorimetry of Two Polycyclic Aromatic Hydrocarbons, Benz[a]anthracene and Chrysene. American Chemical Society. Available at: [Link]
-
Curtiss, L. A., et al. (2000). Assessment of Gaussian-3 and density functional theories for a larger experimental test set. The Journal of Chemical Physics. Available at: [Link]
-
CHEM254 Wednesday Experiment 7 Esters. Course Hero. Available at: [Link]
-
Combustion Calorimetry. ResearchGate. Available at: [Link]
-
Zaitsau, D. H., & Paulechka, E. (2017). Calorimetric Determination of Enthalpies of Vaporization. The Royal Society of Chemistry. Available at: [Link]
-
Wilhelm, E., & Letcher, T. (Eds.). (2017). Chapter 5: Calorimetric Determination of Enthalpies of Vaporization. Enthalpy and Internal Energy: Liquids, Solutions and Vapours. Available at: [Link]
-
ethyl 2-hydroxy-3-phenylpropanoate. Cheméo. Available at: [Link]
-
Heats of combustion of organic compounds. NIST Technical Series Publications. Available at: [Link]
-
Calorimetry. (2023). Chemistry LibreTexts. Available at: [Link]
-
Calorimetric Determination of Enthalpies of Vaporization. (2017). The Royal Society of Chemistry. Available at: [Link]
-
Determination of the enthalpy of vaporization of liquids. PHYWE. Available at: [Link]
-
Experiment 13 What's That Smell? (Synthesis of Esters). Saddleback College. Available at: [Link]
-
G3//B3LYP Theory. ccc.chem.pitt.edu. Available at: [Link]
-
ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4. The Good Scents Company. Available at: [Link]
-
Ethyl 3-(2-hydroxyphenyl)propanoate. PubChem. Available at: [Link]
-
Ethyl 3-(2-hydroxyphenyl)propanoate. NIST WebBook. Available at: [Link]
-
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). National Institutes of Health. Available at: [Link]
-
Making esters from alcohols and acids. Royal Society of Chemistry. Available at: [Link]
-
Experimental enthalpies of formation, deviations of G3 and B3LYP... ResearchGate. Available at: [Link]
-
Vaporization enthalpy measurement. Calnesis Laboratory. Available at: [Link]
-
Making an Ester. SSERC. Available at: [Link]
-
ethyl 3-(2-hydroxyphenyl) propionate. FlavScents. Available at: [Link]
-
Themed Issue – Green Chemistry Blog. Royal Society of Chemistry. Available at: [Link]
-
Preparation of Esters. (2023). Chemistry LibreTexts. Available at: [Link]
-
Chemical Properties of Propanoic acid, 2-hydroxy-, ethyl ester (CAS 97-64-3). Cheméo. Available at: [Link]
-
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. ResearchGate. Available at: [Link]
-
Ethyl 3-(2-hydroxyphenyl)propanoate (C11H14O3). PubChemLite. Available at: [Link]
-
ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate. Stenutz. Available at: [Link]
-
More About Gibbs Free Energy (A2 Chemistry). (2022). YouTube. Available at: [Link]
-
Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3). Cheméo. Available at: [Link]
Sources
- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 3. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]
- 4. PubChemLite - Ethyl 3-(2-hydroxyphenyl)propanoate (C11H14O3) [pubchemlite.lcsb.uni.lu]
- 5. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sci-Hub. Enthalpies of formation and isomerization of aromatic hydrocarbons and ethers by G3(MP2)//B3LYP calculations / Journal of Physical Organic Chemistry, 2008 [sci-hub.jp]
- 17. login.medscape.com [login.medscape.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. G3//B3LYP Theory [schulz.chemie.uni-rostock.de]
- 20. m.youtube.com [m.youtube.com]
Unveiling the Electronic Landscape of Ethyl 3-(2-hydroxyphenyl)propanoate: A Quantum Chemical Vade Mecum
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of Ethyl 3-(2-hydroxyphenyl)propanoate, a molecule of interest in flavor, fragrance, and potentially pharmaceutical research. For researchers, scientists, and drug development professionals, this document outlines a rigorous, self-validating computational workflow. We delve into the rationale behind methodological choices, from the selection of density functional theory (DFT) functionals and basis sets to the execution of specific calculations that illuminate the molecule's structural, electronic, and spectroscopic properties. The protocols detailed herein are designed to furnish a robust in-silico characterization, offering predictive insights that can accelerate and guide experimental investigation.
Introduction: The Significance of In-Silico Characterization
Ethyl 3-(2-hydroxyphenyl)propanoate, with the chemical formula C₁₁H₁₄O₃, is a phenolic ester recognized for its sensory attributes and as a potential scaffold in medicinal chemistry. Its structure, featuring a hydroxyl-substituted phenyl ring and an ethyl ester group, presents an intriguing case for computational study due to the potential for intramolecular interactions, such as hydrogen bonding, which can significantly influence its conformation and reactivity.
Quantum chemical calculations offer a powerful lens through which to examine molecules at the subatomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. By accurately modeling the electronic structure, we can predict a wealth of properties, including:
-
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.
-
Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, crucial for structural identification.
-
Electronic Properties: Such as molecular orbitals (HOMO, LUMO) and electrostatic potential, which govern reactivity.
-
Spectroscopic Parameters: Including Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis absorption spectra, aiding in experimental data interpretation.
This guide will systematically walk through the process of performing these calculations, emphasizing not just the procedural steps but also the underlying theoretical principles and the interpretation of the results.
Foundational Theory and Method Selection: A Rationale-Driven Approach
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule like Ethyl 3-(2-hydroxyphenyl)propanoate, a balance between computational cost and accuracy is paramount.
The Case for Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules. It offers a favorable compromise between the high computational cost of post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster theory) and the lower accuracy of semi-empirical methods. DFT's efficacy stems from its calculation of electron density rather than the full many-electron wavefunction.
For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has a proven track record for providing reliable geometries and electronic properties for a wide range of organic molecules, including those with phenolic moieties.
Choosing the Right Basis Set: The Pople-Style Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For this guide, we will employ the 6-31G(d,p) Pople-style basis set. This basis set provides a good description of the electronic structure for most organic molecules by:
-
6-31G: Representing the core orbitals with six Gaussian functions and the valence orbitals with a split-valence representation (three Gaussians for the inner part and one for the outer part).
-
(d,p): Including polarization functions on heavy atoms (d) and hydrogen atoms (p). These are crucial for accurately describing the anisotropic nature of chemical bonds and non-covalent interactions like hydrogen bonding.
This combination of B3LYP/6-31G(d,p) represents a robust and widely accepted level of theory for the initial characterization of molecules like Ethyl 3-(2-hydroxyphenyl)propanoate.
The Computational Workflow: A Step-by-Step Guide
The following protocols are designed to be executed using a quantum chemistry software package such as Gaussian or ORCA.
Workflow Overview
Caption: A high-level overview of the computational workflow.
Step 1: Initial Structure Generation
-
Construct the Molecule: Using a molecular modeling program (e.g., GaussView, Avogadro), build the 3D structure of Ethyl 3-(2-hydroxyphenyl)propanoate. Ensure correct atom connectivity and initial bond angles.
-
Initial Cleaning: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step helps to remove any steric clashes and accelerates the subsequent quantum mechanical optimization.
Step 2: Geometry Optimization
This is the most critical step, as all subsequent calculations depend on an accurate molecular geometry.
Protocol:
-
Input File Preparation: Create an input file for the quantum chemistry software.
-
Route Section: Specify the level of theory and job type: # B3LYP/6-31G(d,p) Opt. The Opt keyword requests a geometry optimization.
-
Molecular Specification: Provide the atomic coordinates of the initial structure.
-
Charge and Multiplicity: For Ethyl 3-(2-hydroxyphenyl)propanoate, the charge is 0 and the multiplicity is 1 (singlet state).
-
-
Execution: Submit the calculation. The software will iteratively adjust the atomic positions to find the lowest energy conformation.
-
Convergence Check: Upon completion, verify that the optimization has converged successfully. This is typically indicated in the output file by the fulfillment of specific convergence criteria for forces and displacements.
Caption: The iterative process of geometry optimization.
Step 3: Vibrational Frequency Analysis
A frequency calculation serves two primary purposes: to confirm that the optimized geometry is a true energy minimum and to predict the infrared (IR) spectrum.
Protocol:
-
Input File Preparation:
-
Route Section: Use the optimized geometry from the previous step and specify: # B3LYP/6-31G(d,p) Freq. The Freq keyword requests a frequency calculation.
-
-
Execution and Analysis:
-
Imaginary Frequencies: After the calculation, check the output for the number of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies.
-
IR Spectrum: The output will list the vibrational frequencies and their corresponding IR intensities. This data can be used to generate a theoretical IR spectrum for comparison with experimental data.
-
Step 4: Electronic Property Calculations
With a validated optimized geometry, we can now probe the electronic characteristics of the molecule.
Protocol:
-
Input File Modification: In the input file for a single-point energy calculation (# B3LYP/6-31G(d,p)), add the keyword Pop=Full to request a full population analysis.
-
Data Extraction: From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Visualization: Use a visualization program to plot the 3D isosurfaces of the HOMO and LUMO. This will reveal the regions of the molecule involved in electron donation and acceptance, respectively.
Protocol:
-
Calculation: The electrostatic potential can be calculated simultaneously with the single-point energy calculation.
-
Visualization: Generate an ESP map by plotting the electrostatic potential on the molecule's electron density surface. This map uses a color scale (typically red for negative potential and blue for positive potential) to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.
Caption: Analysis of electronic properties from the optimized geometry.
Step 5: Spectroscopic Predictions
Protocol:
-
Input File Preparation:
-
Route Section: # B3LYP/6-31G(d,p) NMR. The NMR keyword initiates the calculation of shielding tensors.
-
-
Data Analysis: The output will provide the absolute shielding values for each nucleus. To obtain chemical shifts, these values must be referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Protocol:
-
Input File Preparation:
-
Route Section: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitations. The route section should be: # TD(NStates=10) B3LYP/6-31G(d,p). NStates=10 requests the calculation of the first 10 excited states.
-
-
Data Analysis: The output will list the excitation energies (in eV or nm) and the corresponding oscillator strengths. The oscillator strength is a measure of the intensity of the electronic transition.
Data Presentation and Interpretation
To facilitate analysis and comparison, the calculated data should be organized into clear and concise tables.
Table 1: Key Geometric Parameters
| Parameter | Optimized Value (Å or °) |
| O-H bond length (phenolic) | Calculated Value |
| C=O bond length (ester) | Calculated Value |
| Dihedral Angle (C-C-C-C of side chain) | Calculated Value |
| Intramolecular H-bond distance (O-H···O=C) | Calculated Value |
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Table 3: Predicted Spectroscopic Data
| Spectrum | Key Peaks (Calculated) | Key Peaks (Experimental) |
| IR (cm⁻¹) | List of significant vibrational frequencies and their assignments | From PubChem or other sources |
| ¹³C NMR (ppm) | List of calculated chemical shifts | From PubChem |
| UV-Vis (nm) | Wavelengths of major electronic transitions | To be determined experimentally |
Trustworthiness and Self-Validation: Benchmarking Against Experimental Data
A cornerstone of reliable computational chemistry is the validation of theoretical results against experimental data. For Ethyl 3-(2-hydroxyphenyl)propanoate, experimental IR and ¹³C NMR spectra are available in public databases such as PubChem.
Protocol for Benchmarking:
-
IR Spectrum: Compare the calculated vibrational frequencies with the experimental IR spectrum. Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies. A scaling factor (typically around 0.96 for B3LYP/6-31G(d,p)) may be applied to the calculated frequencies for better agreement.
-
NMR Spectrum: Compare the calculated ¹³C chemical shifts with the experimental spectrum. A good correlation between the calculated and experimental values provides confidence in the accuracy of the computed electronic structure.
Discrepancies between calculated and experimental data can often provide deeper insights into the system, such as the influence of solvent effects or intermolecular interactions in the experimental sample that were not accounted for in the gas-phase calculation.
Conclusion: From In-Silico Insights to Experimental Advancement
This technical guide has provided a detailed roadmap for the comprehensive quantum chemical investigation of Ethyl 3-(2-hydroxyphenyl)propanoate. By following these protocols, researchers can obtain a wealth of information about the molecule's structure, reactivity, and spectroscopic signatures. These in-silico findings serve as a powerful complement to experimental work, enabling a more profound understanding of the molecule's properties and behavior. The predictive power of these computational methods can guide the design of new molecules with desired characteristics, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
-
Simulating NMR spectrum in GaussView and Gaussian. (2021, November 14). Retrieved from [Link]
-
Opt | Gaussian.com. (n.d.). Retrieved from [Link]
-
Gaussian Electronic Structure Guide. (n.d.). Scribd. Retrieved from [Link]
-
GAUSSIAN 09W TUTORIAL - Barrett Research Group. (n.d.). Retrieved from [Link]
-
Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem. (n.d.). Retrieved from [Link]
-
Themed collection Benchmark Experiments for Numerical Quantum Chemistry. (n.d.). Retrieved from [Link]
-
TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. (2026, January 20). YouTube. Retrieved from [Link]
-
How to make HOMO and LUMO Molecular Orbitals using GaussView. (2023, October 3). YouTube. Retrieved from [Link]
-
Electrostatic Potential maps - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization | Dr M A Hashmi. (2022, February 25). YouTube. Retrieved from [Link]
-
Intramolecular hydrogen bonding analysis - AIP Publishing. (2022, May 4). Retrieved from [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. Retrieved from [Link]
-
Vibrational Analysis. (n.d.). Q-Chem. Retrieved from [Link]
-
Quantum Chemical Calculation of Vibrational Spectra. (n.d.). Retrieved from [Link]
-
UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. (n.d.). Retrieved from [Link]
-
(PDF) Benchmarking Quantum Chemistry Methods in Calculations of Electronic Excitations. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Tutorial: Electrostatic Potential Maps - UC Santa Barbara. (n.d.). Retrieved from [Link]
-
Intramolecular Hydrogen Bonding Analysis Taylor Harville and Mark S. Gordon Department of Chemistry and Ames Laboratory, Iowa St. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Introduction to “Intramolecular Hydrogen Bonding 2018”. (2019, August 7). PMC - NIH. Retrieved from [Link]
-
Performance of Quantum Chemistry Methods for Benchmark Set of Spin–State Energetics Derived from Experimental Data of 17 Transition Metal Complexes (SSE17). (2024, August 1). ChemRxiv. Retrieved from [Link]
-
Avogadro with Gaussian Tutorial MOs. (2012, June 1). YouTube. Retrieved from [Link]
-
Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials including Host-Guest Interactions. (n.d.). ChemRxiv. Retrieved from [Link]
-
What is the proper command to calculate NMR spectra with Gaussian? (2014, June 25). ResearchGate. Retrieved from [Link]
-
Introduction to Molecular Modelling: Part 10 (Absorption spectra). (2022, July 30). Retrieved from [Link]
-
Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. (2022, December 31). YouTube. Retrieved from [Link]
-
(PDF) Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (n.d.). ResearchGate. Retrieved from [Link]
-
IR spectra of ethyl propanoate. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Intro to Gaussian for Beginners. (n.d.). Scribd. Retrieved from [Link]
-
Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption. (2022, July 19). NIH. Retrieved from [Link]
-
Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]
-
Rapid Prediction of Ultraviolet–Visible Spectra from Conventional (Non-Time-Dependent) Density Functional Theory Calculations. (2020, September 6). The Journal of Physical Chemistry Letters - ACS Publications. Retrieved from [Link]
-
Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). (2012, September 11). Human Metabolome Database. Retrieved from [Link]
-
Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17). (n.d.). PubMed Central. Retrieved from [Link]
-
How do I use Gaussian to figure out which atomic orbitals make up each molecular orbital? (2016, August 22). ResearchGate. Retrieved from [Link]
-
Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. (n.d.). MDPI. Retrieved from [Link]
-
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022, December 28). MDPI. Retrieved from [Link]
-
Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation. (n.d.). Retrieved from [Link]
-
Q-Chem Webinar 66: Decoding chemical information from vibrational spectroscopy data. (2022, September 20). YouTube. Retrieved from [Link]
-
How to perform NMR calculation in Gaussian. (2024, May 12). YouTube. Retrieved from [Link]
-
Ethyl 2-hydroxy propanoate (YMDB01429). (n.d.). Yeast Metabolome Database. Retrieved from [Link]
-
Calculating NMR shifts – Short and Long Ways. (2018, September 20). Dr. Joaquin Barroso's Blog. Retrieved from [Link]
-
Electrostatic Potential Maps - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]
-
Benchmarking study : r/comp_chem. (2024, March 2). Reddit. Retrieved from [Link]
-
ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4. (n.d.). The Good Scents Company. Retrieved from [Link]
- Interpretaion of HNMR of ethyl propano
Methodological & Application
Application Note: A Robust and Sustainable Synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate, a valuable building block in the development of pharmaceuticals and other fine chemicals. The described two-step synthetic route commences with the sustainable L-proline catalyzed Knoevenagel condensation of salicylaldehyde and diethyl malonate to afford the key intermediate, ethyl coumarin-3-carboxylate. Subsequent reduction with sodium borohydride followed by a mild Krapcho decarboxylation yields the target compound with high purity. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also in-depth insights into the rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.
Introduction and Synthetic Strategy
Ethyl 3-(2-hydroxyphenyl)propanoate is a significant chemical intermediate, recognized for its utility in the synthesis of various biologically active molecules.[1][2][3] Its structure, featuring a hydroxylated phenyl ring and a propanoate chain, makes it a versatile precursor for the elaboration of more complex molecular architectures.
The synthetic strategy detailed herein is designed to be efficient, scalable, and environmentally conscious. It deviates from classical methods that often employ harsh reagents and proceeds in two key stages:
-
Stage 1: Knoevenagel Condensation: This step involves the condensation of salicylaldehyde with diethyl malonate to form ethyl coumarin-3-carboxylate. In a departure from traditional methods that utilize volatile and hazardous bases like piperidine, this protocol employs L-proline, a biodegradable and readily available amino acid, as a catalyst.[4][5] This choice not only enhances the green profile of the synthesis but also simplifies the work-up procedure.
-
Stage 2: Reductive Decarboxylation: The intermediate, ethyl coumarin-3-carboxylate, is then subjected to a two-step transformation within a single pot. First, a selective reduction of the coumarin lactone and the α,β-unsaturated double bond is achieved using sodium borohydride in an alcoholic solvent to yield diethyl 2-(2-hydroxybenzyl)malonate.[6][7] This is followed by a Krapcho decarboxylation, a mild and effective method for the removal of one of the ester groups, to furnish the final product, Ethyl 3-(2-hydroxyphenyl)propanoate.[4][8][9]
This overall approach offers a reliable and reproducible pathway to the target molecule, with each step optimized for yield, purity, and operational simplicity.
Experimental Workflow and Protocols
Overall Synthetic Scheme
Caption: Overall synthetic workflow for Ethyl 3-(2-hydroxyphenyl)propanoate.
Quantitative Data
| Parameter | Stage 1: Knoevenagel Condensation | Stage 2: Reductive Decarboxylation |
| Starting Materials | Salicylaldehyde, Diethyl malonate | Ethyl coumarin-3-carboxylate |
| Catalyst/Reagents | L-proline | Sodium borohydride, Lithium chloride, Dimethyl sulfoxide (DMSO) |
| Solvent | Ethanol | Ethanol, DMSO |
| Temperature | 80 °C | 0 °C to reflux (Reduction), ~150 °C (Decarboxylation) |
| Reaction Time | 18 hours | 4-6 hours (Reduction), 4-8 hours (Decarboxylation) |
| Typical Yield | 85-95% | 70-85% (over two steps) |
| Purification Method | Recrystallization | Column Chromatography |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl coumarin-3-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (12.21 g, 100 mmol), diethyl malonate (16.82 g, 105 mmol), and absolute ethanol (100 mL).
-
Add L-proline (1.15 g, 10 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization. If necessary, add a small amount of cold water to facilitate precipitation.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to obtain pure ethyl coumarin-3-carboxylate as a white solid.
Protocol 2: Synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate
-
In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl coumarin-3-carboxylate (21.82 g, 100 mmol) in absolute ethanol (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (7.57 g, 200 mmol) in portions over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reduction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
To the residue, add dimethyl sulfoxide (DMSO) (150 mL), lithium chloride (8.48 g, 200 mmol), and water (3.6 mL, 200 mmol).
-
Heat the mixture to approximately 150 °C and stir for 4-8 hours. Monitor the decarboxylation by TLC.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford Ethyl 3-(2-hydroxyphenyl)propanoate as a colorless oil or a low-melting solid.[1]
Scientific Rationale and Mechanistic Insights
The Role of L-Proline in Knoevenagel Condensation
The use of L-proline as a catalyst in the Knoevenagel condensation is a prime example of organocatalysis, a more sustainable alternative to traditional metal or strong base catalysis.[4][5] The mechanism is believed to proceed through a dual activation pathway:
Caption: Simplified mechanism of the Krapcho decarboxylation.
Characterization of Ethyl 3-(2-hydroxyphenyl)propanoate
The identity and purity of the synthesized Ethyl 3-(2-hydroxyphenyl)propanoate should be confirmed by standard analytical techniques.
-
Appearance: Colorless to pale yellow oil or a white low-melting solid. [1]* Molecular Formula: C₁₁H₁₄O₃
-
Molecular Weight: 194.23 g/mol [1]* ¹H NMR (CDCl₃, 400 MHz): δ 7.10-7.20 (m, 2H, Ar-H), 6.80-6.90 (m, 2H, Ar-H), 6.50 (s, 1H, OH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.95 (t, J = 7.6 Hz, 2H, ArCH₂), 2.65 (t, J = 7.6 Hz, 2H, CH₂CO), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.5, 154.0, 130.5, 127.8, 127.0, 120.9, 115.6, 60.5, 35.8, 24.8, 14.2.
-
IR (neat, cm⁻¹): 3350 (br, OH), 2980, 1730 (C=O, ester), 1610, 1590, 1495, 1240, 1160.
-
Mass Spectrometry (EI): m/z (%) 194 (M⁺), 149, 121, 107, 77.
Conclusion
The synthetic protocol detailed in this application note presents a reliable, efficient, and sustainable method for the preparation of Ethyl 3-(2-hydroxyphenyl)propanoate. The utilization of L-proline catalysis in the initial Knoevenagel condensation and the strategic application of a reductive Krapcho decarboxylation sequence in the second stage offer significant advantages over traditional synthetic routes. This methodology is well-suited for laboratory-scale synthesis and holds promise for scalability in industrial applications, providing a robust pathway for accessing this important chemical intermediate for drug discovery and development.
References
- Poon, P. S., Banerjee, A. K., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(2), 73-77.
- Szwaczko, K. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(2), 38320-38324.
- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
- (2025, August 7). ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties.
- Krapcho, A. P. (2007). The Krapcho dealkoxycarbonylation reaction of esters with α-electron-withdrawing groups. Synthesis, 2007(15), 2383-2396.
- (2011, February 10). Advances in the Krapcho Decarboxylation.
- (2022, November 5).
-
PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
- (2025, May 22).
-
The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Wiley-VCH. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate (C11H14O3). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory Preparation of Ethyl 3-(2-hydroxyphenyl)propanoate
Abstract
This document provides a comprehensive guide for the laboratory synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is presented as a robust two-step process commencing with the selective reduction of coumarin to yield the intermediate, 3-(2-hydroxyphenyl)propanoic acid, followed by a classic Fischer-Speier esterification. Two effective and accessible methods for the initial reduction are detailed: catalytic hydrogenation and an in situ nickel boride reduction, offering flexibility based on available laboratory infrastructure. This guide is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety protocols, and methods for in-process validation.
Introduction and Strategic Overview
Ethyl 3-(2-hydroxyphenyl)propanoate is a molecule of interest due to its structural motifs, which are prevalent in a variety of biologically active compounds. Its synthesis is a foundational step for further molecular elaboration. The strategic approach detailed herein involves the initial opening of the lactone ring of readily available coumarin and reduction of the α,β-unsaturated system to a saturated carboxylic acid. This intermediate is then esterified to yield the target compound.
Key Advantages of this Synthetic Strategy:
-
Readily Available Starting Material: Coumarin is a common and inexpensive feedstock.
-
High-Yielding Transformations: Both the reduction and esterification steps are known to be efficient processes.
-
Flexibility in Execution: The provision of two distinct methods for the reduction step allows for adaptation to different laboratory settings, particularly concerning the availability of high-pressure hydrogenation equipment.
-
Self-Validating Protocols: In-process checks and characterization of the intermediate are incorporated to ensure the integrity of the synthetic pathway.
Overall Synthesis Workflow
The synthesis is logically divided into two primary experimental stages, followed by purification and characterization.
Caption: Mechanism of the Fischer-Speier Esterification.
Experimental Protocol: Fischer-Speier Esterification
-
Setup: In a round-bottom flask, combine 3-(2-hydroxyphenyl)propanoic acid (e.g., 5.0 g, 30.1 mmol) with absolute ethanol (50 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, e.g., 1 mL) dropwise.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Concentration: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Workup:
-
Dissolve the residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 50 mL).
-
Carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization of the Final Product
The crude Ethyl 3-(2-hydroxyphenyl)propanoate can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation.
Expected Characterization Data for Ethyl 3-(2-hydroxyphenyl)propanoate:
-
Appearance: White solid or pale yellow oil.
-
Molecular Formula: C₁₁H₁₄O₃
-
Molecular Weight: 194.23 g/mol
-
IUPAC Name: ethyl 3-(2-hydroxyphenyl)propanoate
-
Synonyms: Ethyl melilotate
Data Summary and Reagent Table
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Hazards |
| Coumarin | C₉H₆O₂ | 146.14 | - | Harmful if swallowed |
| Palladium on Carbon (10%) | Pd/C | - | - | Pyrophoric when dry, handle with care |
| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | 1.92 | Toxic, Carcinogen, Skin/Eye Irritant |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.07 | Water-reactive, Flammable solid, Corrosive |
| 3-(2-Hydroxyphenyl)propanoic Acid | C₉H₁₀O₃ | 166.17 | - | Skin/Eye Irritant |
| Ethanol | C₂H₅OH | 46.07 | 0.789 | Flammable liquid |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.84 | Severe skin and eye burns, Corrosive |
| Ethyl 3-(2-hydroxyphenyl)propanoate | C₁₁H₁₄O₃ | 194.23 | - | Assume irritant, handle with care |
Safety and Handling
A self-validating safety system is paramount for all laboratory operations.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Sodium Borohydride: This reagent reacts violently with water and acids to produce flammable hydrogen gas. [1]It is also toxic and corrosive. [1]Handle in a fume hood, away from water and ignition sources. Store in a desiccator under an inert atmosphere. [2][3]* Catalytic Hydrogenation: This procedure involves a flammable gas under high pressure and a pyrophoric catalyst. Only trained personnel should operate a high-pressure reactor. Ensure the system is properly leak-tested and purged of oxygen. [4][5]Handle the used catalyst with extreme care, keeping it wet at all times.
-
Acid Handling: Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to solutions to avoid splashing.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal. Catalyst waste must be handled in a separate, designated container.
References
-
Biological Magnetic Resonance Bank. bmse000331: 3-(2-Hydroxyphenyl)propionic Acid.[Link]
-
NP-MRD. Showing NP-Card for 3-(2-Hydroxyphenyl)propionic acid (NP0002700).[Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 16-23. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures.[Link]
-
University of Waterloo. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.[Link]
-
Zeynizadeh, B., & Setoodeh, F. (2003). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry, 15(3-4), 1443. [Link]
-
SpectraBase. 3-(2-Hydroxyphenyl)propionic acid - Optional[13C NMR] - Chemical Shifts.[Link]
-
PubChem. Melilotic acid. National Center for Biotechnology Information. [Link]
-
HJ-Reactor. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.[Link]
-
Trade Science Inc. NaBH4/NiCl2·6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent.[Link]
-
Organic Chemistry Portal. Nickel borohydride.[Link]
Sources
The Versatile Synthon: Ethyl 3-(2-hydroxyphenyl)propanoate in Modern Organic Synthesis
Abstract
Ethyl 3-(2-hydroxyphenyl)propanoate, a seemingly unassuming ester, is a cornerstone synthon for synthetic chemists, particularly in the construction of oxygen-containing heterocyclic scaffolds fundamental to medicinal chemistry and natural product synthesis. Its bifunctional nature, possessing both a nucleophilic phenol and an electrophilic ester, allows for a diverse range of chemical transformations. This comprehensive guide delves into the synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate and its strategic applications, providing detailed, field-proven protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will explore its pivotal role in the synthesis of chroman-4-ones, key intermediates for a plethora of biologically active molecules, and touch upon its utility in the broader landscape of natural product synthesis.
Introduction: The Strategic Importance of Ethyl 3-(2-hydroxyphenyl)propanoate
Ethyl 3-(2-hydroxyphenyl)propanoate, also known as ethyl melilotate, is a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a phenol ortho to a propanoate side chain, is pre-disposed to intramolecular cyclization reactions, making it an ideal precursor for the synthesis of chromanones and related heterocyclic systems.[4] These scaffolds are prevalent in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The strategic advantage of employing Ethyl 3-(2-hydroxyphenyl)propanoate lies in its ability to streamline synthetic routes to complex molecules. By having the core phenolic and propanoate functionalities in a single molecule, subsequent intramolecular reactions are often more efficient and regioselective than their intermolecular counterparts. This guide will provide a detailed exploration of its synthesis and subsequent transformations, emphasizing the underlying chemical principles that govern these processes.
Synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate: A Protocol for Catalytic Hydrogenation of Coumarin
One of the most efficient and atom-economical routes to Ethyl 3-(2-hydroxyphenyl)propanoate is the catalytic hydrogenation of coumarin. This reaction proceeds via the reduction of the α,β-unsaturated lactone moiety of coumarin. The choice of catalyst and reaction conditions is critical to achieve high yield and selectivity. Ruthenium on carbon (Ru/C) has been demonstrated to be a highly effective catalyst for this transformation.
Protocol 1: Synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate via Catalytic Hydrogenation of Coumarin
This protocol is based on established methodologies for the hydrogenation of coumarins.
Materials and Reagents:
-
Coumarin
-
Ethanol (anhydrous)
-
5% Ruthenium on activated carbon (Ru/C)
-
Hydrogen gas (H₂)
-
High-pressure autoclave (e.g., Parr reactor)
-
Celite®
-
Rotary evaporator
-
Standard glassware for filtration and purification
Experimental Procedure:
-
Reactor Setup: In a high-pressure autoclave, combine coumarin (1.0 eq), ethanol (to achieve a desired concentration, e.g., 0.1-0.5 M), and 5% Ru/C (0.5-5 mol%).
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-130°C) and stir vigorously for a predetermined time (e.g., 6-24 hours), or until hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Filtration: Open the reactor and dilute the reaction mixture with ethanol. Filter the mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude Ethyl 3-(2-hydroxyphenyl)propanoate can be purified by column chromatography on silica gel if necessary.
Causality and Mechanistic Insights:
The catalytic hydrogenation of the coumarin lactone involves the addition of hydrogen across both the C=C double bond and the C=O group of the ester. The ruthenium catalyst provides a surface for the adsorption and activation of both hydrogen gas and the coumarin substrate, facilitating the reduction. The choice of ethanol as a solvent is advantageous due to its ability to dissolve coumarin and its relative inertness under the reaction conditions. The elevated temperature and pressure are necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Application in Heterocyclic Synthesis: The Gateway to Chroman-4-ones
A primary application of Ethyl 3-(2-hydroxyphenyl)propanoate is its conversion to chroman-4-one, a foundational scaffold in medicinal chemistry.[5] This transformation is typically achieved through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by an intramolecular Friedel-Crafts acylation.
Protocol 2: Synthesis of 3-(2-Hydroxyphenyl)propanoic Acid
Materials and Reagents:
-
Ethyl 3-(2-hydroxyphenyl)propanoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) (e.g., 1 M or 2 M)
-
Standard glassware for reflux and extraction
Experimental Procedure:
-
Saponification: Dissolve Ethyl 3-(2-hydroxyphenyl)propanoate (1.0 eq) in a mixture of methanol or THF and water. Add a solution of NaOH or LiOH (1.1-1.5 eq) in water.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to a pH of approximately 2 by the slow addition of HCl.
-
Extraction: A precipitate of 3-(2-hydroxyphenyl)propanoic acid should form. If not, extract the aqueous solution with an organic solvent such as ethyl acetate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extraction was performed, dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[6][7]
Protocol 3: Intramolecular Cyclization to Chroman-4-one
The intramolecular Friedel-Crafts acylation of 3-(2-hydroxyphenyl)propanoic acid to form chroman-4-one requires a strong acid catalyst to promote the electrophilic aromatic substitution. Polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are commonly employed for this purpose due to their strong dehydrating and acidic properties.[8][9][10]
Materials and Reagents:
-
3-(2-Hydroxyphenyl)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate or Dichloromethane
-
Standard glassware for heating and extraction
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, add 3-(2-hydroxyphenyl)propanoic acid to an excess of polyphosphoric acid or Eaton's reagent.
-
Cyclization: Heat the reaction mixture with stirring to a temperature between 80-120°C for 1-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude chroman-4-one can be purified by column chromatography or recrystallization.
Causality and Mechanistic Insights:
The strong acid (PPA or Eaton's reagent) protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion. This acylium ion then undergoes an intramolecular electrophilic attack on the electron-rich phenol ring to form the six-membered dihydropyranone ring of the chroman-4-one. The ortho-position of the hydroxyl group directs the acylation to the adjacent carbon, leading to the desired cyclized product. Eaton's reagent is often preferred over PPA as it is less viscous and can lead to cleaner reactions with easier work-up.[8][11][12]
Data Presentation and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
Table 1: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Ethyl 3-(2-hydroxyphenyl)propanoate | 7.15-7.05 (m, 2H), 6.90-6.80 (m, 2H), 4.15 (q, J=7.1 Hz, 2H), 2.95 (t, J=7.5 Hz, 2H), 2.65 (t, J=7.5 Hz, 2H), 1.25 (t, J=7.1 Hz, 3H) | 173.5, 154.0, 130.5, 127.8, 121.2, 116.0, 60.5, 35.8, 25.0, 14.2 |
| Chroman-4-one | 7.85 (dd, J=7.8, 1.7 Hz, 1H), 7.45 (ddd, J=8.4, 7.2, 1.7 Hz, 1H), 7.00 (td, J=7.5, 1.1 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 4.55 (t, J=6.4 Hz, 2H), 2.80 (t, J=6.4 Hz, 2H) | 192.2, 161.8, 135.9, 127.5, 121.4, 117.9, 117.7, 67.5, 37.8 |
Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.[13][14][15]
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthetic workflow from Coumarin to Chroman-4-one.
Caption: Mechanism of Chroman-4-one synthesis.
Broader Applications in Natural Product Synthesis
The chroman-4-one core, readily accessible from Ethyl 3-(2-hydroxyphenyl)propanoate, is a frequent motif in natural products. For instance, various flavonoids and isoflavonoids, which possess a 2-phenyl or 3-phenyl-chroman-4-one skeleton, can be synthesized through elaboration of the chroman-4-one intermediate. These elaborations often involve aldol condensations at the C3 position followed by further transformations. While direct total syntheses employing Ethyl 3-(2-hydroxyphenyl)propanoate as the starting material are specific to the target molecule, its role as a precursor to the chroman-4-one moiety makes it an invaluable tool in the strategic planning of complex natural product syntheses.
Conclusion
Ethyl 3-(2-hydroxyphenyl)propanoate is a powerful and versatile synthon in organic synthesis. Its efficient preparation from coumarin and its ready conversion to chroman-4-one provide a reliable and straightforward entry into a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The protocols and mechanistic discussions provided herein are intended to serve as a practical guide for researchers, enabling them to confidently employ this valuable building block in their synthetic endeavors. The principles of intramolecular cyclization and the strategic use of powerful acid catalysts, as demonstrated in the synthesis of chroman-4-one, are broadly applicable and represent fundamental concepts in modern organic synthesis.
References
-
Eaton, P. E.; Carlson, G. R.; Lee, J. T. Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. J. Org. Chem.1973 , 38 (23), 4071–4073. [Link]
-
Friedel–Craft acylation reaction using Eaton's reagent. ResearchGate. [Link]
-
Eaton's reagent. Wikipedia. [Link]
-
Table 1 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD)... ResearchGate. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]
- A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
-
Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters - ACS Publications. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
Synthesis of an esterase-sensitive cyclic prodrug of a model hexapeptide having enhanced membrane permeability and enzymatic stability using a 3-(2'-hydroxy-4',6'-dimethylphenyl)-3,3-dimethyl propionic Acid promoiety. PubMed. [Link]
-
Ethyl 3-(2,3-Dimethyl-4-hydroxyphenyl)propanoate. Amerigo Scientific. [Link]
-
Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. [Link]
-
Ethyl 3-(2-hydroxyphenyl)propanoate. PubChem - NIH. [Link]
-
Ethyl 3-(2-hydroxyphenyl)propanoate. the NIST WebBook. [Link]
-
ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4. The Good Scents Company. [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. [Link]
-
advances in - heterocyclic chemistry. SciSpace. [Link]
-
Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]
-
3-(2-Hydroxyphenyl)propanoate. PubChem. [Link]
-
Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. [Link]
-
Unveiling the reaction mechanisms of the synthesis and the excited state intramolecular proton transfer of 2‐(2. [Link]
-
Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives. Organic Chemistry Portal. [Link]
-
Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. [Link]
-
Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. exo ricerca. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
-
Comparison of 1H-NMR and 13C-NMR. Slideshare. [Link]
-
Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. [Link]
-
Tandem intramolecular cyclisation/1,3-aryl shift in N-(4,4-diethoxybutyl)-1-arylmethanimines (Kazan reaction): synthesis of 3-benzylidene-1-pyrrolines. RSC Publishing. [Link]
Sources
- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 3. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3-(2-Hydroxyphenyl)propanoate | C9H9O3- | CID 6930705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccsenet.org [ccsenet.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4-Chromanone(491-37-2) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Applications of Ethyl 3-(2-hydroxyphenyl)propanoate in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry of Ethyl 3-(2-hydroxyphenyl)propanoate
Introduction: Unveiling a Versatile Scaffold
Ethyl 3-(2-hydroxyphenyl)propanoate, also known by synonyms such as Ethyl melilotate, is an organic ester with the molecular formula C₁₁H₁₄O₃.[1][2] This compound, presenting as a white solid with a slight spicy aroma, has garnered interest in medicinal chemistry not just for its direct biological activities but as a foundational scaffold for the development of novel therapeutic agents.[1] Its structure is characterized by a stable ethyl propanoate chain linked to a 2-hydroxyphenyl group.[1][2] This specific ortho-hydroxyl substitution on the aromatic ring is a critical feature that dictates its reactivity and biological potential, distinguishing it from other isomers and related compounds.[3] While its parent acid, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid), is a known plant and xenobiotic metabolite, the ethyl ester form presents unique physicochemical properties relevant for drug design.[4] This guide provides a detailed exploration of its applications, supported by actionable protocols for its synthesis and biological evaluation.
Part 1: The Pharmacophore in Focus: Core Structural Attributes
The therapeutic potential of Ethyl 3-(2-hydroxyphenyl)propanoate stems from two key structural motifs:
-
The 2-Hydroxyphenyl Moiety: This phenolic group is a well-established pharmacophore. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to interact with biological targets like enzyme active sites. Crucially, it is the source of the compound's antioxidant properties, capable of scavenging harmful free radicals.[3]
-
The Ethyl Propanoate Chain: This non-polar side chain influences the molecule's overall lipophilicity, which is a critical parameter for membrane permeability and oral bioavailability. The ester linkage is susceptible to hydrolysis by esterase enzymes in the body, suggesting the molecule can act as a prodrug, releasing the active carboxylic acid form in vivo.
The combination of these features makes Ethyl 3-(2-hydroxyphenyl)propanoate a versatile starting point for synthesizing a library of derivatives with potentially enhanced potency and target specificity.
Part 2: Key Applications in Drug Discovery & Development
Research, often drawing parallels from structurally similar compounds, points to several promising therapeutic avenues for this scaffold.
Antioxidant Activity
The capacity to neutralize reactive oxygen species (ROS) is a cornerstone of its therapeutic potential, as oxidative stress is implicated in numerous diseases.[3][5] The phenolic hydroxyl group can donate a hydrogen atom to stabilize free radicals, thereby terminating damaging chain reactions.[6][7] While direct quantitative data for this specific ester is limited, compounds containing a hydroxyphenyl group, particularly the catechol (3,4-dihydroxyphenyl) moiety found in analogues like ethyl caffeate, are consistently potent antioxidants.[6][7] It is therefore highly probable that Ethyl 3-(2-hydroxyphenyl)propanoate exhibits significant antioxidant activity.[3]
Anti-Inflammatory Potential
Chronic inflammation is a key factor in many diseases, including arthritis and atherosclerosis.[8] Phenylpropanoids are a class of compounds known to possess anti-inflammatory effects.[8] The anti-inflammatory action of phenolic compounds is often linked to their antioxidant properties and their ability to modulate inflammatory signaling pathways. For instance, the closely related compound ethyl caffeate has been shown to inhibit the production of the inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, with an IC50 value of 12.0 µM.[6] It achieves this by down-regulating the expression of inducible nitric oxide synthase (iNOS).[6] This provides a strong rationale for investigating Ethyl 3-(2-hydroxyphenyl)propanoate as an inhibitor of similar inflammatory pathways.
Scaffold for Anticancer Agents
The 3-arylpropanoic acid framework is a versatile scaffold for the development of novel anticancer candidates.[9][10] Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated that modifications to this core structure can yield compounds with significant antiproliferative activity against cancer cell lines, such as A549 (lung carcinoma).[10][11] These findings underscore the value of Ethyl 3-(2-hydroxyphenyl)propanoate as a starting material for synthesizing new chemical entities that could target pathways involved in cancer cell proliferation and survival.[10]
Antimicrobial Applications
Emerging research suggests that Ethyl 3-(2-hydroxyphenyl)propanoate and its derivatives may possess antimicrobial properties.[3] Given the urgent need for new antibiotics to combat multidrug-resistant pathogens, this represents a valuable area for future investigation. The synthesis of derivatives from this scaffold could lead to compounds that target bacterial or fungal pathogens.[12]
Part 3: Experimental Protocols & Methodologies
The following protocols provide a framework for the synthesis and biological evaluation of Ethyl 3-(2-hydroxyphenyl)propanoate in a research setting.
Protocol 1: Synthesis via Fischer-Speier Esterification
This protocol describes a standard method for synthesizing the title compound from its corresponding carboxylic acid.
Rationale: Fischer-Speier esterification is a classic, acid-catalyzed reaction that is efficient for producing esters from primary alcohols and carboxylic acids. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Materials & Reagents:
-
3-(2-Hydroxyphenyl)propanoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-(2-hydroxyphenyl)propanoic acid in 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately 75% using a rotary evaporator.
-
Extraction: Dilute the residue with 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water, 2 x 50 mL of saturated sodium bicarbonate solution (to neutralize the acid), and finally with 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of fresh ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure Ethyl 3-(2-hydroxyphenyl)propanoate.
Synthesis Workflow Diagram
Caption: Hydrogen donation from the phenol to DPPH.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol assesses the ability of the compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells. [6] Materials & Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound, Dexamethasone (positive control)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% NED in water)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A, incubate for 10 minutes at room temperature. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
Potential Anti-inflammatory Pathway
Caption: Hypothesized inhibition of the NF-κB pathway.
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability. [6] Materials & Reagents:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium
-
Test compound, Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for 24-48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
General Workflow for Biological Evaluation
Caption: Integrated workflow for biological testing.
Part 4: Data Summary & Comparative Analysis
To contextualize the potential of Ethyl 3-(2-hydroxyphenyl)propanoate, it is useful to compare the bioactivity of structurally related compounds.
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| Ethyl Caffeate | Anti-inflammatory | RAW 264.7 (NO Inhibition) | 12.0 µM | [6] |
| Methyl Caffeate | Anti-inflammatory | RAW 264.7 (NO Inhibition) | 21.0 µM | [6] |
| Methyl Caffeate | Cytotoxicity | Human Cancer Cell Lines | 28.8 - 50.2 µg/mL | [6] |
| Carbohydrazide Propanoic Acid Derivative (Compound 25) | Cytotoxicity | A549 | Reduced viability to 25.0% (at tested conc.) | [9] |
Insight: The data shows that subtle changes to the ester group (ethyl vs. methyl) can impact anti-inflammatory potency, with the ethyl ester being more potent in the caffeate series. [6]This suggests that Ethyl 3-(2-hydroxyphenyl)propanoate is a promising candidate for screening. Furthermore, derivatives of the core propanoic acid structure show significant cytotoxic activity, supporting its use as a scaffold. [9]
Conclusion and Future Directions
Ethyl 3-(2-hydroxyphenyl)propanoate is a molecule of significant interest in medicinal chemistry. Its structural simplicity, combined with the proven bioactivity of its core phenolic and propanoate motifs, makes it an attractive starting point for drug discovery campaigns. The protocols outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and ultimately unlock the therapeutic potential of this versatile compound and its future derivatives. Further research should focus on synthesizing a focused library of analogues to establish clear structure-activity relationships (SAR) for antioxidant, anti-inflammatory, and anticancer activities.
References
- Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)
- Buy Ethyl 3-(2-hydroxyphenyl)
- Ethyl 3-(2-hydroxyphenyl)
- Antioxidant Properties of Ethyl 3-(3,4-dihydroxyphenyl)propanoate and its Analogues: A Technical Guide.
- 3-(2-Hydroxyphenyl)
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
-
Ethyl 3-(2-hydroxyphenyl)propanoate - NIST WebBook. [Link]
-
A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [Link]
- A Comparative Guide to the Biological Evaluation of Ethyl 3-(3,4-dihydroxyphenyl)
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. [Link]
-
Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
Sources
- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 3. Buy Ethyl 3-(2-hydroxyphenyl)propanoate | 20921-04-4 [smolecule.com]
- 4. 3-(2-Hydroxyphenyl)propanoate | C9H9O3- | CID 6930705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. mdpi.com [mdpi.com]
Introduction: Unveiling the Potential of Ethyl 3-(2-hydroxyphenyl)propanoate in Flavor Science
An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 3-(2-hydroxyphenyl)propanoate as a flavoring agent.
Ethyl 3-(2-hydroxyphenyl)propanoate, also known by synonyms such as Ethyl Melilotate, is an aromatic ester that has garnered significant interest in the flavor and food science industries.[1][2] Classified as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and holding FEMA GRAS status (FEMA number 4758), this compound is recognized for its safety at current intake levels when used as a flavoring agent.[1][3][4] Its unique sensory profile, characterized by sweet, vanilla, and spicy notes, makes it a versatile ingredient for enhancing and modifying the organoleptic properties of a wide range of products.[5][6][7]
This guide serves as a comprehensive technical resource, providing detailed application notes and validated protocols for researchers. The focus is to elucidate the compound's properties, outline its use in sensory analysis, and provide methodologies for assessing its stability in various matrices. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental step to ensure robust and reproducible results. Beyond its established role in the food industry, preliminary research suggests potential applications in pharmaceuticals and cosmetics, fields where controlled flavor and aroma are increasingly critical for product success and consumer compliance.[8]
Section 1: Physicochemical Properties & Specifications
A thorough understanding of the physicochemical properties of a flavoring agent is fundamental to its effective application. These properties influence its solubility, volatility, and interaction with the food matrix, which in turn dictates its sensory perception and stability.[9][10] Ethyl 3-(2-hydroxyphenyl)propanoate is a white solid at room temperature with a slight spicy aroma.[1][2]
Table 1: Physicochemical Data for Ethyl 3-(2-hydroxyphenyl)propanoate
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | ethyl 3-(2-hydroxyphenyl)propanoate | [1] |
| Synonyms | Ethyl melilotate, Ethyl o-hydroxyhydrocinnamate | [1][2][11] |
| CAS Number | 20921-04-4 | [1][2][11] |
| FEMA Number | 4758 | [1][2][4] |
| JECFA Number | 2202 | [1][2][4] |
| Molecular Formula | C₁₁H₁₄O₃ | [1][11] |
| Molecular Weight | 194.23 g/mol | [1] |
| Physical Form | White solid | [1][5] |
| Melting Point | 39 - 42 °C | [5][12] |
| Boiling Point | 281 - 283 °C (at 760 mm Hg) | [2][12] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1][2] |
| Flavor Profile | Sweet, vanilla, spicy, coumarin-like notes |[1][5][6][7] |
Section 2: Synthesis and Purification Overview
While Ethyl 3-(2-hydroxyphenyl)propanoate is commercially available from various chemical suppliers, an understanding of its synthesis is valuable for researchers interested in isotopic labeling or analog development. A common laboratory-scale approach would be the Fischer esterification of its parent carboxylic acid, 3-(2-hydroxyphenyl)propanoic acid, with ethanol in the presence of a strong acid catalyst.
Conceptual Synthesis Workflow
The diagram below illustrates a conceptual workflow for the synthesis and purification of Ethyl 3-(2-hydroxyphenyl)propanoate. The choice of an acid catalyst (like sulfuric acid) is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by ethanol. The purification steps are designed to remove unreacted starting materials, the catalyst, and by-products.
Caption: Conceptual workflow for synthesis and purification.
Section 3: Protocol for Sensory Evaluation
Sensory analysis is essential to characterize the flavor profile of Ethyl 3-(2-hydroxyphenyl)propanoate and determine its detection threshold and suitability for specific applications.[13][14] A combination of discriminative and descriptive tests provides a comprehensive understanding.[15][16]
Objective
To determine the sensory threshold and characterize the flavor profile of Ethyl 3-(2-hydroxyphenyl)propanoate in a neutral medium (e.g., deodorized water or a simple sugar solution).
Materials
-
High-purity Ethyl 3-(2-hydroxyphenyl)propanoate (≥95%)[5][12]
-
Food-grade ethanol (for stock solution)
-
Deionized, deodorized water
-
ISO standard sensory analysis glassware
-
Unsalted crackers and water for palate cleansing
-
A dedicated sensory lab with controlled lighting and ventilation[15]
Panelist Selection
-
Recruit 15-20 panelists with prior sensory evaluation experience.
-
Screen panelists for their ability to detect basic tastes and aromas and for their sensitivity to vanilla and spicy notes.
Protocol Part 1: Triangle Test for Odor Detection Threshold (ASTM E679)
The triangle test is a robust discriminative method to determine if a sensory difference exists between two samples.[15][17] It is highly effective for establishing the concentration at which the compound is first detectable.
-
Prepare Stock Solution: Dissolve a precise amount of Ethyl 3-(2-hydroxyphenyl)propanoate in ethanol to create a 1% (w/v) stock solution. Ethanol is used due to the compound's poor water solubility.[1]
-
Prepare Sample Series: Create a series of dilutions in deodorized water, ranging from parts-per-million (ppm) to parts-per-billion (ppb) levels. The ethanol concentration in the final solutions should be below the detection threshold (typically <0.5%).
-
Test Presentation: For each concentration level, present panelists with three samples in coded glasses (e.g., 142, 852, 296).[17] Two samples will be blanks (water), and one will contain the flavor compound. The order of presentation must be randomized for each panelist.
-
Evaluation: Panelists are instructed to sniff each sample and identify the "odd" or different sample.
-
Data Analysis: The threshold is defined as the lowest concentration at which a statistically significant number of panelists (determined using binomial tables) correctly identifies the odd sample.
Caption: Workflow for the Triangle Test sensory protocol.
Protocol Part 2: Quantitative Descriptive Analysis (QDA)
QDA is used to quantify the intensity of specific flavor attributes.[14][16]
-
Lexicon Development: With a trained panel (8-12 members), develop a lexicon of terms to describe the aroma and flavor of the compound. Based on literature, this should include terms like 'vanilla,' 'sweet,' 'creamy,' 'spicy,' 'coumarin-like,' and potentially 'fruity'.[1][6][8]
-
Sample Preparation: Prepare a sample of Ethyl 3-(2-hydroxyphenyl)propanoate at a concentration 3-5 times its determined detection threshold.
-
Evaluation: Panelists rate the intensity of each attribute in the lexicon on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensity. Results are often visualized using a spider or radar plot.
Table 2: Example Sensory Lexicon for Descriptive Analysis
| Attribute Category | Descriptor | Anchor: Low Intensity | Anchor: High Intensity |
|---|---|---|---|
| Aroma | Vanilla | Faint vanilla extract | Strong vanilla bean |
| Spicy | Hint of cinnamon | Pungent clove | |
| Sweet | Slight sugary scent | Rich caramel | |
| Flavor | Sweetness | Barely sweet | Very sugary |
| Vanilla | Mild, creamy | Intense, rich vanilla | |
| Coumarin-like | Hay, new-mown grass | Tonka bean |
| Mouthfeel | Lingering | Disappears quickly | Long-lasting aftertaste |
Section 4: Protocol for Stability Assessment
Assessing the stability of a flavoring agent is crucial to ensure it maintains its desired sensory profile throughout a product's shelf life.[13][18] Degradation can be influenced by factors such as pH, temperature, light, and interactions with the food matrix.[9][10]
Objective
To evaluate the chemical stability of Ethyl 3-(2-hydroxyphenyl)propanoate over time in a model food system under various storage conditions.
Materials
-
Ethyl 3-(2-hydroxyphenyl)propanoate
-
Model food system (e.g., a UHT milk, a buffered sugar solution, or a simple biscuit dough)
-
Environmental chambers (for controlled temperature and humidity)
-
Amber vials (to protect from light)
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
Protocol
-
Spiking: Incorporate a known concentration of Ethyl 3-(2-hydroxyphenyl)propanoate into the chosen model food system. The concentration should be high enough for accurate analytical quantification.
-
Aliquotting: Dispense the spiked matrix into aliquots in both clear and amber vials. This allows for the assessment of light sensitivity.
-
Storage Conditions: Store the aliquots under a range of conditions. A typical design is shown in the table below.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
Extraction: Develop and validate a method to extract the compound from the food matrix (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantification: Quantify the concentration of Ethyl 3-(2-hydroxyphenyl)propanoate at each time point using a calibrated HPLC method.
-
Data Analysis: Plot the concentration of the compound versus time for each condition. This data can be used to determine the degradation kinetics (e.g., zero-order or first-order) and calculate the shelf-life under each condition.
Table 3: Example Stability Study Design
| Condition ID | Temperature | Lighting | Rationale |
|---|---|---|---|
| C1 (Control) | 4 °C | Dark (Amber vial) | Refrigerated, protected storage |
| C2 | 25 °C | Dark (Amber vial) | Ambient temperature, shelf storage |
| C3 | 25 °C | Light (Clear vial) | Ambient, retail shelf (light exposure) |
| C4 (Accelerated) | 40 °C | Dark (Amber vial) | Accelerated stability testing |
Caption: Flowchart for the stability assessment protocol.
Section 5: Safety and Handling
Ethyl 3-(2-hydroxyphenyl)propanoate is intended for use in food and is considered safe at typical usage levels.[1] However, in its pure, undiluted form, it should be handled with standard laboratory precautions. Some safety data sheets indicate it may cause skin, eye, and respiratory irritation.[8][19]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the pure compound.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[19]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep container tightly closed.
-
First Aid: In case of contact, wash skin with soap and water. If inhaled, move to fresh air. For eye contact, rinse thoroughly with water.[19]
Section 6: Conclusion
Ethyl 3-(2-hydroxyphenyl)propanoate is a valuable flavoring agent with a desirable sweet, vanilla-like sensory profile. Its GRAS status provides a strong foundation for its use in a variety of food and beverage systems. For researchers and developers, a systematic approach to its application is key. By employing robust sensory evaluation techniques like threshold testing and descriptive analysis, its contribution to a flavor profile can be precisely characterized. Furthermore, rigorous stability testing is essential to ensure that its desired organoleptic properties are maintained throughout the product lifecycle. The protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound, enabling its effective and reliable use in both academic research and commercial product development.
Section 7: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12263583, Ethyl 3-(2-hydroxyphenyl)propanoate. Available at: [Link]
-
The Good Scents Company (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Available at: [Link]
-
Perflavory (n.d.). ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4. Available at: [Link]
-
FlavScents (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Available at: [Link]
-
Food and Agriculture Organization of the United Nations (FAO) (2025). Ethyl 3-(2-hydroxyphenyl)propanoate. In Specifications for Flavourings. Available at: [Link]
-
Leffingwell, J.C. & Leffingwell, D. (2014). Flavor Properties of FEMA GRAS List 26 flavor chemicals. Leffingwell & Associates. Available at: [Link]
-
Google Patents (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. Available at:
-
Flavor and Extract Manufacturers Association (FEMA) (2013). GRAS Substances (4728-4778). Available at: [Link]
-
Agriculture Institute (2024). Quality Control of Flavouring Agents: Testing Procedures. Available at: [Link]
-
Leffingwell, J.C. & Leffingwell, D. (2014). Flavor Properties of FEMA GRAS List 26 Flavor Chemicals. Perfumer & Flavorist, 39(1), 26-37. Available at: [Link]
-
Flavor and Extract Manufacturers Association (FEMA) (n.d.). ETHYL 3-(2-HYDROXYPHENYL)PROPANOATE. Available at: [Link]
-
National Institute of Standards and Technology (NIST) (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. In NIST Chemistry WebBook. Available at: [Link]
-
Sensapure Flavors (n.d.). Measuring Flavor and Sensory Protocols. Available at: [Link]
-
FDA Global Substance Registration System (GSRS) (n.d.). ETHYL 3-(2-HYDROXYPHENYL)PROPANOATE. Available at: [Link]
-
Everglow Spirits (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Available at: [Link]
-
Google Patents (n.d.). WO2014181362A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Available at:
-
BRF Ingredients (2025). How to validate flavorings: aroma testing and sensory evaluation. Available at: [Link]
-
FlavorSum (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61328, Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. Available at: [Link]
-
METS Lab (2025). From Flavor to Freshness: Unlocking Quality with Sensory Analysis. Available at: [Link]
-
Weerawatanakorn, M., Wu, J. C., Pan, M. H., & Ho, C. T. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 176-190. Available at: [Link]
-
Food and Drug Administration, Taiwan (2015). Reactivity and stability of selected flavor compounds. Available at: [Link]
-
International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients (ICCF) (n.d.). STABILITY TESTING OF FEED INGREDIENTS. Available at: [Link]
-
Yang, N. (2014). Flavour Reformulation and Flavour Stability. University of Nottingham. Available at: [Link]
Sources
- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Food safety and quality: details [fao.org]
- 3. femaflavor.org [femaflavor.org]
- 4. femaflavor.org [femaflavor.org]
- 5. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]
- 6. gras26 [leffingwell.com]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. Buy Ethyl 3-(2-hydroxyphenyl)propanoate | 20921-04-4 [smolecule.com]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]
- 11. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 12. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [perflavory.com]
- 13. Quality Control of Flavouring Agents: Testing Procedures - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 14. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 15. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 16. metslab.com [metslab.com]
- 17. Measuring Flavor and Sensory Protocols [sensapure.com]
- 18. ifif.org [ifif.org]
- 19. 3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
Application Note: Strategic Derivatization of Ethyl 3-(2-hydroxyphenyl)propanoate for Enhanced Biological Efficacy and Assay Development
Abstract
Ethyl 3-(2-hydroxyphenyl)propanoate is a phenolic compound with a structural backbone amenable to chemical modification for the exploration of enhanced biological activities. This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of this molecule. We delve into the rationale behind modifying its two primary reactive sites—the phenolic hydroxyl and the ethyl ester—to modulate physicochemical properties and biological function. Detailed, field-tested protocols for acetylation, etherification, hydrolysis, and amide coupling are presented. The causality behind experimental choices, from reagent selection to reaction work-up, is thoroughly explained to ensure reproducibility and understanding. Furthermore, we provide standardized protocols for key biological assays, including antioxidant (DPPH), anti-inflammatory (COX-2 inhibition), and cytotoxicity (MTT) assessments, to evaluate the newly synthesized derivatives. This guide is designed to be a self-validating system, integrating synthetic chemistry with biological evaluation to accelerate the discovery of novel therapeutic agents.
Introduction: The Scientific Rationale for Derivatization
Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] Their therapeutic potential is often attributed to the phenolic hydroxyl group, which can act as a hydrogen donor to scavenge free radicals.[2] Ethyl 3-(2-hydroxyphenyl)propanoate (also known as Ethyl melilotate) is an interesting starting scaffold due to its dual functionality: a reactive phenol and a modifiable ester group.[4][5]
However, parent molecules like this often possess suboptimal properties for therapeutic use, such as limited bioavailability, metabolic instability, or insufficient potency. Chemical derivatization offers a rational approach to overcome these limitations.[6] By strategically modifying the core structure, we can:
-
Probe Structure-Activity Relationships (SAR): Determine which functional groups are essential for biological activity. For instance, masking the phenolic hydroxyl via acetylation or etherification can reveal its importance in a given biological interaction.[7]
-
Enhance Potency and Selectivity: Introduce new functional groups that can form additional favorable interactions with a biological target, thereby increasing potency and selectivity.
-
Improve Physicochemical Properties: Modulate lipophilicity and hydrophilicity to improve solubility, cell membrane permeability, and overall pharmacokinetic profiles.[6]
-
Develop Prodrugs: Convert the active molecule into a temporarily inactive form that is metabolized into the active drug in vivo, which can improve drug delivery and reduce side effects.[8]
This guide focuses on two primary vectors of modification on the Ethyl 3-(2-hydroxyphenyl)propanoate scaffold, as illustrated below.
Figure 1: Conceptual workflow for the derivatization and evaluation of the target compound.
Derivatization at the Phenolic Hydroxyl Group
The phenolic hydroxyl is a primary target for modification due to its central role in the antioxidant activity of many phenols.
Protocol 2.1: Acetylation of the Phenolic Hydroxyl
Acetylation converts the polar hydroxyl group into a less polar acetate ester. This modification can enhance membrane permeability and, in some cases, may act as a prodrug strategy, where cellular esterases hydrolyze the acetate to release the active phenol.[7]
Principle: The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. A base, such as pyridine or triethylamine, is used to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the acetic acid byproduct.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Example Quantity | Molar Equivalents |
| Ethyl 3-(2-hydroxyphenyl)propanoate | 194.23 | 1.0 g | 1.0 |
| Acetic Anhydride | 102.09 | 0.79 mL | 1.5 |
| Pyridine (anhydrous) | 79.10 | 10 mL | Solvent |
| Dichloromethane (DCM) | 84.93 | 20 mL | Solvent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | Work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | Drying Agent |
Step-by-Step Protocol:
-
Dissolve Ethyl 3-(2-hydroxyphenyl)propanoate (1.0 g, 5.15 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (0.79 mL, 7.72 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL) to remove excess acetic acid, and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, ethyl 3-(2-acetoxyphenyl)propanoate.
-
Purify the product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure acetylated derivative.
Derivatization at the Ethyl Ester Group
Modification of the ester group, typically via hydrolysis followed by amide formation, allows for the introduction of a wide diversity of chemical functionalities, significantly expanding the chemical space for biological testing.
Protocol 3.1: Hydrolysis of the Ethyl Ester to a Carboxylic Acid
This initial step is crucial as it converts the relatively unreactive ester into a versatile carboxylic acid, which is a precursor for many subsequent reactions, most notably amide coupling.
Principle: Saponification is a base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the electrophilic ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Example Quantity | Molar Equivalents |
| Ethyl 3-(2-hydroxyphenyl)propanoate | 194.23 | 1.0 g | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 0.25 g | 2.0 |
| Tetrahydrofuran (THF) | 72.11 | 15 mL | Solvent |
| Water | 18.02 | 5 mL | Solvent |
| 2 M Hydrochloric Acid (HCl) | 36.46 | As needed | Work-up |
| Ethyl Acetate | 88.11 | As needed | Extraction |
Step-by-Step Protocol:
-
Dissolve Ethyl 3-(2-hydroxyphenyl)propanoate (1.0 g, 5.15 mmol) in a mixture of THF (15 mL) and water (5 mL) in a round-bottom flask.
-
Add lithium hydroxide (0.25 g, 10.3 mmol) to the solution.
-
Stir the mixture at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield 3-(2-hydroxyphenyl)propanoic acid as a solid. This product is often pure enough for the next step without further purification.
Protocol 3.2: Amide Formation via EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry. Creating a library of amides from 3-(2-hydroxyphenyl)propanoic acid can drastically alter biological activity by introducing new hydrogen bond donors/acceptors and other functional groups.
Principle: The carboxylic acid is activated by a coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt (Hydroxybenzotriazole) is added to trap the activated acid as an HOBt-ester, which is more stable and less prone to racemization, before it reacts with the desired amine to form the stable amide bond.
Figure 2: Workflow for EDC/HOBt mediated amide coupling reaction.
Step-by-Step Protocol:
-
Dissolve 3-(2-hydroxyphenyl)propanoic acid (from Protocol 3.1, e.g., 0.5 g, 2.78 mmol) in anhydrous DMF or DCM (15 mL).
-
Add HOBt (0.41 g, 3.05 mmol, 1.1 eq) and EDC·HCl (0.58 g, 3.05 mmol, 1.1 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes to allow for the formation of the active ester.
-
Add the desired amine (e.g., benzylamine, 0.33 mL, 3.05 mmol, 1.1 eq) and a tertiary base like triethylamine (0.42 mL, 3.05 mmol, 1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide derivative by flash column chromatography or recrystallization.
Biological Assay Protocols
After synthesis and purification, the new derivatives must be evaluated for biological activity. Below are standard protocols for initial screening.
Protocol 4.1: Antioxidant Activity - DPPH Free Radical Scavenging Assay
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine. The decrease in absorbance, measured spectrophotometrically at ~517 nm, is proportional to the antioxidant capacity of the compound.[2]
Protocol:
-
Prepare a stock solution of each derivative and the parent compound in methanol (e.g., 1 mg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds (prepared by serial dilution from the stock solution).
-
Ascorbic acid or Trolox should be used as a positive control. Methanol is used as a blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the scavenging percentage against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 4.2: Anti-inflammatory Activity - Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: Many anti-inflammatory drugs work by inhibiting COX enzymes. This protocol uses a commercially available colorimetric COX-2 inhibitor screening kit. The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate by prostaglandin H₂, producing a colored product. An inhibitor will prevent this reaction, leading to a lower colorimetric signal.
Protocol:
-
Follow the manufacturer's instructions for the COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Abcam, etc.).
-
Typically, this involves adding the enzyme, heme, assay buffer, test compounds (at various concentrations), and arachidonic acid (substrate) to the wells of a 96-well plate.
-
A specific COX-2 inhibitor (e.g., Celecoxib) is used as a positive control.
-
The reaction is initiated by adding a colorimetric substrate.
-
After a short incubation, the absorbance is read at the specified wavelength (e.g., 590 nm).
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Protocol 4.3: Cytotoxicity - MTT Assay
Principle: It is crucial to assess whether the synthesized compounds are toxic to cells. The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cells (e.g., HeLa or HEK293) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for another 3-4 hours at 37 °C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
References
- Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. The Chemistry Inside Spices and Herbs: Research and Development, 204-234.
-
Wen, L., et al. (2020). Resources and Biological Activities of Natural Polyphenols. PMC. [Link]
-
National Center for Biotechnology Information (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. PubChem Compound Database. [Link]
-
Servili, M., et al. (2009). Biological Activities of Phenolic Compounds of Extra Virgin Olive Oil. PMC. [Link]
-
Papadopoulou, A., et al. (2005). Biological Activity of Acetylated Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]
-
Tuck, K. L., & Hayball, P. J. (2002). Biological Activities of Phenolic Compounds Present in Virgin Olive Oil. MDPI. [Link]
-
D'Auria, M., & Racioppi, R. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]
-
NIST (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. NIST Chemistry WebBook. [Link]
-
LibreTexts Chemistry (2023). Derivatization. [Link]
-
Christie, W. W. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]
-
Chen, C., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. [Link]
-
Rautio, J., et al. (2008). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Phenolic Compounds of Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 3-(2-hydroxyphenyl)propanoate as a Ligand for Metal Complexes
Introduction: Unveiling the Potential of Ethyl 3-(2-hydroxyphenyl)propanoate in Coordination Chemistry
Ethyl 3-(2-hydroxyphenyl)propanoate, a derivative of the naturally occurring compound melilotic acid, presents a compelling scaffold for the development of novel metal complexes.[1] Its structure uniquely combines a phenolic hydroxyl group and a propanoate ester moiety, offering versatile coordination possibilities with a range of metal ions. The deprotonated phenolic oxygen acts as a hard donor, readily coordinating to a variety of metal centers, while the carbonyl group of the ester can also participate in coordination, potentially leading to bidentate chelation. This bidentate nature can impart significant stability to the resulting metal complexes.[2]
The exploration of such ligands is at the forefront of medicinal inorganic chemistry and catalysis. The coordination of a metal ion to an organic ligand can dramatically alter the biological activity and catalytic properties of both components.[3] Metal complexes are being investigated for a wide array of applications, from anticancer and antimicrobial agents to catalysts for organic transformations.[4] The specific properties of the resulting complex are dictated by the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 3-(2-hydroxyphenyl)propanoate as a ligand for the synthesis of new metal complexes. We will delve into detailed, field-proven protocols for the synthesis and characterization of these complexes, with a focus on transition metals such as copper(II), iron(III), and zinc(II), which are known for their biological relevance and catalytic activity.
Physicochemical Properties of the Ligand
A thorough understanding of the ligand's properties is crucial for designing synthetic strategies and interpreting characterization data.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | White solid (estimated) |
| Melting Point | 39.00 to 42.00 °C |
| Boiling Point | 281.00 to 283.00 °C |
| Solubility | Soluble in ethanol, sparingly soluble in water |
General Synthetic Strategy for Metal Complex Formation
The synthesis of metal complexes with Ethyl 3-(2-hydroxyphenyl)propanoate typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The phenolic proton is acidic and can be removed by a base to facilitate coordination of the phenoxide to the metal center. In many cases, the reaction can proceed without an added base, particularly with metal acetates where the acetate ion can act as a proton acceptor.
A general one-pot synthesis approach is often effective.[5] This involves dissolving the ligand and the metal salt in a solvent, followed by heating to promote the reaction. The choice of solvent is critical and is often an alcohol, like ethanol or methanol, due to the good solubility of both the ligand and many metal salts.
Experimental Protocols
Protocol 1: Synthesis of a Copper(II) Complex with Ethyl 3-(2-hydroxyphenyl)propanoate
This protocol details the synthesis of a representative copper(II) complex. Copper(II) complexes are of particular interest due to their diverse applications in catalysis and as potential therapeutic agents.[6]
Materials:
-
Ethyl 3-(2-hydroxyphenyl)propanoate
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Ethanol (absolute)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of Ethyl 3-(2-hydroxyphenyl)propanoate in 30 mL of absolute ethanol. Stir the solution gently until the ligand is completely dissolved.
-
Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in 20 mL of absolute ethanol. The solution should turn a characteristic blue color.
-
Reaction Mixture: Slowly add the copper(II) acetate solution to the stirring ligand solution at room temperature. A color change is typically observed upon addition, indicating the initial formation of the complex.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 3-4 hours.[7] This ensures the completion of the reaction.
-
Precipitation and Isolation: After the reflux period, allow the mixture to cool to room temperature. A solid precipitate of the copper complex should form. If precipitation is slow, the solution can be placed in an ice bath to facilitate crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
-
Drying: Dry the resulting solid in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 50-60 °C).
Causality Behind Experimental Choices:
-
Molar Ratio: A 2:1 ligand-to-metal molar ratio is often used to favor the formation of a complex where two ligand molecules coordinate to one metal ion, satisfying the typical coordination number of copper(II).
-
Solvent: Ethanol is an excellent choice as it dissolves both the organic ligand and the inorganic metal salt, providing a homogeneous reaction medium.
-
Reflux: Heating under reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
Protocol 2: Synthesis of an Iron(III) Complex with Ethyl 3-(2-hydroxyphenyl)propanoate
Iron(III) complexes are of significant interest due to their roles in biological systems and their potential as catalysts.[8] The synthesis of iron(III) complexes with phenolic ligands often results in intensely colored compounds.[9]
Materials:
-
Ethyl 3-(2-hydroxyphenyl)propanoate
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Methanol
-
Sodium methoxide (NaOMe) solution in methanol (commercially available or freshly prepared)
-
Diethyl ether
-
Schlenk flask and line (for inert atmosphere)
-
Magnetic stirrer
Procedure:
-
Inert Atmosphere: Due to the potential for side reactions with atmospheric oxygen, it is advisable to perform this synthesis under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.
-
Ligand and Base: In a Schlenk flask, dissolve 3.0 mmol of Ethyl 3-(2-hydroxyphenyl)propanoate in 40 mL of methanol. To this solution, add 3.0 mmol of sodium methoxide in methanol. Stir for 15 minutes to ensure complete deprotonation of the phenolic hydroxyl group.
-
Metal Salt Addition: In a separate Schlenk flask, dissolve 1.0 mmol of iron(III) chloride hexahydrate in 20 mL of methanol.
-
Reaction: Slowly add the iron(III) chloride solution to the deprotonated ligand solution under vigorous stirring. A deep color change, often to a dark red or purple, is indicative of complex formation.[9]
-
Stirring: Allow the reaction mixture to stir at room temperature for 12-24 hours to ensure complete reaction.
-
Isolation: If a precipitate forms, it can be collected by filtration under inert atmosphere. If the product remains in solution, the solvent can be removed under reduced pressure to yield the solid complex.
-
Washing and Drying: Wash the isolated solid with small portions of cold methanol and then diethyl ether. Dry the complex under high vacuum.
Causality Behind Experimental Choices:
-
Base: The use of a strong base like sodium methoxide ensures the deprotonation of the phenolic hydroxyl group, creating a more nucleophilic phenoxide that readily coordinates to the iron(III) center.[10]
-
Inert Atmosphere: Iron complexes can be sensitive to oxidation, so an inert atmosphere helps to prevent the formation of unwanted byproducts.
-
Stoichiometry: A 3:1 ligand-to-metal ratio is often employed for octahedral iron(III) complexes.
Protocol 3: Synthesis of a Zinc(II) Complex with Ethyl 3-(2-hydroxyphenyl)propanoate
Zinc(II) complexes are of great interest in drug development due to their potential biological activities and the fact that zinc is an essential trace element in humans.[11]
Materials:
-
Ethyl 3-(2-hydroxyphenyl)propanoate
-
Zinc(II) acetate dihydrate [Zn(OAc)₂·2H₂O]
-
Ethanol
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2.0 mmol of Ethyl 3-(2-hydroxyphenyl)propanoate and 1.0 mmol of zinc(II) acetate dihydrate in 50 mL of ethanol.
-
Reaction: Stir the solution at room temperature for 24 hours. The formation of the complex is often indicated by a slight change in the appearance of the solution or the formation of a fine white precipitate.
-
Isolation: If a precipitate forms, it can be collected by filtration. If the product is soluble, the volume of the solvent can be reduced under vacuum.
-
Precipitation: The complex can often be precipitated by the addition of a less polar solvent, such as hexane, to the concentrated ethanolic solution.
-
Washing and Drying: Wash the isolated solid with hexane and dry it under vacuum.
Causality Behind Experimental Choices:
-
Metal Salt: Zinc(II) acetate is a good choice as the acetate anion can act as a base to facilitate the deprotonation of the ligand.
-
Room Temperature Reaction: Zinc(II) is a d¹⁰ metal ion and often forms complexes readily at room temperature without the need for heating.
Characterization of the Metal Complexes
A comprehensive characterization is essential to confirm the successful synthesis and to elucidate the structure and properties of the new metal complexes.[12]
Workflow for Characterization
Caption: Workflow for the characterization of metal complexes.
Detailed Characterization Protocols
-
Elemental Analysis (C, H, N): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to determine the empirical formula and assess the purity of the sample.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for identifying the coordination sites of the ligand.[13]
-
O-H Stretching: The broad O-H stretching vibration of the phenolic group in the free ligand (typically around 3200-3600 cm⁻¹) should disappear or significantly diminish upon deprotonation and coordination to the metal ion.[14]
-
C=O Stretching: The C=O stretching frequency of the ester group (around 1730 cm⁻¹) may shift upon coordination to the metal center. A shift to a lower wavenumber is indicative of coordination through the carbonyl oxygen.
-
M-O Stretching: The formation of a new bond between the metal and the phenolic oxygen will give rise to a new absorption band in the far-IR region (typically below 600 cm⁻¹).[15]
-
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can be indicative of the coordination geometry.[16]
-
Copper(II) Complexes: Octahedral or square planar Cu(II) complexes typically exhibit a broad d-d transition in the visible region (around 600-800 nm).[17][18]
-
Iron(III) Complexes: These complexes are often characterized by intense ligand-to-metal charge transfer (LMCT) bands in the visible region, which are responsible for their deep colors.[19]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution.[20]
-
¹H NMR: The disappearance of the phenolic proton signal confirms coordination. Shifts in the resonances of the aromatic and aliphatic protons of the ligand upon complexation can provide insights into the coordination environment.
-
Paramagnetic Complexes: NMR spectra of paramagnetic complexes (e.g., Cu(II), Fe(III)) are more complex due to the presence of unpaired electrons, leading to significant peak broadening and large chemical shifts.[21] Specialized techniques are often required for their analysis.
-
-
Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of a complex, which in turn reveals the number of unpaired electrons.[22][23] This is particularly useful for transition metal complexes where the metal can exist in different spin states.
-
Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the complex and confirm its composition.
-
Single Crystal X-ray Diffraction: If suitable single crystals of the complex can be grown, this technique provides the definitive solid-state structure, including bond lengths and angles, and the precise coordination geometry around the metal center.
Potential Applications
The metal complexes of Ethyl 3-(2-hydroxyphenyl)propanoate are promising candidates for a variety of applications, leveraging the synergistic effects of the metal and the ligand.
Logical Flow of Application Development
Caption: Development pipeline for applications of metal complexes.
-
Drug Development:
-
Anticancer Agents: Many metal complexes exhibit significant anticancer activity, often through mechanisms that differ from traditional organic drugs.[24] The complexes of Ethyl 3-(2-hydroxyphenyl)propanoate could be screened for their cytotoxicity against various cancer cell lines.
-
Antimicrobial Agents: The coordination of a metal can enhance the antimicrobial properties of a ligand. These complexes could be tested against a panel of pathogenic bacteria and fungi.
-
-
Catalysis:
-
Transition metal complexes are widely used as catalysts in organic synthesis.[4][25] The synthesized complexes could be investigated as catalysts for reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, iron and copper complexes are known to be effective oxidation catalysts.
-
Conclusion
Ethyl 3-(2-hydroxyphenyl)propanoate is a versatile and readily accessible ligand for the synthesis of a wide range of metal complexes. The protocols outlined in these application notes provide a solid foundation for the synthesis and characterization of these novel compounds. The combination of the phenolic and ester functional groups allows for the formation of stable chelate complexes with interesting electronic and structural properties. The potential applications of these complexes in drug development and catalysis are vast, and it is hoped that this guide will stimulate further research in this exciting area of coordination chemistry.
References
-
W. S. W. (n.d.). Phenol. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Coordination Compounds. (2014, August 21). Truman State University. Retrieved from [Link]
- Al-Khafaji, Y. F., & Jarad, A. J. (2021). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Journal of the Nigerian Society of Physical Sciences, 3(3), 263-272.
-
UV-Vis spectra of Cu (II) complexes. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Kuprov, I., & Halse, M. E. (2020). A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin-Crossover Coordination Complexes and Metal-Organic Cages. Chemistry (Weinheim an der Bergstrasse, Germany), 26(47), 10738–10747.
-
Magnetic susceptibility measurements of transition metal containing compounds. (n.d.). Fizika.si. Retrieved January 21, 2026, from [Link]
-
FT-IR spectra of phenol red (red color) and phenol red bound with TiO2... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Bucsa, A., Darvasi, E., Majdik, C., & Barbu-Debu, V. (2022). Polymeric Copper(II)
- N, S., K, P., A, A., & J, D. (2014). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research, 6(5), 899-906.
-
Synthesis and Structural Characterization of Iron (III) Complexes with 2‐Hydroxyphenones | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Stephens, J. C., & Stieber, S. C. E. (2016). Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry.
-
Main Group Elements in Organometallic Chemistry. (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]
-
Magnetic Susceptibility. (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]
- Hrobárik, P., & Kaupp, M. (2021). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Accounts of Chemical Research, 54(3), 679–692.
-
Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. (n.d.). CORE. Retrieved January 21, 2026, from [Link]
- Nonkuntod, P., & Chaveerach, U. (2013). Synthesis and Characterization of Copper(II) Complexes Containing Phenolic Compounds. KKU Science Journal, 41(1), 163-171.
-
UV-Visible absorption spectra of d-d electron transitions of copper(II) complexes. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]
- Kumar, A., Chopra, D., & Kumar, R. (2018). Synthesis, characterization, and biological applications of zinc(ii) complexes of the methylthiosalicylate ligand. New Journal of Chemistry, 42(18), 15003–15015.
- Pîrnău, A., Ghiş, A., Vlase, G., Vlase, T., & Păunescu, V. (2019). Copper(ii) complexes of sterically hindered phenolic Schiff bases: synthesis, characterization, interaction with biomolecules, and antioxidant and antimicrobial activity. New Journal of Chemistry, 43(15), 5846–5861.
- Agustin, D., & Pisk, J. (Eds.). (2021).
- Kessissoglou, D. P., Psomas, G., & Lalia-Kantouri, M. (2020). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. Molecules, 25(18), 4208.
-
Nuclear magnetic resonance spectra of paramagnetic transition-metal ion complexes. (n.d.). Retrieved January 21, 2026, from [Link]
- Roesky, P. W., & Anwander, R. (2021). Synthesis and Characterization of Phosphanophenolate-Based Rare-Earth Metal–Copper Complexes. Inorganics, 9(9), 69.
-
Magnetic Susceptibility of Coordination Compounds. (n.d.). Michigan State University. Retrieved from [Link]
- Hübner, M. (n.d.). SPECTROSCOPIC STUDIES OF COPPER (II) COMPLEXES WITH SOME AMINO ACID AS LIGAND.
-
Characterization of Coordination Compounds. (n.d.). Magnetochemistry. Retrieved January 21, 2026, from [Link]
-
Can I utilize FTIR spectroscopy to examine the metal-metal bond in prepared sample? | ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Nathan, L. C. (1974). The characterization of a coordination complex using infrared spectroscopy: An inorganic or instrumental experiment.
- Al-Masoudi, W. A. M., & Al-Jadaan, S. A. N. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 1637-1644.
- Pérez, M., & Fernández, I. (2023). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 21(3), 173.
-
The 1 H-NMR spectrum of the zinc(II) complex. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Magnetic susceptibility studies of metal ammine complexes in aprotic media. (n.d.). CORE. Retrieved January 21, 2026, from [Link]
- Getachew, N., & Chandravanshi, B. S. (2021). SYNTHESIS AND STRUCTURAL STUDIES ON ZINC(II) MACROCYCLIC AND HETROCYCLIC COMPLEXES DERIVED FROM SCHIFF BASE AND MIXED LIGANDS OF. Bulletin of the Chemical Society of Ethiopia, 35(1), 49-60.
- Venter, G. A., Roodt, A., & Visser, H. G. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Molecules, 27(18), 6013.
-
Characterisation of Coordination Compounds. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
- Chen, C.-H., & Darensbourg, D. J. (2017). Synthesis and characterization of metal (M = Al or Ga) 2-phosphino(phenolate/benzenethiolate) complexes and their electrochemical behavior in the presence of CO2. Dalton Transactions, 46(48), 16739–16749.
-
The importance of transition metals as drug. (n.d.). International Journal of Clinical Biochemistry and Research. Retrieved January 21, 2026, from [Link]
- Lavallee, D. K., & Doi, J. D. (1981). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation of Chemical Shift and Metal Ion Polarizing Ability. Inorganic Chemistry, 20(10), 3345–3349.
- Kumar, S., Kumar, A., & Kumar, R. (2020). A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study. SN Applied Sciences, 2(10), 1713.
-
Magnetic Susceptibility. (n.d.). La Salle University. Retrieved from [Link]
-
FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. (n.d.). AGH University of Krakow Journals. Retrieved January 21, 2026, from [Link]
- Martínez, M. A., Cafferata, L. F. R., & Castellano, E. E. (2003). SYNTHESIS, STRUCTURE AND PROPERTIES OF A ZINC(II) COMPLEX WITH THE LAPACHOLATE ANION AND ETHANOL AS LIGANDS.
- Mondal, P., Halder, S., & Drew, M. G. B. (2018). Synthesis and structure of copper(II) complexes: Potential cyanide sensor and oxidase model. Journal of Chemical Sciences, 130(6), 72.
- James, B. D., & Gahan, L. R. (2016). Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands.
-
Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. (2022, September 16). University of the Free State. Retrieved from [Link]
-
Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved January 21, 2026, from [Link]
- Agustin, D., & Pisk, J. (Eds.). (2021).
- Smirnov, A. N., Kornev, A. N., & Baranov, E. V. (2022). Zinc(II) Iodide Complexes with Redox-Active α-Diimine Ligands: Synthesis, Structure, Spectroscopic and Electrochemical Properties. Molecules, 27(21), 7261.
-
Why phenol and iron III make such an intense purple complex. (2021, February 2). Reddit. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. app.gs.kku.ac.th [app.gs.kku.ac.th]
- 7. quasar.physics.uvt.ro [quasar.physics.uvt.ro]
- 8. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenol - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. ajol.info [ajol.info]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 18. Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones [mdpi.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fizika.si [fizika.si]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Copper(ii) complexes of sterically hindered phenolic Schiff bases: synthesis, characterization, interaction with biomolecules, and antioxidant and antimicrobial activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Exploring the Potential of Ethyl 3-(2-hydroxyphenyl)propanoate in Advanced Polymer Synthesis
Abstract: This document outlines the prospective applications of Ethyl 3-(2-hydroxyphenyl)propanoate as a versatile monomer in modern polymer chemistry. This bio-derived phenolic compound presents unique structural features—a reactive phenol and an ester group—that open avenues for synthesizing novel functional polymers. We explore three primary polymerization pathways: enzymatic oxidative polymerization, ring-opening polymerization (ROP) of a derived lactone, and direct polycondensation. Detailed theoretical frameworks, step-by-step experimental protocols, and characterization methodologies are provided to guide researchers in synthesizing polymers with potential applications in biodegradable materials, antioxidant additives, and biomedical devices.
Introduction and Rationale
Ethyl 3-(2-hydroxyphenyl)propanoate is an organic ester and phenol derivative.[1][2] While traditionally used as a flavoring agent, its molecular architecture is highly compelling for polymer science.[1] The molecule contains two distinct functional groups amenable to polymerization: a nucleophilic phenolic hydroxyl group and an ester group that can be readily hydrolyzed to a carboxylic acid. The growing demand for sustainable and functional polymers derived from renewable resources positions monomers like Ethyl 3-(2-hydroxyphenyl)propanoate as attractive building blocks.[3] Phenolic polymers are of particular interest for their inherent antioxidant and antimicrobial properties, making them suitable for active food packaging and biomedical applications.[3][4][5]
This guide provides a technical framework for leveraging Ethyl 3-(2-hydroxyphenyl)propanoate in three scientifically grounded polymerization strategies.
Table 1: Physicochemical Properties of Ethyl 3-(2-hydroxyphenyl)propanoate
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molar Mass | 194.23 g/mol | [1][2] |
| IUPAC Name | ethyl 3-(2-hydroxyphenyl)propanoate | [1] |
| Synonyms | Ethyl melilotate, Ethyl o-hydroxyhydrocinnamate | [1][6] |
| Appearance | White solid | [1] |
| CAS Number | 20921-04-4 | [2] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [1] |
Potential Polymerization Pathways: A Strategic Overview
The unique bifunctionality of Ethyl 3-(2-hydroxyphenyl)propanoate allows for several distinct polymerization routes. Each pathway yields polymers with different structures and potential properties.
Figure 1: Overview of the three proposed polymerization pathways for Ethyl 3-(2-hydroxyphenyl)propanoate.
Pathway A: Enzymatic Oxidative Polymerization
This pathway leverages the phenolic hydroxyl group for oxidative coupling, a green chemistry approach that operates under mild conditions. Enzymes like laccase or peroxidase catalyze the formation of phenoxy radicals, which then polymerize.[7][8] The resulting polyphenols are expected to retain or even enhance the antioxidant properties of the monomer.[5][9]
Causality: Enzymatic polymerization is chosen for its high selectivity and eco-friendly nature, as it uses oxygen or hydrogen peroxide as an oxidant and typically proceeds in aqueous media.[8][10] This method avoids harsh chemicals and high temperatures, preserving potentially sensitive functionalities.
Figure 2: Mechanism of enzyme-catalyzed oxidative polymerization of phenolic compounds.
Protocol 1: Laccase-Catalyzed Polymerization
This protocol describes the synthesis of a polyphenol from Ethyl 3-(2-hydroxyphenyl)propanoate using a commercially available laccase.
Materials:
-
Ethyl 3-(2-hydroxyphenyl)propanoate
-
Laccase from Trametes versicolor (≥0.5 U/mg)
-
Acetate buffer (100 mM, pH 5.0)
-
Ethanol (for dissolving monomer)
-
Dialysis tubing (MWCO 1-2 kDa)
-
Deionized water
Procedure:
-
Monomer Solution: Dissolve 500 mg of Ethyl 3-(2-hydroxyphenyl)propanoate in 10 mL of ethanol.
-
Reaction Setup: In a 250 mL beaker, add 90 mL of acetate buffer. While stirring, slowly add the monomer solution. The mixture may become slightly cloudy.
-
Enzyme Addition: Add 50 mg of laccase to the reaction mixture.
-
Polymerization: Cover the beaker with perforated parafilm to allow oxygen ingress and stir at room temperature (25°C) for 24 hours. A precipitate will likely form as the polymer grows and becomes insoluble.
-
Enzyme Deactivation: Heat the mixture to 80°C for 15 minutes to denature and deactivate the laccase.
-
Purification:
-
Centrifuge the mixture to collect the precipitated polymer.
-
Wash the pellet twice with a 50:50 water/ethanol mixture to remove unreacted monomer.
-
For the water-soluble fraction, transfer the supernatant to dialysis tubing and dialyze against deionized water for 48 hours, changing the water every 8 hours.
-
-
Drying: Dry the purified polymer fractions under vacuum at 40°C to a constant weight.
Pathway B: Ring-Opening Polymerization (ROP) of a Derived Lactone
Ring-opening polymerization (ROP) is a powerful technique for producing well-defined polyesters with controlled molecular weights and low polydispersity.[11][12] This pathway involves a two-step process: first, the intramolecular cyclization of Ethyl 3-(2-hydroxyphenyl)propanoate to its corresponding lactone (3,4-dihydrocoumarin), followed by the ROP of this lactone.
Causality: ROP is selected for its ability to generate high molecular weight polymers with precise control over the architecture, which is often difficult to achieve with step-growth polycondensation.[11] The use of a metal-based or organic catalyst provides a reliable and tunable polymerization system.[13][14]
Figure 3: Workflow for polyester synthesis via lactone formation and subsequent ROP.
Protocol 2: Synthesis and ROP of 3,4-Dihydrocoumarin
Part A: Synthesis of 3,4-Dihydrocoumarin
-
Setup: Charge a round-bottom flask with Ethyl 3-(2-hydroxyphenyl)propanoate and a catalytic amount of a non-volatile acid (e.g., p-toluenesulfonic acid, 0.1 mol%).
-
Reaction: Heat the mixture under vacuum. The temperature should be gradually increased to facilitate the intramolecular transesterification and removal of the ethanol byproduct. Monitor the reaction via TLC or GC until the starting material is consumed.
-
Purification: Purify the resulting lactone, 3,4-dihydrocoumarin, by vacuum distillation or column chromatography.
Part B: Ring-Opening Polymerization
-
Materials:
-
Purified 3,4-dihydrocoumarin
-
Stannous octoate [Sn(Oct)₂] catalyst
-
Benzyl alcohol initiator
-
Toluene (anhydrous)
-
-
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight. The monomer must be dried to remove any trace water.
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3,4-dihydrocoumarin monomer (e.g., 2.0 g).
-
Reagent Addition: Add anhydrous toluene to dissolve the monomer. Calculate and add the required amounts of benzyl alcohol (to control molecular weight, e.g., monomer/initiator ratio of 100:1) and Sn(Oct)₂ catalyst (e.g., monomer/catalyst ratio of 5000:1).
-
Polymerization: Immerse the flask in a preheated oil bath at 130°C and stir for 4-24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Termination & Purification: Cool the reaction to room temperature. Dissolve the viscous solution in chloroform and precipitate the polymer by adding it dropwise into a large volume of cold methanol.
-
Drying: Collect the white, fibrous polymer by filtration and dry under vacuum at 40°C.
-
Pathway C: Polycondensation
This classic pathway involves first hydrolyzing the ethyl ester to a carboxylic acid, creating 3-(2-hydroxyphenyl)propanoic acid. This "A-B" type monomer, containing both a hydroxyl (A) and a carboxylic acid (B) group, can then undergo self-polycondensation to form a polyester.
Causality: Melt polycondensation is a robust, solvent-free method for producing polyesters.[15] While achieving very high molecular weights can be challenging due to the need for precise stoichiometry and efficient water removal, it is a straightforward and industrially relevant technique.
Protocol 3: Melt Polycondensation of 3-(2-Hydroxyphenyl)propanoic Acid
-
Monomer Synthesis: Hydrolyze Ethyl 3-(2-hydroxyphenyl)propanoate to 3-(2-hydroxyphenyl)propanoic acid using standard aqueous base (e.g., NaOH) followed by acidic workup. Purify and dry the resulting acid thoroughly.
-
Materials:
-
3-(2-hydroxyphenyl)propanoic acid
-
Antimony trioxide (Sb₂O₃) or another suitable polycondensation catalyst
-
-
Procedure:
-
Setup: Place the dried monomer and catalyst (e.g., 300 ppm) into a reaction vessel equipped with a mechanical stirrer and a distillation outlet connected to a vacuum pump.
-
First Stage (Esterification): Heat the reactor under a slow stream of nitrogen to 180-200°C. Water will be evolved and should be removed from the system. Hold at this temperature for 2-4 hours until water evolution ceases.
-
Second Stage (Polycondensation): Gradually reduce the pressure to <1 Torr while increasing the temperature to 220-240°C. Increase the stirring speed to promote the removal of water and residual monomer.
-
Completion: Continue the reaction for 3-6 hours until the desired melt viscosity is achieved.
-
Recovery: Cool the reactor under nitrogen and extrude or dissolve the resulting polymer for further analysis.
-
Polymer Characterization
To validate the success of the polymerization and determine the properties of the resulting materials, a suite of standard analytical techniques is required.
Table 2: Standard Techniques for Polymer Characterization
| Technique | Purpose | Expected Outcome |
| NMR Spectroscopy | Structural verification | Appearance of broad polymer peaks and disappearance of monomer signals. |
| FTIR Spectroscopy | Functional group analysis | Confirmation of polymer backbone (e.g., C-O-C ether linkages for polyphenols, ester C=O stretch for polyesters). Disappearance of phenolic -OH in Pathway A. |
| Gel Permeation (GPC) | Molecular weight analysis | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (Đ = Mw/Mn). |
| Differential Scanning (DSC) | Thermal property analysis | Measurement of glass transition temperature (Tg) and melting temperature (Tm, if crystalline). |
Potential Applications and Future Outlook
The polymers derived from Ethyl 3-(2-hydroxyphenyl)propanoate are anticipated to have significant potential in several fields:
-
Biodegradable Plastics: Polyesters synthesized via ROP or polycondensation are known for their biodegradability, offering a sustainable alternative to conventional plastics.[16]
-
Antioxidant Additives: The polyphenols from enzymatic polymerization can be blended with other polymers (e.g., polypropylene, polyethylene) to prevent oxidative degradation and extend their lifespan.[5]
-
Biomedical Materials: The inherent biocompatibility of polyesters makes them prime candidates for drug delivery systems, sutures, and tissue engineering scaffolds.[12][16] The phenolic groups could also offer therapeutic benefits.
Future work should focus on optimizing polymerization conditions to control polymer properties, conducting thorough mechanical and degradation studies, and evaluating the biological activity of these novel materials.
References
-
Desentis-Mendoza, R. et al. (2006). Enzymatic Polymerization of Phenolic Compounds Using Laccase and Tyrosinase from Ustilago maydis. Biomacromolecules. Available at: [Link]
-
R. A. A. M. et al. (2012). Enzymatic Polymerization of Phenols in Room Temperature Ionic Liquids. PMC. Available at: [Link]
-
Ghoul, M., & Chebil, L. (2012). Enzymatic Polymerization of Phenolic Compounds by Oxidoreductases. SpringerBriefs in Molecular Science. Available at: [Link]
-
Rojas-Linares, I. et al. (2015). Polymerization of phenolic compounds by polyphenol oxidase from bell pepper with increase in their antioxidant capacity. Taylor & Francis Online. Available at: [Link]
-
Gonçalves, I., & Botelho, C. M. (2018). Enzymatic polymerization of phenolic compounds. Universidade do Minho Repository. Available at: [Link]
-
Arrieta, M. P. et al. (2022). Biodegradable active materials containing phenolic acids for food packaging applications. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
-
D'Auria, M. et al. (2020). Natural Phenol Polymers: Recent Advances in Food and Health Applications. PMC. Available at: [Link]
-
Carbone, E. J. et al. (2015). Phenolic Acid-based Poly(anhydride-esters) as Antioxidant Biomaterials. PubMed. Available at: [Link]
-
Râpă, M. et al. (2021). The Application of Phenolic Acids in The Obtainment of Packaging Materials Based on Polymers—A Review. MDPI. Available at: [Link]
-
Carbone, E. J. et al. (2015). Phenolic Acid-based Poly(anhydride-esters) as Antioxidant Biomaterials. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12263583, Ethyl 3-(2-hydroxyphenyl)propanoate. PubChem. Available at: [Link]
-
NIST (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. NIST Chemistry WebBook. Available at: [Link]
-
FlavScents (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Available at: [Link]
-
Stempfle, F. et al. (2021). Ureate anion-catalyzed ring-opening polymerization (ROP) of CO2-derived lactones: rapid catalysis through pKa matching. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Dechy-Cabaret, O. et al. (2004). Recent Developments in Ring-Opening Polymerization of Lactones. ResearchGate. Available at: [Link]
-
Okada, M. (2002). Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications. ResearchGate. Available at: [Link]
-
Ryner, M. et al. (2001). Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. ResearchGate. Available at: [Link]
-
Fukushima, K. et al. (2017). Ring-Opening Polymerization of Lactones Catalyzed by Silicon-Based Lewis Acid. Hindawi. Available at: [Link]
-
Papageorgiou, G. Z. et al. (2015). Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate). PMC. Available at: [Link]
Sources
- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biodegradable active materials containing phenolic acids for food packaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Phenol Polymers: Recent Advances in Food and Health Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]
- 7. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ureate anion-catalyzed ring-opening polymerization (ROP) of CO2-derived lactones: rapid catalysis through pKa matching - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenolic Acid-based Poly(anhydride-esters) as Antioxidant Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of Ethyl 3-(2-hydroxyphenyl)propanoate and Its Derivatives: A Guide for Researchers
Introduction: Unveiling the Therapeutic Promise of a Phenolic Scaffold
Ethyl 3-(2-hydroxyphenyl)propanoate, a notable member of the hydroxyphenylpropanoate family, and its derivatives represent a class of phenolic compounds with significant therapeutic potential. While direct and extensive research on the parent compound is still emerging, the wealth of data on its structural analogs, including coumarins and other propanoic acid derivatives, provides a strong foundation for exploring its biological activities. These compounds are of considerable interest to the scientific community for their potential antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It offers an in-depth exploration of the biological activities associated with Ethyl 3-(2-hydroxyphenyl)propanoate and its derivatives. By synthesizing technical data with field-proven insights, this document provides not only a theoretical framework but also detailed, actionable protocols for the evaluation of these promising compounds. We will delve into the mechanistic underpinnings of their bioactivity, with a particular focus on key signaling pathways, and provide standardized methodologies to ensure the reproducibility and validity of experimental findings.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
The phenolic hydroxyl group is a hallmark of many antioxidant compounds, and Ethyl 3-(2-hydroxyphenyl)propanoate is no exception. The capacity of this class of molecules to donate a hydrogen atom to neutralize free radicals is central to their antioxidant potential. This activity is crucial in mitigating oxidative stress, a key pathological factor in a multitude of chronic diseases.
Mechanism of Action: The Nrf2 Signaling Pathway
A primary mechanism through which phenolic compounds exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[2][3] This leads to the increased production of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[4]
Caption: Nrf2 signaling pathway activation by phenolic compounds.
Application Note: Evaluating Antioxidant Potential
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and reliable method to screen for antioxidant activity. The principle lies in the reduction of the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine by an antioxidant. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's efficacy.
Protocol: DPPH Radical Scavenging Assay
1. Preparation of Reagents:
- DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
- Test Compound Stock Solution: Prepare a stock solution of Ethyl 3-(2-hydroxyphenyl)propanoate or its derivatives in methanol (e.g., 1 mg/mL).
- Positive Control: Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox in methanol.
2. Assay Procedure:
- Prepare serial dilutions of the test compound and positive control from their respective stock solutions.
- In a 96-well microplate, add 100 µL of each dilution to the wells.
- Add 100 µL of the DPPH solution to each well.
- For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100 * Plot a dose-response curve of the percentage of scavenging against the concentration of the test compound.
- Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity: Dousing the Flames of Inflammation
Chronic inflammation is a contributing factor to a wide range of diseases. Phenolic compounds, including derivatives of hydroxyphenylpropanoic acid, have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory pathways.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. [5]In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB. [6]This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6. [7]Phenolic compounds can inhibit this pathway at multiple points, thereby reducing the production of these inflammatory mediators. [8]
Caption: NF-κB signaling pathway and its inhibition by phenolic compounds.
Application Note: In Vitro Assessment of Anti-inflammatory Effects
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity. The Griess assay provides a simple and sensitive method for measuring nitrite, a stable and nonvolatile breakdown product of NO.
Protocol: Griess Assay for Nitric Oxide Production
1. Cell Culture and Treatment:
- Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
2. Griess Reagent Preparation:
- Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
- Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
- Griess Reagent (Working Solution): Mix equal volumes of Griess Reagent A and B immediately before use.
3. Assay Procedure:
- Collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of the Griess Reagent working solution to each supernatant sample.
- Incubate at room temperature for 10 minutes, protected from light.
- Measure the absorbance at 540 nm.
4. Data Analysis:
- Create a standard curve using known concentrations of sodium nitrite.
- Determine the nitrite concentration in the samples from the standard curve.
- Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Application Note: In Vivo Evaluation of Acute Inflammation
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of a compound. Carrageenan injection induces a localized inflammatory response characterized by swelling, which can be quantified.
Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animal Preparation:
- Use male Wistar rats (150-200 g).
- Fast the animals overnight before the experiment with free access to water.
2. Dosing and Induction of Edema:
- Administer the test compound or vehicle (control) orally or intraperitoneally.
- Administer a positive control, such as indomethacin (10 mg/kg).
- After 1 hour, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
3. Measurement of Paw Edema:
- Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
4. Data Analysis:
- Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V0)_treated / (Vt - V0)_control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.
Anticancer Activity: A Potential Avenue for Novel Therapeutics
Many natural phenolic compounds and their synthetic derivatives have shown promise as anticancer agents. [9]Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.
Application Note: Screening for Cytotoxic Effects
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Assay for Anticancer Activity
1. Cell Culture and Treatment:
- Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) for 24, 48, or 72 hours.
2. MTT Assay Procedure:
- After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
- Gently shake the plate to ensure complete dissolution.
3. Data Analysis:
- Measure the absorbance at 570 nm.
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Combating Pathogenic Microbes
Propanoic acid derivatives have been reported to possess antibacterial and antifungal properties. The presence of a phenolic group and other structural modifications can significantly influence their antimicrobial efficacy.
Application Note: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.
Protocol: Broth Microdilution Assay for Antimicrobial Activity
1. Preparation of Inoculum and Test Compound:
- Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
- Prepare serial dilutions of the test compound in the broth medium in a 96-well microplate.
2. Assay Procedure:
- Add the standardized inoculum to each well containing the diluted test compound.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
3. Data Analysis:
- Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which no visible growth is observed.
Quantitative Data Summary
Due to the limited availability of direct experimental data for Ethyl 3-(2-hydroxyphenyl)propanoate, the following table presents data for structurally related compounds to provide a comparative context for its potential biological activities.
| Compound/Derivative Class | Assay | Target/Cell Line | Activity (IC50/MIC) | Reference |
| Ethyl Caffeate | NO Production | LPS-stimulated RAW 264.7 | 12.0 µM | |
| Methyl Caffeate | NO Production | LPS-stimulated RAW 264.7 | 21.0 µM | |
| Methyl Caffeate | Cytotoxicity | Various human cancer cells | 28.83 - 50.19 µg/mL | |
| 3-Arylphthalide derivative (5a) | NO Production | LPS-stimulated RAW 264.7 | >50% inhibition | [10] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 Inhibition | In vitro | 314 µg/mL | [11] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 Inhibition | In vitro | 130 µg/mL | [11] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antibacterial | S. aureus | MIC: 32 µg/mL | [12] |
| Hydroxyphenyl-thiazolyl-coumarin hybrids | Antifungal | C. albicans | MIC: 7.81 - 15.62 µg/mL |
Conclusion and Future Directions
Ethyl 3-(2-hydroxyphenyl)propanoate and its derivatives hold considerable promise as a scaffold for the development of new therapeutic agents. The established antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of structurally related compounds strongly suggest that this class of molecules warrants further investigation. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to systematically evaluate their biological potential.
Future research should focus on synthesizing a library of derivatives of Ethyl 3-(2-hydroxyphenyl)propanoate and conducting comprehensive in vitro and in vivo studies to establish clear structure-activity relationships. Elucidating the precise molecular targets and further exploring their effects on key signaling pathways will be crucial in advancing these compounds from promising leads to potential clinical candidates.
References
-
ResearchGate. (n.d.). Natural phenolic compounds target NF-κB and NLRP3 pathways. Retrieved from [Link]
- Schröder, K., et al. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in Pharmacology, 6, 98.
- Sung, B., et al. (2018). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Pharmacological Research, 128, 113-126.
-
Wisdomlib. (2025). Nrf2 signaling pathway: Significance and symbolism. Retrieved from [Link]
-
MDPI. (n.d.). Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway. Retrieved from [Link]
- Lee, J. M., & Johnson, J. A. (2004). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. Journal of Biological Chemistry, 279(27), 28259-28262.
-
ResearchGate. (n.d.). Antioxidant mechanism in the regulation of the Nrf2 signaling pathway.... Retrieved from [Link]
-
SciSpace. (n.d.). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Retrieved from [Link]
-
MDPI. (2024). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Retrieved from [Link]
-
MDPI. (n.d.). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Retrieved from [Link]
-
ResearchGate. (n.d.). The in vitro activity of the newly synthesized derivatives against MCF-7, A549, and Colo-205 human cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Compound 3 is potentially cytotoxic and antiproliferative agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
-
MDPI. (n.d.). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). The viability percent of the cells (MCF-7 and A549) after 24 hours.... Retrieved from [Link]
-
ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Ethyl 3-(2,3-Dimethyl-4-hydroxyphenyl)propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Viability of MCF-7 (A), HCT116 (B) and A549 (C) cells after exposure to.... Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyphenyl)propanoate. Retrieved from [Link]
-
MDPI. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Retrieved from [Link]
Sources
- 1. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dpph assay ic50: Topics by Science.gov [science.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-(2-hydroxyphenyl)propanoate
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 3-(2-hydroxyphenyl)propanoate (CAS: 20921-04-4). Moving beyond a simple list of procedures, this document elucidates the rationale behind methodological choices, offers troubleshooting for common experimental hurdles, and grounds its recommendations in established chemical principles.
Section 1: Foundational Knowledge & FAQs
This section addresses the preliminary questions that form the basis of a robust purification strategy.
Q1: What are the most probable impurities in a crude sample of Ethyl 3-(2-hydroxyphenyl)propanoate?
Understanding potential impurities is the cornerstone of designing an effective purification scheme. The impurity profile is intrinsically linked to the synthetic route employed. A common and cost-effective synthesis is the Fischer esterification of 3-(2-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst.
Likely Impurities from Fischer Esterification:
-
Unreacted Starting Materials: 3-(2-hydroxyphenyl)propanoic acid is a primary impurity. Its acidic nature and different polarity are key handles for its removal.
-
Catalyst Residue: Residual acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) must be neutralized and removed.
-
Solvent Residue: Ethanol or other solvents used in the reaction.
-
Side-Products: Dehydration or polymerization products, though typically minor under controlled conditions.
-
Oxidation Products: The phenol moiety is susceptible to oxidation, which can introduce colored impurities, especially if the reaction is performed at high temperatures or exposed to air for extended periods.
Q2: What key physical properties of Ethyl 3-(2-hydroxyphenyl)propanoate should guide my purification strategy?
The physical properties of the target compound dictate which techniques are viable. Ethyl 3-(2-hydroxyphenyl)propanoate is a moderately polar organic compound, which is a white solid at room temperature.[1]
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₁H₁₄O₃ | - |
| Molecular Weight | 194.23 g/mol [1] | Influences behavior in mass spectrometry and boiling point. |
| Physical Description | White solid[1] | Crucial Insight: Enables the use of recrystallization as a powerful final purification step. |
| Solubility | Practically insoluble in water; Soluble in ethanol.[1] | Suggests that an aqueous work-up will effectively remove water-soluble impurities. The solubility in ethanol indicates it's a good candidate for a recrystallization solvent, possibly in a co-solvent system with water. |
| Acidity (pKa) | The phenolic proton is weakly acidic. | The compound will be soluble in strong aqueous base (e.g., NaOH) but may be largely insoluble in weak aqueous base (e.g., NaHCO₃), allowing for separation from more acidic impurities like carboxylic acids. |
Q3: Which analytical techniques are most effective for monitoring the purity of my compound?
A multi-pronged analytical approach is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): The workhorse for real-time reaction monitoring and column chromatography fraction analysis. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). The phenolic hydroxyl group allows for easy visualization with stains like potassium permanganate or ceric ammonium molybdate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a standard method.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the purified product and identifying impurities if their concentration is sufficient (>1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Section 2: Strategic Purification Workflow
A logical, multi-step approach ensures the highest possible purity by systematically removing different classes of impurities. The following workflow is recommended for purifying the crude product from a typical synthesis.
Caption: A strategic workflow for purifying Ethyl 3-(2-hydroxyphenyl)propanoate.
This workflow begins with a bulk purification step (extraction) to remove the majority of polar, water-soluble impurities. A purity check then determines if a more rigorous chromatographic step is necessary before the final polishing via recrystallization.
Section 3: Troubleshooting Guides & In-Depth Protocols
This section provides detailed protocols and solutions to common problems encountered during purification.
Aqueous Work-up & Liquid-Liquid Extraction
Purpose: To remove water-soluble materials such as acid catalysts, unreacted water-soluble starting materials, and salts.
Q: My main impurity is the unreacted 3-(2-hydroxyphenyl)propanoic acid. How do I specifically target and remove it?
A wash with a weak base is the ideal solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is basic enough to deprotonate the carboxylic acid (pKa ~4-5), rendering it a water-soluble carboxylate salt, but not basic enough to significantly deprotonate the phenol (pKa ~10) or hydrolyze the ester.
Protocol 1: Selective Removal of Acidic Impurities
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel. A good starting volume is 5-10 mL of solvent per gram of crude material.
-
Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ pressure.
-
Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated carboxylic acid impurity.
-
Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.
-
Perform a final wash with an equal volume of brine (saturated aqueous NaCl) to break any minor emulsions and remove residual water from the organic layer.
-
Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Q: I've formed a stable emulsion during the extraction that won't separate. What should I do?
Emulsions are common when dealing with phenolic compounds.
-
Solution 1 (Patience): Allow the funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Solution 2 (Brine): Add a significant amount of brine. The increased ionic strength of the aqueous phase often forces the separation.
-
Solution 3 (Filtration): In stubborn cases, filter the entire emulsified mixture through a pad of Celite®. This can break up the microscopic droplets causing the emulsion.
Column Chromatography
Purpose: To separate the target compound from impurities with different polarities. This step is necessary if the post-extraction product is still significantly impure.
Q: What is a good starting solvent system for purifying Ethyl 3-(2-hydroxyphenyl)propanoate on silica gel?
Given its moderate polarity (containing an ester and a phenol), a gradient elution with hexanes and ethyl acetate is an excellent choice.
Protocol 2: Gradient Flash Column Chromatography
-
Prepare the Column: Dry-pack a silica gel column or prepare a slurry with the initial mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM or the initial mobile phase. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elute the Column: Begin elution with a low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate. This will first elute non-polar impurities, followed by your product, and finally the more polar impurities.
-
Monitor Fractions: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Example Gradient Elution Table:
| Step | Hexanes (%) | Ethyl Acetate (%) | Column Volumes (CV) |
| 1 | 95 | 5 | 2 |
| 2 | 90 | 10 | 3 |
| 3 | 80 | 20 | 5 |
| 4 | 70 | 30 | 5 |
Q: My compound is streaking badly on the TLC plate and the column. Why is this happening?
Streaking is often caused by the acidic nature of the phenolic proton interacting too strongly with the silica gel.
-
Solution: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. The acid will protonate the silica surface and the compound, leading to sharper bands and better separation.
Recrystallization
Purpose: A final purification step to obtain highly pure, crystalline material by exploiting differences in solubility at different temperatures.
Q: My product has "oiled out" instead of forming crystals. What does this mean and how do I fix it?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute then comes out of solution as a liquid instead of a solid. This is a common problem that can often be solved.
Caption: Troubleshooting guide for when a product "oils out" during recrystallization.
Protocol 3: Recrystallization from an Ethanol/Water System
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution heated and stirring on a hot plate.
-
Once fully dissolved, slowly add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
Add a few drops of hot ethanol to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form. Do not disturb the flask during this time to allow for the formation of larger crystals.[3]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
References
- BenchChem. (2025). Technical Support Center: Purification of Crude Ethyl 3-(3,4-dihydroxyphenyl)
- BenchChem. (2025). Technical Support Center: Crystallization of Ethyl 3-(3,4-dihydroxyphenyl)
- BenchChem. (2025). Technical Support Center: Quality Control of Synthesized Ethyl 3-(3,4-dihydroxyphenyl)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12263583, Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Parra, T. (2020, July 16). How To Recrystallize A Solid. YouTube. [Link]
Sources
Stability of Ethyl 3-(2-hydroxyphenyl)propanoate under different reaction conditions
Welcome to the technical support center for Ethyl 3-(2-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability under various reaction conditions, potential degradation pathways, and best practices for its handling and analysis.
Introduction
Ethyl 3-(2-hydroxyphenyl)propanoate is a valuable bifunctional molecule containing both a phenolic hydroxyl group and an ethyl ester. This unique structure offers a versatile scaffold for further chemical modifications in drug discovery and development. However, these same functional groups are susceptible to degradation under certain experimental conditions, potentially leading to failed reactions, impure products, and misleading biological data. Understanding the stability profile of this compound is therefore paramount for reliable and reproducible research.
This guide is structured into two main sections: Frequently Asked Questions (FAQs) for quick reference and in-depth Troubleshooting Guides for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the stability of Ethyl 3-(2-hydroxyphenyl)propanoate:
Q1: What are the primary degradation pathways for Ethyl 3-(2-hydroxyphenyl)propanoate?
A1: The two primary degradation pathways are hydrolysis of the ethyl ester and oxidation of the phenolic hydroxyl group. Hydrolysis can occur under both acidic and basic conditions, while oxidation is typically promoted by the presence of oxidizing agents, light, or metal ions.
Q2: Is Ethyl 3-(2-hydroxyphenyl)propanoate sensitive to acidic conditions?
A2: Yes, the ester linkage is susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures. This reversible reaction yields 3-(2-hydroxyphenyl)propanoic acid and ethanol. To minimize degradation, it is advisable to use non-acidic conditions or perform reactions at low temperatures.
Q3: How stable is the compound under basic conditions?
A3: Ethyl 3-(2-hydroxyphenyl)propanoate is highly susceptible to base-catalyzed hydrolysis, also known as saponification.[1] This is an irreversible reaction that yields the salt of 3-(2-hydroxyphenyl)propanoic acid and ethanol. Even weak bases can promote this degradation, so careful control of pH is crucial.
Q4: What is the impact of exposure to air and light on the compound?
A4: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air (oxygen) and light (photolysis).[2][3] This can lead to the formation of colored impurities, such as quinone-type structures, and potentially polymerization. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q5: Is thermal degradation a concern?
A5: While the molecule is reasonably stable at moderate temperatures, prolonged exposure to high temperatures can lead to degradation. The specific decomposition profile is not well-documented for this exact molecule, but potential pathways include decarboxylation of the corresponding carboxylic acid if hydrolysis occurs first. It is best to avoid excessive heating whenever possible.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during experiments with Ethyl 3-(2-hydroxyphenyl)propanoate.
Issue 1: Low Yield or Incomplete Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of the desired product is lower than anticipated.
Potential Causes & Solutions:
-
Cause A: Degradation of Starting Material. The reaction conditions (e.g., high temperature, acidic or basic reagents) may be degrading the Ethyl 3-(2-hydroxyphenyl)propanoate before it can react.
-
Troubleshooting Steps:
-
Analyze a control sample: Run a mock reaction with only the starting material and solvent under the same conditions to assess its stability.
-
Lower the reaction temperature: If degradation is observed, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
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Use milder reagents: If possible, substitute harsh acidic or basic reagents with milder alternatives.
-
Work under an inert atmosphere: To prevent oxidative degradation, perform the reaction under an argon or nitrogen atmosphere.
-
-
-
Cause B: Inefficient Reaction Kinetics. The reaction itself may be slow under the chosen conditions.
-
Troubleshooting Steps:
-
Increase catalyst loading: If a catalyst is used, a modest increase in its concentration may improve the reaction rate.
-
Change the solvent: The choice of solvent can significantly impact reaction rates. Consider screening a variety of aprotic and protic solvents.
-
Increase reagent concentration: If appropriate for the reaction mechanism, increasing the concentration of the other reactants can drive the reaction forward.
-
-
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
TLC or LC-MS analysis reveals the presence of one or more unexpected spots or peaks.
-
The isolated product is difficult to purify due to the presence of closely eluting impurities.
Potential Causes & Solutions:
-
Cause A: Hydrolysis of the Ester. The primary byproduct is often 3-(2-hydroxyphenyl)propanoic acid, resulting from the hydrolysis of the ethyl ester.
-
Troubleshooting Steps:
-
Strict pH control: Ensure the reaction medium is neutral if the reaction chemistry allows. Use buffered solutions where appropriate.
-
Anhydrous conditions: If the reaction is sensitive to water, use anhydrous solvents and reagents to minimize hydrolysis.
-
Purification strategy: The carboxylic acid byproduct can often be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup.
-
-
-
Cause B: Oxidation of the Phenol. The formation of colored impurities often points to the oxidation of the phenolic hydroxyl group.
-
Troubleshooting Steps:
-
Inert atmosphere: As mentioned previously, running the reaction under an inert atmosphere is the most effective way to prevent oxidation.
-
Use of antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to suppress oxidation.
-
Degas solvents: Before use, degas reaction solvents by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Issue 3: Inconsistent Results Between Batches
Symptoms:
-
A previously successful reaction fails or gives a different product distribution when repeated.
-
The starting material from a new supplier behaves differently.
Potential Causes & Solutions:
-
Cause A: Purity of Starting Material. The purity of Ethyl 3-(2-hydroxyphenyl)propanoate can vary between suppliers or even batches. The presence of acidic or metallic impurities can catalyze degradation.
-
Troubleshooting Steps:
-
Characterize the starting material: Before use, confirm the identity and purity of the starting material by NMR, LC-MS, and melting point.
-
Purify the starting material: If impurities are suspected, consider purifying the starting material by recrystallization or column chromatography.
-
-
-
Cause B: Variability in Reaction Setup. Minor, seemingly insignificant changes in the experimental setup can lead to different outcomes.
-
Troubleshooting Steps:
-
Standardize the procedure: Maintain a detailed and consistent experimental protocol.
-
Solvent quality: Use high-purity, anhydrous solvents from a reliable source. The quality of common solvents can vary significantly.
-
Atmosphere control: Ensure a consistently inert atmosphere if required.
-
-
Data Summary and Protocols
Table 1: Predicted Stability of Ethyl 3-(2-hydroxyphenyl)propanoate under Forced Degradation Conditions
| Stress Condition | Reagents/Parameters | Expected Primary Degradation Product(s) | Predicted Stability |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 3-(2-hydroxyphenyl)propanoic acid, Ethanol | Labile |
| Basic Hydrolysis | 0.1 M NaOH, RT | Sodium 3-(2-hydroxyphenyl)propanoate, Ethanol | Very Labile |
| Oxidation | 3% H₂O₂, RT | Quinone-type and polymeric species | Labile |
| Thermal | 80 °C, 24h | Minimal degradation, potential for hydrolysis if moisture is present | Moderately Stable |
| Photolytic | UV light (254 nm) | Colored degradation products | Labile |
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of Ethyl 3-(2-hydroxyphenyl)propanoate.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 3-(2-hydroxyphenyl)propanoate in acetonitrile.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat 1 mL of the stock solution at 80 °C for 24 hours.
-
-
Sample Preparation for HPLC: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to an appropriate concentration.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Calculate the percentage of degradation and identify the relative retention times of any degradation products.
Visualizations
Diagram 1: Key Degradation Pathways
Sources
Technical Support Center: Optimization of Reaction Yield for Ethyl 3-(2-hydroxyphenyl)propanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing your reaction yield and purity.
Introduction
The synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate, a valuable intermediate in the pharmaceutical and fragrance industries, is most commonly achieved through the Fischer esterification of 3-(2-hydroxyphenyl)propanoic acid with ethanol. While seemingly straightforward, this reaction presents unique challenges due to the presence of the phenolic hydroxyl group, which can lead to side reactions and purification difficulties. This guide provides a comprehensive resource to navigate these challenges and achieve optimal results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.
Low Reaction Yield
Question: My reaction yield is consistently low, even after extended reaction times. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of 3-(2-hydroxyphenyl)propanoic acid are a common issue and can stem from several factors. The primary culprit is often the reversible nature of the reaction.
Causality: The Fischer esterification is an equilibrium-controlled process where the carboxylic acid and alcohol react to form an ester and water.[1][2] This water byproduct can hydrolyze the ester back to the starting materials, thus lowering the overall yield. To drive the reaction towards the product, the equilibrium must be shifted to the right according to Le Châtelier's principle.
Solutions:
-
Water Removal: The most effective way to improve the yield is to remove water as it is formed.[3] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene allows for the continuous removal of the water-toluene azeotrope.
-
Use of a Drying Agent: While less common for reflux reactions, incorporating molecular sieves in a Soxhlet extractor can effectively remove water from the reaction mixture.
-
-
Excess Reagent: Using a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), will shift the equilibrium towards the product.[3] A 5 to 10-fold excess of ethanol is a good starting point.
-
Catalyst Concentration: Insufficient catalyst can lead to slow reaction rates. For sulfuric acid, a concentration of 1-5 mol% relative to the carboxylic acid is generally effective. However, excessive acid can lead to side reactions and should be avoided.
-
Reaction Temperature and Time: Ensure the reaction is refluxing at a steady rate. For an ethanol/toluene mixture, this will be around 78-110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of Impurities and Side Products
Question: My final product is impure, showing multiple spots on the TLC plate. What are the possible side reactions, and how can I minimize them?
Answer:
The presence of the phenolic hydroxyl group on the starting material makes this synthesis susceptible to side reactions, particularly under strongly acidic conditions.
Causality: The hydroxyl group on the aromatic ring is also nucleophilic and can potentially react, although it is less reactive than the alcohol. More significantly, under harsh acidic and high-temperature conditions, side reactions such as etherification or even polymerization can occur.
Potential Side Products:
-
Unreacted Starting Material: Incomplete reaction is a common "impurity."
-
Dimerization/Polymerization: Phenols can undergo acid-catalyzed polymerization, leading to tar-like substances that are difficult to remove.
-
Ether Formation: While less likely with ethanol, self-condensation of the starting material to form a diaryl ether is a possibility.
Solutions:
-
Milder Catalysts: Consider replacing strong mineral acids like sulfuric acid with milder alternatives:
-
p-Toluenesulfonic acid (p-TsOH): Often provides good catalytic activity with fewer side reactions.
-
Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15) or zeolites are heterogeneous catalysts that can be easily filtered off, simplifying the workup and often leading to cleaner reactions.
-
-
Protecting Groups: For highly sensitive substrates or when aiming for very high purity, protecting the phenolic hydroxyl group is a viable strategy. Common protecting groups for phenols include acetyl or benzyl ethers. However, this adds extra steps to the synthesis (protection and deprotection).
-
Optimized Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these can promote side reactions. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Product Isolation and Purification
Question: I am having trouble isolating my product during the workup, and purification by column chromatography is not giving me a pure compound. What can I do?
Answer:
Proper workup and purification are critical for obtaining pure Ethyl 3-(2-hydroxyphenyl)propanoate.
Causality: The product is a moderately polar ester that is soluble in many organic solvents. Incomplete neutralization of the acid catalyst or the presence of polar byproducts can complicate extraction and chromatographic separation.
Solutions:
-
Effective Neutralization: After the reaction, it is crucial to completely neutralize the acid catalyst. A saturated solution of sodium bicarbonate (NaHCO₃) is typically used. Add it slowly and carefully until the effervescence ceases, and the aqueous layer is basic (check with pH paper).
-
Efficient Extraction:
-
Use an appropriate extraction solvent. Ethyl acetate is a good choice as the product is soluble in it.
-
Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous layer.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and some water-soluble impurities.
-
-
Column Chromatography Optimization:
-
Solvent System: A common mobile phase for purifying moderately polar compounds like this ester is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Use TLC to determine the optimal solvent system before running the column.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (typically 50-100 times the weight of your crude product).
-
Loading: Load the crude product onto the column in a minimal amount of the initial eluent or adsorbed onto a small amount of silica gel for better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Fischer esterification?
A1: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4][5] The catalyst is regenerated at the end of the reaction.
Q2: Can I use a different alcohol instead of ethanol?
A2: Yes, other primary or secondary alcohols can be used to synthesize the corresponding esters. However, the reaction rate may vary depending on the steric hindrance of the alcohol. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Spot the reaction mixture alongside the starting material (3-(2-hydroxyphenyl)propanoic acid) on a TLC plate. The product ester will be less polar than the starting carboxylic acid and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: What are the expected spectroscopic data for Ethyl 3-(2-hydroxyphenyl)propanoate?
A4:
-
¹H NMR: You should expect to see signals corresponding to the ethyl group (a triplet and a quartet), two methylene groups of the propanoate chain (two triplets), and the aromatic protons. The phenolic hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: Signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons, and the aromatic carbons are expected.[6]
-
IR Spectroscopy: Key peaks to look for are the C=O stretch of the ester (around 1730 cm⁻¹), the broad O-H stretch of the phenol (around 3300 cm⁻¹), and C-O stretches.
Experimental Protocol: Synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate
This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
3-(2-hydroxyphenyl)propanoic acid
-
Absolute Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional but recommended)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-(2-hydroxyphenyl)propanoic acid (e.g., 10.0 g, 1 equivalent). Add absolute ethanol (e.g., 100 mL, ~10 equivalents) and toluene (e.g., 50 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~5 mol%) or p-TsOH (e.g., 1.0 g, ~5 mol%).
-
Reflux: Attach the reflux condenser (and Dean-Stark trap if used) and heat the mixture to a gentle reflux. The reaction temperature should be around 80-90°C.
-
Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-8 hours.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (e.g., 200 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Neutralization and Washing: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL) or until effervescence ceases. Then, wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure Ethyl 3-(2-hydroxyphenyl)propanoate.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Reactant Ratio | 1:5 to 1:10 (Acid:Alcohol) | Drives the equilibrium towards the product.[3] |
| Catalyst Loading | 1-5 mol% (H₂SO₄ or p-TsOH) | Sufficient to catalyze the reaction without promoting excessive side reactions. |
| Reaction Temperature | 80-110°C (Reflux) | Ensures a reasonable reaction rate. |
| Reaction Time | 4-8 hours (TLC monitored) | Reaction should be stopped upon completion to minimize byproduct formation. |
| Purification Method | Flash Column Chromatography | Effective for separating the moderately polar ester from starting material and byproducts. |
Visualizations
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Preparation method for ethyl 3-(pyridin-2-ylamino)
-
ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [Link]
-
22. The Fischer Esterification. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Predicting the product of an esterification reaction - Real Chemistry - YouTube. [Link]
-
Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem - NIH. [Link]
-
Fischer–Speier esterification - Wikipedia. [Link]
-
ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 - The Good Scents Company. [Link]
- EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy)
-
Application of GC-MS method for analysis of phenolic acids and their esters in chloroformic extracts from some taxons of Polygonum L. genus - ResearchGate. [Link]
-
Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - NIH. [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. [Link]
-
(PDF) Esterification of propanoic acid with ethanol, 1-propanol and butanol over a heterogeneous fiber catalyst - ResearchGate. [Link]
-
(PDF) Synthesis of Hydroxycinnamic Acid Esters Integrated with Aqueous Two-Phase System and Production of Fermentable Sugars from Corncobs - ResearchGate. [Link]
-
Fischer Esterification: (A) general esterification reaction by the... - ResearchGate. [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
answers CARBOXYLIC ACIDS: ESTERIFICATION - Chemguide. [Link]
-
Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - MDPI. [Link]
-
08.08 Esterification of Carboxylic Acids - YouTube. [Link]
-
One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [Link]
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Supplementary Information - The Royal Society of Chemistry. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. youtube.com [youtube.com]
- 6. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Ethyl 3-(2-hydroxyphenyl)propanoate
Welcome to the technical support guide for the crystallization of Ethyl 3-(2-hydroxyphenyl)propanoate (CAS: 20921-04-4). As a Senior Application Scientist, my goal is to provide you with a blend of foundational principles and field-tested insights to help you overcome common challenges in purifying this compound. This guide is structured as a series of frequently asked questions (FAQs) that directly address specific experimental hurdles, explaining not just the "how" but the critical "why" behind each troubleshooting step.
Compound Profile: Ethyl 3-(2-hydroxyphenyl)propanoate
A quick reference to the key physical and chemical properties of your target compound is essential before embarking on any crystallization protocol. These parameters dictate its behavior in various solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][3] |
| Appearance | White solid | [4] |
| Melting Point | 36 - 42 °C | [4][5] |
| Boiling Point | ~272 - 283 °C | [5] |
| Solubility | - Water: Practically insoluble (1108 mg/L at 25°C est.)- Ethanol: Soluble | [1][4][6] |
| Synonyms | Ethyl melilotate, Ethyl o-hydroxyhydrocinnamate | [1][2] |
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the crystallization of Ethyl 3-(2-hydroxyphenyl)propanoate.
Q1: I've followed the procedure, but no crystals are forming, even after cooling. What's wrong?
This is the most frequent issue in crystallization and typically points to a failure to achieve supersaturation. A solution becomes supersaturated when it contains more dissolved solute than it can theoretically hold at a given temperature, which is the essential driving force for crystal formation.[7]
Answer:
There are several likely causes, which can be addressed systematically:
-
Excessive Solvent: This is the most common reason for crystallization failure.[8] If too much solvent is used, the solution may not become saturated upon cooling, and thus no crystals will form.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again. To check for saturation, dip a glass rod into the hot solution; a light film of crystals should form on the rod as it cools in the air.
-
-
Supersaturation without Nucleation: The solution might be supersaturated but lacks a nucleation site to initiate crystal growth.[7][8]
-
Solution 1: Induce Nucleation by Scratching. Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod.[9] The microscopic imperfections on the glass provide high-energy sites for nucleation to begin.
-
Solution 2: Seeding. If you have a small crystal of pure Ethyl 3-(2-hydroxyphenyl)propanoate, add it to the cooled solution. This "seed" crystal acts as a template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.[9]
-
-
High Impurity Load: Certain impurities can act as crystallization inhibitors, interfering with the formation of a stable crystal lattice.[10][11]
-
Solution: If inducing nucleation doesn't work, the material may require pre-purification. Techniques like column chromatography can remove problematic impurities before a final crystallization step.
-
Below is a workflow to guide your troubleshooting process when crystallization fails to initiate.
Q2: Instead of solid crystals, my compound is separating as an oily liquid. How do I prevent this "oiling out"?
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[12] Given that Ethyl 3-(2-hydroxyphenyl)propanoate has a relatively low melting point (36-42°C), this is a significant risk if the solution becomes supersaturated at too high a temperature. Impurities can also depress the melting point, exacerbating the problem.[8][13]
Answer:
-
Cause: The primary cause is that the solution's saturation point is being reached while the solution temperature is still higher than the compound's melting point (or the melting point of the impure mixture).
-
Solution 1: Add More Solvent. Re-heat the mixture until the oil fully redissolves. Add a small additional amount of the primary solvent (e.g., 5-10% more volume).[12] This increases the solubility, ensuring that the solution remains unsaturated until it has cooled to a lower temperature, ideally below the compound's melting point.
-
Solution 2: Lower the Cooling Rate. Allow the solution to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels and covering it with a watch glass. Very slow cooling can favor direct crystallization over liquid-liquid phase separation.[8]
-
Solution 3: Change the Solvent System. If the problem persists, the chosen solvent's boiling point may be too high relative to the compound's melting point.[14] Consider using a solvent with a lower boiling point or a mixed solvent system where the compound's solubility is lower, thus promoting crystallization at a reduced temperature.
Q3: My crystallization worked, but it happened very quickly and I got a fine powder, not nice crystals. How can I improve crystal size?
Rapid crystallization, often called "crashing out," traps impurities and solvent within the crystal lattice, defeating the purpose of purification.[12][15] The formation of large, well-defined crystals is a kinetically controlled process that requires time.
Answer:
The size of crystals is primarily a function of the cooling rate.[16] A slow cooling process allows molecules to selectively add to the growing crystal lattice in an ordered fashion, resulting in fewer, larger, and purer crystals.[15][17] Rapid cooling leads to the simultaneous formation of many nucleation sites, resulting in a large number of small crystals.[17][18]
-
Solution 1: Slow Down the Cooling Process. This is the most critical factor. Do not place the hot flask directly into an ice bath. Let it cool slowly to room temperature on the benchtop, insulated from cold surfaces, before moving it to a refrigerator or ice bath for complete crystallization.
-
Solution 2: Use Slightly More Solvent. As described for preventing rapid crystallization, using slightly more than the absolute minimum amount of hot solvent will keep the compound in solution longer during the cooling phase, providing more time for large crystals to grow.[12]
-
Solution 3: Reduce the Rate of Antisolvent Addition (if applicable). If using a mixed-solvent system (e.g., dissolving in ethanol and adding water as an antisolvent), add the antisolvent dropwise and very slowly to the warm solution until the first sign of persistent cloudiness appears, then allow it to cool.
The relationship between cooling rate, nucleation, and final crystal characteristics is summarized in the diagram below.
Q4: My final yield of pure crystals is very low. What are the common causes of product loss?
A low yield can be frustrating, especially after a successful crystallization. The cause is often procedural and can be mitigated with careful technique.
Answer:
-
Using Too Much Solvent: As discussed in Q1, excess solvent will not only prevent crystallization but will also keep a significant portion of your product dissolved in the mother liquor even after cooling, thereby reducing the isolated yield.[12]
-
Premature Filtration: Filtering the solution while it is still warm will result in significant product loss, as the compound has higher solubility at elevated temperatures. Ensure the mixture is thoroughly cooled (an ice bath is recommended for the final stage) before filtration.
-
Inefficient Transfer: Mechanical losses during the transfer of the crystalline slurry to the filter funnel can be a major source of yield loss. Use a spatula to transfer as much solid as possible, and wash the flask with a small amount of the ice-cold mother liquor or fresh, ice-cold solvent to transfer the remaining crystals.
-
Washing with Warm or Incorrect Solvent: Washing the collected crystals on the filter with a solvent that is not ice-cold, or with a solvent in which the compound is too soluble, will redissolve a portion of your purified product.[19] Always use a minimal amount of ice-cold crystallization solvent for washing.
Standard Recrystallization Protocol
This protocol provides a reliable starting point for the purification of Ethyl 3-(2-hydroxyphenyl)propanoate.
Objective: To purify crude Ethyl 3-(2-hydroxyphenyl)propanoate by single-solvent recrystallization.
Materials:
-
Crude Ethyl 3-(2-hydroxyphenyl)propanoate
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Chosen solvent (e.g., Ethanol/Water mixture, Hexane/Ethyl Acetate mixture)
-
Watch glass
-
Glass stirring rod
-
Buchner funnel, filter flask, and filter paper
-
Vacuum source
Procedure:
-
Solvent Selection: The principle of "like dissolves like" is a good starting point.[20] Since the target molecule has both polar (hydroxyl) and non-polar (aromatic ring, ethyl ester) regions, a solvent of intermediate polarity like ethanol, or a mixed solvent system like ethyl acetate/hexanes, is often effective.[21]
-
Test: Place ~50 mg of your crude solid in a small test tube. Add the chosen solvent dropwise at room temperature. It should be sparingly soluble.
-
Heat: Gently warm the test tube. The solid should completely dissolve.
-
Cool: Cool the test tube to room temperature and then in an ice bath. A good recovery of crystalline solid should be observed.
-
-
Dissolution: Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar and a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid just dissolves completely. Crucially, use the minimum amount of hot solvent necessary. [22]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[23]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization.[24]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and set it on a non-conductive surface (like a cork ring) to cool slowly and undisturbed to room temperature.
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the recovery of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[22] Use a spatula to transfer the bulk of the solid.
-
Washing: Wash the crystals in the funnel with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Break the vacuum before adding the wash solvent, then reapply the vacuum.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help dry them. Then, transfer the purified solid to a watch glass and allow it to air-dry completely.
References
-
PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. ethyl 3-(2-hydroxyphenyl) propionate. [Link]
-
Stein, S. Cooling Rate and Crystal Size. Northwestern University. [Link]
-
Utama, Q. D., et al. (2023). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. [Link]
-
Jee, S. Chemistry Crystallization. [Link]
-
Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. r/askscience. [Link]
- Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
Quora. (2019). How does cooling rate affect the crystal size of minerals in igneous rocks?. [Link]
-
化工原料网. Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Materials. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
NIST. Ethyl 3-(2-hydroxyphenyl)propanoate. NIST WebBook. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Ritonavir Polymorph I. Crystal Growth & Design. [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. [Link]
-
University of Geneva. Guide for crystallization. [Link]
- Google Patents. Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Stenutz. ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate. [Link]
-
FlavScents. ethyl 3-(2-hydroxyphenyl) propionate. [Link]
-
University of California, Irvine. Recrystallization-1.pdf. [Link]
-
Nature. (2023). Impact of impurities on crystal growth. Nature Reviews Physics. [Link]
-
SOP: CRYSTALLIZATION. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Recrystallization. [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
-
Reddit. (2024). What is YOUR crystallisation go-to?. r/OrganicChemistry. [Link]
-
Amerigo Scientific. Ethyl 3-(2,3-Dimethyl-4-hydroxyphenyl)propanoate. [Link]
-
ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals. [Link]
-
MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. [Link]
-
PrepChem.com. Synthesis of ethyl 2-(3-acetamido-4-hydroxyphenyl)propionate. [Link]
-
PubChem. Ethyl 3-[2-(2-hydroxyphenyl)phenyl]propanoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2009). Ethyl (2E)-2-(hydroxyimino)propanoate. [Link]
Sources
- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 3. 3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 4. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]
- 5. 3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER | 20921-04-4 [chemicalbook.com]
- 6. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]
- 7. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. quora.com [quora.com]
- 10. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 17. atlantis-press.com [atlantis-press.com]
- 18. quora.com [quora.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. quora.com [quora.com]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. science.uct.ac.za [science.uct.ac.za]
- 24. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Identifying and removing impurities from Ethyl 3-(2-hydroxyphenyl)propanoate
Welcome to the technical support center for Ethyl 3-(2-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis, purification, and analysis of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your experimental results.
Section 1: Troubleshooting Common Impurities
This section addresses the identification and removal of common impurities that can arise during the synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate.
Q1: What are the most likely impurities in a synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate?
A1: The impurities in your sample will largely depend on the synthetic route employed. However, some common impurities can be anticipated.[1][2] For instance, if you are performing a Fischer-Speier esterification of 3-(2-hydroxyphenyl)propanoic acid, you might encounter unreacted starting materials.[3]
Common Impurities Include:
-
Unreacted Starting Materials: Such as 3-(2-hydroxyphenyl)propanoic acid.
-
Byproducts of Side Reactions: These can vary based on the specific reaction conditions.
-
Residual Solvents: Solvents used in the synthesis or purification process.[1]
-
Degradation Products: The phenolic hydroxyl group can be susceptible to oxidation.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities.[1][4] To identify unknown peaks, you should:
-
Compare with Known Spectra: Compare your spectrum with the known ¹H and ¹³C NMR spectra of Ethyl 3-(2-hydroxyphenyl)propanoate.[5][6]
-
Analyze Chemical Shifts and Splitting Patterns: The chemical shifts and splitting patterns of the impurity peaks can provide clues about their structure. For example, a broad peak may indicate a carboxylic acid proton from unreacted starting material.
-
Consider Potential Side Products: Think about the possible side reactions that could have occurred during your synthesis and predict the NMR spectra of those byproducts.
-
Utilize 2D NMR Techniques: Techniques like COSY and HSQC can help in elucidating the structure of unknown impurities.[4]
Q3: My GC-MS analysis indicates the presence of multiple components. How do I interpret these results?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile impurities.[1][7]
-
Retention Time: The retention time of a peak can be compared to that of a known standard of Ethyl 3-(2-hydroxyphenyl)propanoate.
-
Mass Spectrum: The mass spectrum of each peak provides the mass-to-charge ratio (m/z) of the fragment ions. This fragmentation pattern is a molecular fingerprint that can be compared to spectral libraries (like NIST) for identification.[5]
-
Common Fragments: Look for characteristic fragments of your target compound and potential impurities.
Section 2: Purification Protocols and Best Practices
This section provides detailed protocols for purifying Ethyl 3-(2-hydroxyphenyl)propanoate and best practices to minimize the introduction of new impurities.
Q4: What is the most effective method for purifying crude Ethyl 3-(2-hydroxyphenyl)propanoate?
A4: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective methods are column chromatography and recrystallization.
Q5: How do I perform column chromatography to purify my compound?
A5: Column chromatography is a versatile technique for separating compounds based on their polarity.[8][9]
Step-by-Step Protocol for Column Chromatography:
-
Select the Stationary and Mobile Phases:
-
Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.[8]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand.[8]
-
-
Pack the Column:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, avoiding air bubbles.[9]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent.
-
Carefully add the sample to the top of the silica gel bed.[8]
-
-
Elute and Collect Fractions:
-
Begin elution with the non-polar mobile phase, gradually increasing the polarity if a gradient elution is needed.
-
Collect the eluate in separate fractions.[8]
-
-
Monitor and Combine Fractions:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Good for separating moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of a range of impurities with varying polarities.[8] |
| Loading Technique | Wet or Dry Loading | Dry loading is preferred for samples that are not very soluble in the initial eluent.[8] |
Q6: Can I purify Ethyl 3-(2-hydroxyphenyl)propanoate by recrystallization? What is the best solvent?
A6: Recrystallization is an excellent technique for purifying solid compounds, especially for removing small amounts of impurities.[10][11] The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.[10]
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.
-
For Ethyl 3-(2-hydroxyphenyl)propanoate, consider solvent systems like ethanol/water or ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[10]
-
-
Cooling and Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Section 3: Frequently Asked Questions (FAQs)
Q7: What is the appearance and solubility of pure Ethyl 3-(2-hydroxyphenyl)propanoate?
A7: Pure Ethyl 3-(2-hydroxyphenyl)propanoate is a white solid with a slight spicy aroma.[5][12] It is practically insoluble in water but soluble in ethanol.[5][12][13]
Q8: How should I store the purified compound to prevent degradation?
A8: Due to the presence of a phenolic hydroxyl group, Ethyl 3-(2-hydroxyphenyl)propanoate can be susceptible to oxidation.[14] To ensure long-term stability, it should be stored in a tightly sealed container, protected from light, and preferably at a low temperature (e.g., in a refrigerator or freezer). Storing under an inert atmosphere (like nitrogen or argon) can also minimize degradation.[14]
Q9: My purified product is an oil instead of a solid. What could be the reason?
A9: If your product is an oil, it could be due to the presence of impurities that are depressing the melting point.[15] It is also possible that residual solvent is plasticizing the solid. Ensure that all solvent has been thoroughly removed under high vacuum. If the issue persists, further purification by column chromatography may be necessary to remove the impurities.[15]
References
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]
-
FlavScents. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2025). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate (C11H14O3). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyphenyl)propanoate. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. NIST WebBook. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A). Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Perflavory. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]
-
Journal of Applied Bioanalysis. (2025, December 19). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025, March 21). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]
-
Reagent Information Network. (n.d.). Ethyl 3-(2-hydroxyphenyl)propionate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl (2E)-2-(hydroxyimino)propanoate. Retrieved from [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. cormica.com [cormica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Food safety and quality: details [fao.org]
- 13. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Separation of Ethyl 3-(2-hydroxyphenyl)propanoate
Welcome to the technical support center for the chiral separation of Ethyl 3-(2-hydroxyphenyl)propanoate. This guide is designed for researchers, chromatographers, and drug development professionals who are working on the enantioselective analysis and purification of this compound. This document provides in-depth troubleshooting advice, optimization strategies, and detailed protocols in a direct question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor or no resolution between the enantiomers of Ethyl 3-(2-hydroxyphenyl)propanoate. What is the most common cause and where should I start troubleshooting?
A1: The most frequent cause of poor resolution is a suboptimal choice of either the chiral stationary phase (CSP) or the mobile phase composition. Ethyl 3-(2-hydroxyphenyl)propanoate is a polar molecule with a phenolic hydroxyl group, an ester, and an aromatic ring. These features are key to achieving separation.
Your starting point for troubleshooting should be a systematic verification of your method parameters:
-
Confirm the Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly recommended for this class of compounds due to their broad selectivity and multiple interaction sites (hydrogen bonding, π-π interactions, steric hindrance).[1][2] Specifically, immobilized amylose tris(3,5-dimethylphenylcarbamate) columns are an excellent first choice.[3][4] Verify you are using the correct column and that it has not been compromised by improper storage or use with incompatible solvents.[5]
-
Assess the Mobile Phase: The mobile phase must be appropriate for the CSP and the analyte. For this compound, a normal-phase or polar-organic mode is often successful. The presence of an acidic additive is critical.
-
Review Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and loss of resolution.[5][6]
Below is a workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for poor enantiomeric resolution.
Q2: My chromatogram shows significant peak tailing for both enantiomers. How can I improve the peak shape?
A2: Peak tailing for a compound like Ethyl 3-(2-hydroxyphenyl)propanoate is almost always caused by unwanted secondary interactions, primarily the ionization of the phenolic hydroxyl group.
The most effective solution is to add a small amount of an acidic modifier to your mobile phase. [7][8]
-
Mechanism: The phenolic proton is weakly acidic. Without an acidic additive, a portion of the analyte molecules can deprotonate and exist in their anionic (phenoxide) form. This charged species interacts strongly and non-specifically with active sites on the silica support of the CSP, leading to delayed elution and severe peak tailing. An acid like trifluoroacetic acid (TFA) or formic acid in the mobile phase creates an acidic environment, suppressing this deprotonation by Le Châtelier's principle. This ensures the analyte remains in a single, neutral state, resulting in sharper, more symmetrical peaks.
-
Recommended Additives: Start with 0.1% (v/v) of TFA or formic acid in your mobile phase.[9] Formic acid is often preferred for LC-MS applications due to its better volatility.
| Additive | Typical Concentration | Rationale |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Strong acid, very effective at suppressing ionization. |
| Formic Acid / Acetic Acid | 0.1% - 0.5% (v/v) | Weaker acids, also effective and often better for MS compatibility.[7][9] |
Q3: I have some separation, but the resolution is insufficient for quantification (Rs < 1.5). What parameters can I adjust to improve it?
A3: Once you have symmetrical peaks, improving resolution involves fine-tuning the chromatographic conditions to enhance the differential interaction between the enantiomers and the CSP.
-
Optimize the Alcohol Modifier: In normal-phase or polar-organic modes, the type and concentration of the alcohol (co-solvent) are powerful tools. The alcohol competes with the analyte for polar interaction sites on the CSP.
-
Decrease Alcohol Percentage: Reducing the alcohol content (e.g., from 10% to 5% ethanol in hexane) generally increases retention time and often improves resolution, as it allows the analyte more time to interact with the CSP.
-
Change Alcohol Type: Switching between alcohols like ethanol, 2-propanol (IPA), and n-propanol can significantly alter selectivity.[10] IPA is a stronger hydrogen bond acceptor than ethanol and can lead to different enantioselectivity. A common screening approach is to test Hexane/Ethanol and Hexane/IPA mixtures.
-
-
Adjust the Column Temperature: Temperature affects the kinetics and thermodynamics of the chiral recognition process.
-
Lowering the Temperature: Decreasing the column temperature (e.g., from 25°C to 15°C) often enhances resolution. Lower thermal energy can stabilize the transient diastereomeric complexes formed between the analyte and the CSP, amplifying the energetic difference between the two enantiomers. However, this will also increase analysis time and system pressure.[10]
-
Increasing the Temperature: In some less common cases, increasing the temperature can improve resolution, so it is worth investigating if lowering it is unsuccessful.[4]
-
-
Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase column efficiency (more theoretical plates) and give more time for the enantiomers to interact with the CSP, often leading to better resolution.[11]
Q4: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for this separation?
A4: Both techniques are viable, but SFC often presents significant advantages for chiral separations, making it a highly attractive alternative to traditional normal-phase HPLC.[12][13]
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity.[14]
-
Advantages:
-
Speed: The low viscosity allows for much higher flow rates without a proportional increase in backpressure, leading to significantly faster analysis times (often 3-5 times faster than HPLC).[15][16]
-
Green Chemistry: Drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[13]
-
Enhanced Resolution: SFC can sometimes provide unique or improved selectivity compared to HPLC for the same CSP.[15]
-
-
Considerations: Requires specialized SFC instrumentation.
-
-
High-Performance Liquid Chromatography (HPLC): A robust and widely available technique.
-
Advantages:
-
Accessibility: HPLC systems are standard in most analytical labs.
-
Established Methods: A vast body of literature and application notes exists for chiral HPLC.
-
-
Considerations: Typically uses larger volumes of potentially toxic organic solvents (like hexane) and has longer run and equilibration times compared to SFC.[12]
-
Recommendation: If SFC instrumentation is available, it is the preferred technique for its speed and environmental benefits. If not, a well-optimized normal-phase HPLC method can provide excellent results.
Troubleshooting and Optimization Guide
This section provides a more detailed, systematic approach to method development and troubleshooting.
Systematic Troubleshooting of Poor Resolution
When initial attempts fail, a structured approach is necessary to identify the root cause of poor performance. This workflow extends the initial verification steps to include systematic optimization.
Caption: A systematic workflow for troubleshooting and optimizing chiral resolution.
Experimental Protocols
Protocol 1: Chiral Method Development using HPLC (Normal Phase)
This protocol outlines a starting point for developing a robust chiral separation method for Ethyl 3-(2-hydroxyphenyl)propanoate on an HPLC system.
1. Instrumentation and Columns:
-
HPLC System: Any standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Start with an immobilized polysaccharide-based CSP.
-
Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA, Lux® Amylose-1).
-
Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IC, Lux® Cellulose-1).
-
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size (for HPLC); shorter columns with smaller particles for UHPLC.
2. Mobile Phase Preparation:
-
Solvent A: n-Hexane (HPLC Grade).
-
Solvent B: Ethanol (HPLC Grade).
-
Additive: Trifluoroacetic Acid (TFA).
-
Starting Mobile Phase: Hexane / Ethanol / TFA (90:10:0.1, v/v/v). Prepare fresh and degas thoroughly.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 275 nm (due to the phenyl ring).
-
Injection Volume: 5-10 µL.
-
Sample Concentration: 0.5 - 1.0 mg/mL, dissolved in the mobile phase.
4. Optimization Steps:
-
If resolution is poor, first adjust the Hexane/Ethanol ratio. Try 95:5 and 85:15.
-
If resolution is still insufficient, replace Ethanol with 2-Propanol (IPA) at the same concentrations and re-evaluate.
-
Once the best solvent combination is found, optimize the column temperature by decreasing it to 20°C or 15°C.
Protocol 2: Chiral Method Development using SFC
This protocol provides a starting point for SFC, which is often faster and more efficient.
1. Instrumentation and Columns:
-
SFC System: Any analytical SFC system with a back-pressure regulator and UV detector.
-
Chiral Column: Same as HPLC (immobilized polysaccharide-based CSPs are excellent for SFC).
-
Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate).
-
Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate).
-
2. Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO2 (SFC grade).
-
Co-solvent (B): Methanol or Ethanol containing 0.1% TFA. The use of additives in the co-solvent is a standard practice in SFC.[7]
3. Chromatographic Conditions:
-
Co-solvent Gradient: Start with a screening gradient of 5% to 40% co-solvent over 5-7 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 275 nm.
4. Optimization Steps:
-
From the screening gradient, identify the approximate co-solvent percentage where the compound elutes.
-
Develop an isocratic method based on that percentage (e.g., 15% Methanol/0.1% TFA in CO2).
-
Optimize the isocratic percentage, temperature, and back pressure to maximize resolution. Switching the co-solvent between methanol and ethanol can also significantly impact selectivity.
Principle of Chiral Recognition
The separation of enantiomers on a polysaccharide-based CSP relies on the formation of transient diastereomeric complexes with different stabilities. The chiral selector, a polymer with a defined 3D structure, creates chiral grooves. One enantiomer fits more favorably into these grooves, leading to a stronger interaction and longer retention time.
Caption: Differential interaction of enantiomers with a chiral stationary phase.
References
- Vertex AI Search. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Selvita. (2024).
- Pharmaceutical Technology. (n.d.).
- TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- News-Medical.Net. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Enantioselective separation of (±)
- Chromatography Forum. (2017). additives for chiral.
- ResearchGate. (2013). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis.
- NIH PMC. (n.d.). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics.
- ResearchGate. (2025).
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
- PubMed. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- NIH PMC. (2024).
Sources
- 1. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
- 8. additives for chiral - Chromatography Forum [chromforum.org]
- 9. chiraltech.com [chiraltech.com]
- 10. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. selvita.com [selvita.com]
- 14. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 15. pharmtech.com [pharmtech.com]
- 16. news-medical.net [news-medical.net]
Preventing degradation of Ethyl 3-(2-hydroxyphenyl)propanoate during storage
Welcome to the technical support center for Ethyl 3-(2-hydroxyphenyl)propanoate (CAS No. 20921-04-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimental use. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles to help you navigate potential challenges.
I. Understanding the Stability of Ethyl 3-(2-hydroxyphenyl)propanoate
Ethyl 3-(2-hydroxyphenyl)propanoate is a valuable chemical intermediate characterized by two primary functional groups: an ethyl ester and a hydroxylated phenyl ring. These moieties, while essential for its chemical reactivity, are also susceptible to degradation under improper storage and handling conditions. The principal degradation pathways include hydrolysis of the ester linkage and oxidation of the phenolic hydroxyl group. Understanding these vulnerabilities is the first step toward preventing them.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and use of Ethyl 3-(2-hydroxyphenyl)propanoate in a practical question-and-answer format.
FAQ 1: I've noticed a change in the physical appearance of my stored Ethyl 3-(2-hydroxyphenyl)propanoate (e.g., color change, clumping). What could be the cause?
A change in the physical appearance of your compound, which is typically a white solid, is a strong indicator of degradation.[1][2]
-
Color Change (Yellowing/Browning): This is often a sign of oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored quinone-type compounds.
-
Clumping or Oily Appearance: This may suggest hydrolysis of the ester group. The primary hydrolysis products are 3-(2-hydroxyphenyl)propanoic acid and ethanol. The presence of these impurities can alter the crystalline structure of the solid, leading to a change in its physical state.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is ideal for long-term storage.
-
Purity Analysis: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.
-
Consider a Fresh Batch: If significant degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive experiments to ensure the reliability of your results.
FAQ 2: My reaction yield is lower than expected when using older stock of Ethyl 3-(2-hydroxyphenyl)propanoate. Could this be related to degradation?
Yes, a lower-than-expected reaction yield is a common consequence of using a degraded starting material. The presence of impurities, such as the hydrolyzed carboxylic acid or oxidized byproducts, means that the actual concentration of the active ester is lower than what was measured by weight. These impurities may also interfere with your reaction.
Troubleshooting Steps:
-
Quantify Purity: Use a validated analytical method, such as HPLC with a UV detector, to determine the purity of your stock material. This will allow you to adjust the amount of starting material to account for any degradation.
-
Purification: If the degradation is minor, you may be able to purify the compound by recrystallization or column chromatography. However, this may not be practical for all users.
-
Forced Degradation Study: To understand the potential impact of degradation on your specific reaction, you can perform a forced degradation study on a small sample of the compound and test the degraded material in your reaction. This can provide valuable insights into the sensitivity of your process to specific impurities.
FAQ 3: How can I proactively prevent the degradation of Ethyl 3-(2-hydroxyphenyl)propanoate during long-term storage?
Proactive prevention is key to maintaining the integrity of your compound. The following storage conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For very long-term storage, consider -20°C. | Lower temperatures slow down the rates of both hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen, thereby preventing oxidation of the phenol group. |
| Light | Store in an opaque or amber glass container in a dark location. | Protects the compound from light-induced degradation (photolysis). Phenolic compounds are known to be light-sensitive. |
| Moisture | Store in a tightly sealed container in a desiccator or a dry environment. | Prevents hydrolysis of the ester linkage by excluding atmospheric moisture. |
| Additives | For solutions, consider the addition of a suitable antioxidant. | Antioxidants can help to quench free radicals and inhibit oxidative degradation pathways.[3][4] |
FAQ 4: I need to prepare a stock solution of Ethyl 3-(2-hydroxyphenyl)propanoate. What is the best solvent and how should I store it?
The choice of solvent and storage conditions for a stock solution is critical to prevent degradation.
-
Solvent Selection: Aprotic, anhydrous solvents such as acetonitrile, ethyl acetate, or dichloromethane are generally preferred for short-term storage. Avoid protic solvents like methanol or ethanol if hydrolysis is a concern, and be cautious with solvents that may contain peroxide impurities (e.g., older ethers like THF or diethyl ether), as these can promote oxidation.
-
Solution Storage:
-
Store solutions at low temperatures (2-8°C or -20°C).
-
Use vials with tight-fitting caps to minimize solvent evaporation and moisture ingress.
-
For extended storage, purge the vial with an inert gas before sealing.
-
Prepare fresh solutions for critical experiments whenever possible.
-
III. Experimental Protocols
This section provides detailed methodologies for assessing the stability of Ethyl 3-(2-hydroxyphenyl)propanoate.
Protocol 1: Forced Degradation Study
A forced degradation study is an essential tool for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7][8]
Objective: To intentionally degrade Ethyl 3-(2-hydroxyphenyl)propanoate under various stress conditions to understand its degradation pathways.
Materials:
-
Ethyl 3-(2-hydroxyphenyl)propanoate
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Keep at room temperature for 8 hours.[5]
-
Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Control Sample: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) and keep it at 2-8°C.
-
Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: HPLC Method for Purity and Stability Analysis
Objective: To provide a reliable HPLC method for the separation and quantification of Ethyl 3-(2-hydroxyphenyl)propanoate and its potential degradation products.
| HPLC Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. |
IV. Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the primary degradation pathways and the experimental workflow for assessing stability.
Caption: Key factors influencing the stability of Ethyl 3-(2-hydroxyphenyl)propanoate.
Caption: Troubleshooting workflow for suspected degradation of Ethyl 3-(2-hydroxyphenyl)propanoate.
V. References
-
MDPI. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]
-
National Center for Biotechnology Information. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
National Center for Biotechnology Information. (n.d.). Stability of Phenolic Compounds in Grape Stem Extracts. [Link]
-
O-logy. (n.d.). Stabilizing liquid phenol. [Link]
-
European Pharmaceutical Review. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
YouTube. (2022). Understanding Wine Phenolic Structure and Color Stability. [Link]
-
MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. [Link]
-
JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]
-
Google Patents. (n.d.). US8013191B2 - Method for removing impurities from phenol.
-
National Center for Biotechnology Information. (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. [Link]
-
JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [Link]
-
MDPI. (n.d.). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. [Link]
-
National Center for Biotechnology Information. (n.d.). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ACS Publications. (n.d.). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]
-
Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]
-
Pharmaceutical Sciences. (n.d.). impurity profiling and drug characterization: backdrop and approach. [Link]
-
University of Central Lancashire. (2025). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic. [Link]
-
Pensoft. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its stability. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Food safety and quality: details [fao.org]
- 3. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 4. jscholaronline.org [jscholaronline.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. lclane.net [lclane.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. sgs.com [sgs.com]
Technical Support Center: Scaling Up the Production of Ethyl 3-(2-hydroxyphenyl)propanoate
Welcome to the technical support center for the scaled-up production of Ethyl 3-(2-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and purification of this valuable compound. Drawing upon established chemical principles and field-proven insights, this resource aims to address the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Optimization
Question 1: What is the most common and scalable method for synthesizing Ethyl 3-(2-hydroxyphenyl)propanoate?
The most prevalent and industrially viable method for the synthesis of Ethyl 3-(2-hydroxyphenyl)propanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 3-(2-hydroxyphenyl)propanoic acid with ethanol.[1][2][3] The primary advantages of this method are the use of relatively inexpensive starting materials and a straightforward reaction setup.[4]
The overall reaction is an equilibrium process, as illustrated below:
Sources
Technical Support Center: Method Development for the Analysis of Ethyl 3-(2-hydroxyphenyl)propanoate in Complex Matrices
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the analysis of Ethyl 3-(2-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting methods for the quantification of this analyte in complex biological and chemical matrices. Our goal is to provide practical, experience-driven advice to help you navigate common challenges and ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analyte and general analytical strategies.
Q1: What is Ethyl 3-(2-hydroxyphenyl)propanoate and what are its key physicochemical properties?
Ethyl 3-(2-hydroxyphenyl)propanoate (CAS No. 20921-04-4) is an ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of approximately 194.23 g/mol .[1][2][3] It is also known by synonyms such as Ethyl melilotate.[1][3][4] Key properties relevant to analytical method development include its classification as a phenolic compound, making it susceptible to pH-dependent interactions, and its ester functional group, which can be prone to hydrolysis under strong acidic or basic conditions. It is described as a white solid with a slight spicy aroma, soluble in ethanol but practically insoluble in water.[1][3] Understanding these properties is the first step in designing appropriate extraction and chromatographic conditions.
Q2: What are the recommended primary analytical techniques for quantifying this compound?
For most applications, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.
-
HPLC with UV Detection (HPLC-UV): This is a cost-effective and robust technique for routine analysis, especially at moderate to high concentrations. The phenolic ring provides a strong chromophore, allowing for sensitive detection typically in the range of 270-280 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low levels of the analyte in highly complex matrices, such as plasma, urine, or tissue homogenates.[5] Its superior selectivity and sensitivity allow for confident detection and quantification at trace levels, minimizing the impact of matrix interferences.
Q3: Why is the analysis of Ethyl 3-(2-hydroxyphenyl)propanoate particularly challenging in complex matrices?
The primary challenge is the matrix effect , a phenomenon where co-eluting endogenous components from the sample (e.g., phospholipids, salts, proteins in plasma) interfere with the ionization of the target analyte in the mass spectrometer's source.[5][6] This can lead to either ion suppression or enhancement, causing significant inaccuracies in quantification.[5][6] Furthermore, the analyte's concentration may be very low, requiring efficient sample preparation to remove interferences and concentrate the analyte to a detectable level.[7]
Q4: How do I choose an appropriate internal standard (IS) for my assay?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Ethyl 3-(2-hydroxyphenyl)propanoate-d4). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects and extraction inefficiencies. This provides the most accurate compensation for analytical variability. If a SIL-IS is unavailable, a close structural analog with similar chemical properties and chromatographic behavior can be used, but it may not perfectly compensate for matrix effects.[5]
Troubleshooting Guide: Sample Preparation
Effective sample preparation is the most critical step in mitigating matrix effects and ensuring accurate results.[7][8]
Q1: My analyte recovery is low and inconsistent after Solid-Phase Extraction (SPE). What should I do?
Low and variable recovery is often a sign of an improperly optimized SPE protocol. Here is a systematic approach to troubleshooting:
-
Re-evaluate Your Sorbent: For a moderately polar compound like Ethyl 3-(2-hydroxyphenyl)propanoate, a reversed-phase (e.g., C18, C8) or a mixed-mode (e.g., reversed-phase with ion exchange) sorbent is typically used. If you are using a standard C18 sorbent and seeing poor recovery, consider a polymer-based sorbent (e.g., Oasis HLB) which can offer higher retention for polar-functionalized compounds and is more stable across a wider pH range.
-
Optimize Wash Steps: The goal of the wash step is to remove interferences without eluting the analyte. If recovery is low, your wash solvent may be too strong. Try decreasing the percentage of organic solvent in the wash solution. For example, if you are using a 40% methanol wash, try reducing it to 20% or 10%.
-
Optimize Elution Solvent: Conversely, low recovery can mean your elution solvent is too weak to fully desorb the analyte from the sorbent. Increase the strength of your elution solvent by increasing the organic component (e.g., from 80% to 95-100% methanol or acetonitrile) or by changing the pH. Adding a small amount of modifier like ammonium hydroxide to an organic solvent can disrupt strong secondary interactions and improve recovery for phenolic compounds.[9]
-
Check for Sample Breakthrough: The analyte may not be retaining on the cartridge during the loading step. This can happen if the sample's organic content is too high or the pH is incorrect. Ensure the sample is adequately diluted (typically with an aqueous buffer) before loading. For this phenolic compound, ensure the pH of the sample is acidic (at least 2 pH units below the pKa of the phenol) to keep it in its neutral, more retentive form on reversed-phase media.
Q2: I'm using Liquid-Liquid Extraction (LLE), but my final extract is still "dirty" and shows matrix effects. How can I improve cleanliness?
A "dirty" extract from LLE suggests that many endogenous interferences have similar solubility to your analyte.
-
Optimize Extraction Solvent Polarity: If you are using a highly nonpolar solvent like hexane, you might be extracting a large number of lipids. If you are using a more polar solvent like ethyl acetate, you may co-extract other polar interferences. Experiment with solvents of intermediate polarity, such as a mixture of methyl tert-butyl ether (MTBE) and hexane, to find a balance that maximizes analyte recovery while minimizing interferences.
-
Incorporate a Back-Extraction Step: This is a powerful technique for cleanup. After the initial extraction into an organic solvent, you can "wash" the organic phase with an aqueous buffer at a specific pH. For Ethyl 3-(2-hydroxyphenyl)propanoate, you can wash the organic extract with a basic aqueous solution (e.g., 0.1 M sodium carbonate). This will ionize acidic interferences, pulling them into the aqueous phase while your neutral ester analyte remains in the organic layer. Be cautious not to use a pH that is too high, which could risk hydrolyzing the ester.
-
Consider Supported Liquid Extraction (SLE): SLE provides the same chemistry as LLE but in a 96-well plate or cartridge format.[10] It often results in cleaner extracts because it avoids the formation of emulsions, which can trap impurities.[10]
Troubleshooting Guide: HPLC / LC-MS Analysis
Chromatographic issues can significantly impact data quality. This section focuses on common problems observed during analysis.
Q1: The chromatographic peak for my analyte is tailing significantly. What is the cause and how can I fix it?
Peak tailing for phenolic compounds is a classic problem, often caused by secondary ionic interactions between the analyte's hydroxyl group and residual, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns.[11][12]
-
Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.[12] Add a small amount of acid to your mobile phase. Formic acid (0.1%) is an excellent choice for LC-MS applications due to its volatility, while phosphoric acid can be used for UV-only methods. A pH between 2.5 and 3.5 is typically sufficient to protonate the silanols (Si-OH) and improve peak shape dramatically.[11]
-
Increase Buffer Concentration: If you are already using a buffer, ensure its concentration is adequate (typically 10-25 mM) to control the pH effectively at the column surface.[11]
-
Use a High-Purity Column: Modern HPLC columns are manufactured with high-purity silica and advanced end-capping techniques that minimize the number of accessible silanol groups. If you are using an older column (e.g., Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) will provide a significant improvement in peak shape for polar and basic analytes.
-
Check for Column Contamination: A buildup of strongly retained matrix components can also lead to peak tailing. Use a guard column and flush the analytical column regularly with a strong solvent.[9]
Q2: My analyte signal is being suppressed in the mass spectrometer. How can I diagnose and solve this?
Ion suppression is the most common manifestation of matrix effects in LC-MS.[5][6] It occurs when co-eluting matrix components compete with the analyte for ionization, reducing its signal.
-
Diagnosis via Post-Column Infusion: The definitive way to diagnose suppression is with a post-column infusion experiment. Infuse a standard solution of your analyte at a constant rate into the mobile phase stream after the analytical column while injecting a blank, extracted matrix sample. Any dip in the constant analyte signal baseline corresponds to a region of ion suppression.
-
Improve Chromatographic Separation: Once you identify the retention time of the suppression, adjust your HPLC gradient to move your analyte's peak away from that region. For example, if suppression occurs early in the run where many polar matrix components elute, you can increase the initial percentage of organic solvent or hold it for a longer time to allow these components to wash off before your analyte elutes.
-
Reduce the Amount of Matrix Injected: The simplest way to reduce matrix effects is to inject less matrix.[5] This can be achieved by diluting the final sample extract.[13] While this may decrease the analyte signal, it often decreases the matrix effect even more, resulting in an overall improvement in the signal-to-noise ratio and better accuracy.
-
Switch Ionization Source or Polarity: Electrospray ionization (ESI) is highly susceptible to matrix effects.[5] If your instrumentation allows, consider trying Atmospheric Pressure Chemical Ionization (APCI), which is often less prone to suppression for compounds of moderate polarity.[5] Additionally, check if your analyte ionizes in both positive and negative mode; sometimes switching polarity can move you away from the major interferences.
Q3: My retention times are drifting from one injection to the next. What's wrong?
Retention time instability compromises peak identification and integration. The cause is often related to the HPLC system or column equilibration.[14]
-
Insufficient Column Equilibration: This is the most common cause, especially in gradient methods. Ensure that the column is fully re-equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column.
-
Mobile Phase Issues: Check that your mobile phase composition is correct and has not changed due to evaporation of the more volatile component. Prepare fresh mobile phase daily.[14] If you are using an on-line mixer, ensure it is functioning correctly.
-
Temperature Fluctuations: Column temperature has a significant effect on retention time. Use a thermostatted column compartment to maintain a constant temperature.[14]
-
Pump and System Leaks: A small, undetected leak in the system can cause pressure fluctuations and lead to unstable flow rates, which directly impacts retention times.[14]
Data Presentation & Protocols
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | High-Purity C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes | A generic starting gradient; must be optimized to separate analyte from interferences. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and efficiency. |
| Ionization Mode | ESI Positive or Negative | Must be determined experimentally. The phenol could deprotonate (negative) or the ester could adduct (positive). |
| MRM Transitions | Q1: [M+H]⁺ or [M-H]⁻ → Q3: Product Ion | Determine precursor and product ions by infusing a standard solution. |
| Source Temp. | 500 °C | Typical starting point; optimize based on instrument manufacturer's recommendation. |
| Gas Flows | Instrument Dependent | Optimize to ensure efficient desolvation and ionization. |
Protocol 1: Solid-Phase Extraction (SPE) of Ethyl 3-(2-hydroxyphenyl)propanoate from Human Plasma
This protocol provides a starting point for extracting the analyte from a complex biological matrix.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of internal standard (IS) working solution.
-
Add 600 µL of 4% phosphoric acid in water.
-
Vortex for 10 seconds. This step precipitates proteins and acidifies the sample to ensure the analyte is in its neutral form.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode or polymer-based reversed-phase SPE cartridge (e.g., 30 mg).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water. This removes less polar interferences.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or positive pressure for 1-2 minutes to remove residual wash solvent.
-
Elute the analyte and IS with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualized Workflows
Diagram 1: General Analytical Workflow
Caption: Overview of the analytical process from sample receipt to final data reporting.
Diagram 2: Troubleshooting Decision Tree for Peak Tailing
Caption: A systematic guide to diagnosing and resolving chromatographic peak tailing.
References
-
Shi, J. et al. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. Available at: [Link]
-
Mei, H. et al. (2018). Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]
-
Stahnke, H. et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. PubMed. Available at: [Link]
-
CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. Available at: [Link]
-
Nováková, L. (2018). Advances in Sample Preparation for Biological Fluids. LCGC International. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Chrom-Academy. Available at: [Link]
-
Cheméo. (n.d.). ethyl 2-hydroxy-3-phenylpropanoate. Cheméo. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2014). Ethyl 3-(2-hydroxyphenyl)propanoate. FAO. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Biotage. Available at: [Link]
-
TSFX. (n.d.). The Preparation and Identification of an Ester. TSFX. Available at: [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. NIST WebBook. Available at: [Link]
-
ResearchGate. (n.d.). Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. PubChem. Available at: [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. FlavScents. Available at: [Link]
Sources
- 1. Food safety and quality: details [fao.org]
- 2. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 3. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. biotage.com [biotage.com]
- 11. hplc.eu [hplc.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Senior Scientist's Guide to the Analytical Scrutiny of Ethyl 3-(2-hydroxyphenyl)propanoate
For researchers, scientists, and professionals in drug development, the purity and characterization of chemical entities are paramount. Ethyl 3-(2-hydroxyphenyl)propanoate, a molecule with applications in flavor and fragrance industries and a potential building block in pharmaceutical synthesis, is no exception.[1][2] This guide provides an in-depth, comparative analysis of the primary analytical techniques for ensuring the quality and integrity of this standard. We will delve into the causality behind experimental choices, present detailed methodologies, and offer a framework for selecting the most appropriate analytical approach for your research needs.
Foundational Knowledge: Understanding the Analyte
Ethyl 3-(2-hydroxyphenyl)propanoate (CAS No. 20921-04-4) is a white solid with a slight spicy aroma.[1] Its structure, featuring a phenolic hydroxyl group and an ethyl ester, dictates its analytical behavior. The hydroxyl group offers a site for derivatization and influences its chromatographic interactions, while the ester is susceptible to hydrolysis. Understanding these characteristics is crucial for developing robust and reliable analytical methods.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | PubChem[1] |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| Physical Form | White solid | JECFA[1] |
| Solubility | Soluble in ethanol, practically insoluble in water | JECFA[1] |
A Comparative Overview of Core Analytical Techniques
The choice of an analytical technique is a critical decision driven by the specific question you are trying to answer. Are you interested in purity, identification, or precise quantification? Here, we compare the three most relevant techniques for the analysis of Ethyl 3-(2-hydroxyphenyl)propanoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Technique | Primary Application | Key Advantages | Key Limitations |
| HPLC-UV | Purity determination, quantification of the main component and impurities. | High precision and accuracy, suitable for non-volatile and thermally labile compounds. | Requires a chromophore for UV detection, may require derivatization for some impurities. |
| GC-MS | Identification of volatile impurities, confirmation of identity. | High sensitivity and specificity (with MS detection), excellent for separating volatile compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization to improve volatility. |
| qNMR | Absolute quantification without a specific reference standard, structural confirmation. | Provides a primary ratio measurement, highly specific structural information. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
In-Depth Methodologies and Experimental Protocols
The following sections provide detailed, step-by-step protocols for each analytical technique. These are presented as robust starting points for method development and validation in your laboratory.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse for purity determination and assay of non-volatile organic compounds. For Ethyl 3-(2-hydroxyphenyl)propanoate, a reversed-phase method is most appropriate, leveraging the compound's moderate polarity.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Rationale: The C18 stationary phase provides good retention for the moderately polar analyte. The acetonitrile/water gradient allows for the elution of a range of potential impurities with varying polarities. Formic acid is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection: UV at 275 nm.
-
Rationale: The phenolic ring provides strong UV absorbance, making this a sensitive detection method.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Illustrative HPLC Workflow
Caption: A typical workflow for the HPLC analysis of Ethyl 3-(2-hydroxyphenyl)propanoate.
Method Specificity: The Challenge of Isomers
A critical aspect of method validation is specificity – the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For Ethyl 3-(2-hydroxyphenyl)propanoate, a key potential impurity is its positional isomer, Ethyl 3-(4-hydroxyphenyl)propanoate. A well-developed HPLC method should be able to resolve these two isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities. Given the volatility of Ethyl 3-(2-hydroxyphenyl)propanoate, GC-MS is a suitable technique for its analysis.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Rationale: A non-polar column separates compounds primarily based on their boiling points, which is effective for a range of potential volatile impurities.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Rationale: This temperature program allows for the separation of compounds with a range of boiling points.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Illustrative GC-MS Workflow
Caption: A standard workflow for the GC-MS analysis of Ethyl 3-(2-hydroxyphenyl)propanoate.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.[3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity, certified reference material with a known chemical structure and a signal that does not overlap with the analyte's signals. For Ethyl 3-(2-hydroxyphenyl)propanoate, a suitable internal standard could be maleic acid or dimethyl sulfone.
-
Rationale: The internal standard must be stable, non-volatile, and have a simple spectrum with at least one signal in a clear region of the spectrum.
-
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, such as DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh a known amount of the Ethyl 3-(2-hydroxyphenyl)propanoate sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T₁ of the signals of interest).
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Careful phasing and baseline correction of the spectrum.
-
Accurate integration of the non-overlapping signals of the analyte and the internal standard.
-
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Ethyl 3-(2-hydroxyphenyl)propanoate
-
IS = Internal Standard
Illustrative qNMR Workflow
Caption: A workflow for determining the absolute purity of Ethyl 3-(2-hydroxyphenyl)propanoate using qNMR.
Data-Driven Comparison and Performance Metrics
Expected Performance of Analytical Methods:
| Parameter | HPLC-UV | GC-MS | qNMR |
| Limit of Detection (LOD) | Low ng/mL | Low pg to ng range | µg to mg range |
| Limit of Quantification (LOQ) | Low to mid ng/mL | Mid pg to ng range | High µg to mg range |
| Linearity (R²) | > 0.999 | > 0.99 | Not applicable (primary method) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | Not applicable (direct measurement) |
Conclusion: A Multi-faceted Approach to Analytical Assurance
A comprehensive analytical strategy for Ethyl 3-(2-hydroxyphenyl)propanoate does not rely on a single technique. Instead, a combination of methods provides a more complete picture of the compound's identity, purity, and quality.
-
For routine quality control and purity assessment, a validated HPLC-UV method is the most practical and efficient choice.
-
For the identification of unknown impurities and for orthogonal identity confirmation, GC-MS is an invaluable tool.
-
For the certification of a primary reference standard and for obtaining an absolute purity value, qNMR is the gold standard.
By understanding the principles behind each of these techniques and by implementing robust, well-validated methods, researchers can ensure the integrity of their analytical standards and the reliability of their scientific outcomes.
References
-
PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. ethyl 3-(2-hydroxyphenyl) propionate. [Link]
-
PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. ethyl 3-(2-hydroxyphenyl) propionate. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Characterization of Ethyl 3-(2-hydroxyphenyl)propanoate using ¹H and ¹³C NMR
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of Ethyl 3-(2-hydroxyphenyl)propanoate. As drug development pipelines increasingly rely on the unambiguous structural confirmation of intermediates and final active pharmaceutical ingredients (APIs), a thorough understanding of advanced analytical techniques like NMR is paramount. Here, we move beyond a simple recitation of spectral data to explore the causal relationships between molecular structure and NMR observables, offering a framework for confident characterization.
The Analytical Imperative: Why NMR?
Ethyl 3-(2-hydroxyphenyl)propanoate is a phenolic ester with a defined substitution pattern and aliphatic chain.[1][2] While techniques like Mass Spectrometry (MS) can confirm its molecular weight (194.23 g/mol ) and Infrared (IR) Spectroscopy can identify key functional groups (e.g., O-H, C=O), neither can definitively establish the precise isomeric arrangement.[1] For instance, IR and MS would struggle to differentiate between the target ortho-substituted compound and its meta or para isomers.
NMR spectroscopy provides an unparalleled view of the molecular architecture by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. This allows for the unequivocal determination of atom connectivity, stereochemistry, and substitution patterns, making it the gold standard for structural elucidation in organic chemistry.
Molecular Structure and Atom Numbering
To facilitate a detailed spectral assignment, the structure of Ethyl 3-(2-hydroxyphenyl)propanoate is presented below with a systematic numbering scheme that will be used throughout this guide.
Caption: Molecular structure of Ethyl 3-(2-hydroxyphenyl)propanoate.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), integration, and signal multiplicity (splitting).
Predicted ¹H NMR Signal Assignments
| Protons (Label) | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CH₃ (H-14'') | 3H | ~1.2 | Triplet (t) | J ≈ 7.1 | Shielded aliphatic protons coupled to the two H-13'' protons (n+1 = 3). |
| -CH₂- (H-8') | 2H | ~2.6 | Triplet (t) | J ≈ 7.5 | Protons adjacent to the electron-withdrawing carbonyl group, shifted downfield. Coupled to H-7'.[3] |
| -CH₂- (H-7') | 2H | ~2.9 | Triplet (t) | J ≈ 7.5 | Benzylic protons adjacent to the aromatic ring and coupled to H-8'. |
| -O-CH₂- (H-13'') | 2H | ~4.1 | Quartet (q) | J ≈ 7.1 | Protons attached to the ester oxygen are strongly deshielded. Coupled to the three H-14'' protons (n+1 = 4).[4] |
| Ar-H (H-3, H-4, H-5, H-6) | 4H | 6.8 - 7.2 | Multiplets (m) | See below | Aromatic protons in a complex, overlapping region due to ortho substitution.[5] |
| -OH | 1H | 4 - 7 (variable) | Singlet (s, broad) | None | Chemical shift is concentration and solvent dependent. Signal is often broad and will exchange with D₂O.[5] |
Analysis of Aromatic Region (6.8 - 7.2 ppm): The four protons on the ortho-substituted benzene ring (H-3, H-4, H-5, H-6) will exhibit complex splitting patterns due to mutual coupling.
-
Ortho coupling (³J): Typically the largest, around 7-9 Hz. This occurs between adjacent protons (H-3/H-4, H-4/H-5, H-5/H-6).
-
Meta coupling (⁴J): Smaller, around 2-3 Hz. Occurs between protons separated by three bonds (H-3/H-5, H-4/H-6).[6]
-
Para coupling (⁵J): Generally very small (<1 Hz) and often not resolved.
This complex interplay results in four distinct multiplets, which can often be challenging to assign without advanced 2D NMR experiments like COSY (Correlation Spectroscopy). However, the overall pattern confirms a 1,2-disubstituted (ortho) aromatic ring.
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically unique carbon atom. The chemical shift is highly indicative of the carbon's local electronic environment.
Predicted ¹³C NMR Signal Assignments
| Carbon (Label) | Predicted δ (ppm) | Rationale |
| -CH₃ (C-14'') | ~14 | Highly shielded, standard aliphatic methyl carbon of an ethyl ester. |
| -CH₂- (C-7') | ~25 | Aliphatic carbon adjacent to the aromatic ring. |
| -CH₂- (C-8') | ~35 | Aliphatic carbon alpha to the carbonyl group. |
| -O-CH₂- (C-13'') | ~60 | Carbon bonded to the electronegative ester oxygen, causing a significant downfield shift.[7] |
| Aromatic CH (C-3, C-4, C-5, C-6) | 115 - 130 | Range for protonated aromatic carbons. Specific shifts depend on the electronic effects of the substituents. |
| Aromatic C (C-1) | ~127 | Quaternary aromatic carbon bearing the alkyl substituent. |
| Aromatic C-OH (C-2) | ~154 | Aromatic carbon attached to the strongly electron-donating hydroxyl group, significantly deshielded. |
| C=O (C-9') | ~173 | Characteristic chemical shift for an ester carbonyl carbon.[7] |
The presence of eight distinct signals in the ¹³C NMR spectrum (four aliphatic, four aromatic CH, two aromatic quaternary, and one carbonyl) would provide definitive confirmation of the proposed structure.
A Comparative View: The Synergy of Analytical Techniques
While powerful, NMR should be used in concert with other analytical methods for a comprehensive characterization package. The relationship between these techniques is not one of competition, but of synergy.
Caption: Comparison of information from NMR, MS, and IR spectroscopy.
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of analytical data is underpinned by a robust and well-documented experimental protocol.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Ethyl 3-(2-hydroxyphenyl)propanoate for structural verification.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for initial analysis.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent contains it pre-mixed.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16, depending on sample concentration.
-
Receiver Gain: Optimize automatically.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Receiver Gain: Optimize automatically.
-
-
Data Processing:
-
Apply Fourier Transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Perform baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ residual peak to 77.16 ppm (for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
-
Validation Check (D₂O Exchange):
-
To confirm the phenolic -OH peak, acquire a ¹H spectrum, then add one drop of Deuterium Oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to diminish or disappear completely.
-
Caption: Standard workflow for NMR-based structural characterization.
Conclusion
The comprehensive characterization of Ethyl 3-(2-hydroxyphenyl)propanoate is readily achievable through the strategic application of ¹H and ¹³C NMR spectroscopy. By carefully analyzing chemical shifts, coupling constants, and integration, one can build a complete and unambiguous picture of the molecule's covalent framework. This guide provides the foundational principles and a practical, self-validating workflow to empower researchers and drug development professionals to confidently utilize NMR as a cornerstone of their analytical strategy, ensuring the integrity and quality of their chemical entities.
References
-
Filo. (2024). Interpretation of HNMR of ethyl propanoate. Available at: 4]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: 6]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]5]
-
University of Calgary. (n.d.). CSD Solution #13. Available at: [Link]]
-
PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Available at: [Link]1]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]]
-
Michigan State University. (n.d.). Esters NMR Spectroscopy. Available at: [Link]3]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]7]
Sources
- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry fragmentation pattern of Ethyl 3-(2-hydroxyphenyl)propanoate
An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 3-(2-hydroxyphenyl)propanoate
Introduction
Ethyl 3-(2-hydroxyphenyl)propanoate, also known as Ethyl Melilotate, is an ester valued for its characteristic sweet, spicy aroma and finds use in the flavor and fragrance industry.[1] Structurally, it combines a phenolic moiety with an ethyl ester side chain, features that dictate its behavior under mass spectrometric analysis. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices, for quality control, and in metabolic studies.
This guide provides a detailed analysis of the mass spectrometric fragmentation of Ethyl 3-(2-hydroxyphenyl)propanoate, primarily focusing on Electron Ionization (EI), which is commonly coupled with Gas Chromatography (GC-MS). We will also discuss the expected behavior under Electrospray Ionization (ESI), a softer ionization technique prevalent in Liquid Chromatography (LC-MS). The analysis is grounded in fundamental principles of mass spectrometry and supported by available spectral data.
Experimental Protocols: Acquiring the Mass Spectrum
To ensure the reproducibility and validity of the fragmentation data, a well-defined analytical protocol is essential. Below are representative step-by-step methodologies for acquiring mass spectra using both GC-EI-MS and LC-ESI-MS.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This is the most common technique for volatile and semi-volatile compounds like Ethyl 3-(2-hydroxyphenyl)propanoate.
-
Sample Preparation: Dissolve 1 mg of the standard in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
GC Separation:
-
Injector: Set to 250°C in splitless mode.
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This thermal gradient ensures separation from solvent and any impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI) at the standard 70 eV. This high energy ensures reproducible and extensive fragmentation, creating a characteristic "fingerprint" spectrum.[2]
-
Source Temperature: 230°C.
-
Mass Analyzer: Scan from m/z 40 to 400. This range will capture the molecular ion and all significant fragments.
-
Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
ESI is a soft ionization technique ideal for generating intact molecular ions, often used for less volatile or thermally labile compounds. For phenolic compounds, negative ion mode is often more sensitive.[3][4]
-
Sample Preparation: Dissolve 1 mg of the standard in 1 mL of a mobile phase-compatible solvent (e.g., methanol or acetonitrile).
-
LC Separation:
-
Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The acid facilitates protonation for positive mode analysis. For negative mode, a basic modifier like ammonium acetate might be used.
-
Flow Rate: 0.3 mL/min.
-
-
MS Detection (ESI):
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for a comprehensive analysis.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas: Nitrogen at 300°C with a flow of 8 L/min.
-
MS/MS Analysis: For structural confirmation, the primary molecular ion ([M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer and fragmented via Collision-Induced Dissociation (CID) with argon gas to generate product ion spectra.
-
Analysis of the Electron Ionization (EI) Fragmentation Pattern
Under standard 70 eV EI conditions, Ethyl 3-(2-hydroxyphenyl)propanoate (Molecular Weight: 194.23 g/mol ) undergoes characteristic fragmentation, yielding a unique spectral fingerprint.[5][6] The molecular ion (M⁺•) is expected at m/z 194. The key to its fragmentation is the interaction between the ortho-hydroxyl group and the ethyl ester side chain.
Available GC-MS data from the PubChem database indicates major fragment ions at m/z 148, 120, and 107 .[6] The proposed fragmentation pathways to these ions are detailed below.
Caption: Proposed EI fragmentation pathway for Ethyl 3-(2-hydroxyphenyl)propanoate.
Pathway 1: The Ortho Effect and Formation of m/z 148 and 120
A hallmark of ortho-substituted aromatic compounds is the "ortho effect," where the adjacent functional groups interact during fragmentation.
-
Formation of m/z 148 ([M-C₂H₅OH]⁺•): The molecular ion at m/z 194 readily loses a molecule of ethanol (46 Da). This is not a simple cleavage but is facilitated by the transfer of the phenolic hydrogen to the ester carbonyl oxygen, followed by cyclization and elimination of ethanol. This intramolecular rearrangement is highly characteristic and results in a stable cyclic benzofuranone-type radical cation at m/z 148. This pathway is significantly less favorable for the meta and para isomers, making this fragment diagnostic for the ortho substitution.
-
Formation of m/z 120 ([M-C₂H₅OH-CO]⁺): The fragment at m/z 148 can subsequently lose a molecule of carbon monoxide (CO, 28 Da), a common fragmentation for cyclic ketones and lactones. This results in the formation of a stable benzofuran-type cation at m/z 120.
Pathway 2: Benzylic Cleavage to Form m/z 107
-
Formation of m/z 107 ([C₇H₇O]⁺): A competing fragmentation pathway involves the cleavage of the Cα-Cβ bond of the propanoate side chain. This is a form of benzylic cleavage, which is favorable due to the stability of the resulting cation. This cleavage results in the formation of the hydroxybenzyl cation at m/z 107. This is a very common and often abundant ion for compounds containing a hydroxybenzyl moiety.
Comparative Data Summary
The table below summarizes the key ions observed in the EI mass spectrum and their proposed structures.
| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 194 | [C₁₁H₁₄O₃]⁺• | - | Molecular Ion (M⁺•) |
| 148 | [C₉H₈O₂]⁺• | C₂H₅OH (Ethanol) | Ortho effect cyclization and elimination |
| 120 | [C₈H₈O]⁺ | CO (Carbon Monoxide) | Loss of CO from the m/z 148 fragment |
| 107 | [C₇H₇O]⁺ | •CH₂COOC₂H₅ | α-β bond cleavage (Benzylic) |
Comparison with Structurally Related Compounds
To fully appreciate the uniqueness of this fragmentation pattern, it is useful to compare it with isomers or related molecules.
-
Ethyl 3-(4-hydroxyphenyl)propanoate (para isomer): This isomer would not readily form the m/z 148 ion because the hydroxyl group is not positioned to interact with the ester side chain. Its fragmentation would likely be dominated by the benzylic cleavage yielding the m/z 107 ion and potentially a McLafferty rearrangement involving the ethyl ester itself (loss of ethene, C₂H₄), which is less prominent in the ortho isomer.
-
Ethyl 3-phenylpropanoate (lacking the hydroxyl group): This compound would show fragmentation typical of an ethyl ester. Key fragments would arise from benzylic cleavage (m/z 91, the tropylium ion) and McLafferty rearrangement (loss of ethene). The absence of the m/z 107 and 148 peaks would be a clear differentiator.
Expected Behavior under Electrospray Ionization (ESI)
Under ESI conditions, fragmentation is much more controlled and typically occurs in a tandem mass spectrometer (MS/MS).
-
Negative Ion Mode ([M-H]⁻ at m/z 193): Due to the acidic phenolic proton, negative ion mode is expected to be highly sensitive.[7] The precursor ion would be the deprotonated molecule at m/z 193. In an MS/MS experiment, CID would likely induce the loss of ethene (C₂H₄, 28 Da) from the ethyl group to give a fragment at m/z 165, or the loss of ethanol (46 Da) to yield a fragment at m/z 147.
-
Positive Ion Mode ([M+H]⁺ at m/z 195): Protonation would likely occur at the carbonyl oxygen. Subsequent CID would be expected to cause the neutral loss of ethanol (46 Da), resulting in a fragment at m/z 149.
Conclusion
The mass spectrometry fragmentation of Ethyl 3-(2-hydroxyphenyl)propanoate is highly characteristic, governed by the interplay between its functional groups. Under Electron Ionization, the pattern is defined by a distinctive ortho effect leading to the loss of ethanol (m/z 194 → m/z 148) and a subsequent loss of carbon monoxide (m/z 148 → m/z 120). A competing benzylic cleavage produces the stable hydroxybenzyl cation (m/z 107). These key fragments provide a reliable fingerprint for the identification of this molecule and its differentiation from structural isomers. Analysis by ESI-MS/MS would provide complementary information, confirming the molecular weight and revealing fragmentation pathways of the intact protonated or deprotonated molecule.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. NIST Chemistry WebBook. Retrieved from [Link]
-
de Rijke, E., Out, P., Niessen, W. M. A., & Ariese, F. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529–537. Retrieved from [Link]
-
Zengin, G., et al. (2021). Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) Identification of Phytochemicals and the Effects of Solvents on Phenolic Constituents, Antioxidant Capacity, Skin-Whitening and anti-Diabetic Activity of Onosma mitis. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Retrieved from [Link]
-
Larsen, D. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. Retrieved from [Link]
-
Vessecchi, R., et al. (2011). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 22(8), 1438-1447. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-[2-(2-hydroxyphenyl)phenyl]propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Bonoli, M., et al. (2004). Capillary electrophoresis‐electrospray ionization‐mass spectrometry method to determine the phenolic fraction of extra‐virgin olive oil. Journal of Chromatography A, 1054(1-2), 299-307. Retrieved from [Link]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]
-
Ribeiro, A. S., et al. (2016). Determination of Phenolic Content in Different Barley Varieties and Corresponding Malts by Liquid Chromatography-diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry. Molecules, 21(5), 633. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). ethyl 2-hydroxy-3-phenylpropanoate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-420. Retrieved from [Link]
-
Stenutz, R. (n.d.). ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-[2-(3-hydroxyphenyl)phenyl]propanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
FlavScents. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
ECHIMICA. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from [Link]
-
Shaffer, R. E., et al. (2012). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 23(7), 1215–1224. Retrieved from [Link]
-
ECHIMICA. (2020, December 16). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. YouTube. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. SpectraBase. Retrieved from [Link]
-
Alite. (n.d.). phenol mass spectrum fragmentation. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethyl 3-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]
-
Dr. Anjali Gupta. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]
Sources
- 1. ethyl 3-(2-hydroxyphenyl) propionate [flavscents.com]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 6. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Comparative analysis of Ethyl 3-(2-hydroxyphenyl)propanoate isomers
print(google_search.search(queries=["physicochemical properties of ethyl 3-(3-hydroxyphenyl)propanoate", "physicochemical properties of ethyl 3-(4-hydroxyphenyl)propanoate", "1H NMR chemical shifts and coupling constants for ethyl 3-(2-hydroxyphenyl)propanoate", "1H NMR chemical shifts and coupling constants for ethyl 3-(3-hydroxyphenyl)propanoate", "1H NMR chemical shifts and coupling constants for ethyl 3-(4-hydroxyphenyl)propanoate", "IR spectroscopy C-H out of plane bending frequencies for disubstituted benzene", "reactivity of ortho-hydroxyphenyl vs para-hydroxyphenyl compounds"]))
A Comparative Analysis of Ethyl 3-(Hydroxyphenyl)propanoate Isomers for Researchers and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide provides an in-depth comparative analysis of the ortho, meta, and para isomers of Ethyl 3-(hydroxyphenyl)propanoate. A nuanced understanding of the distinct physicochemical and spectroscopic properties endowed by the seemingly minor positional shift of a hydroxyl group is critical for applications ranging from medicinal chemistry to flavor science. This document moves beyond basic data sheets to explain the causal relationships between structure and function, offering field-proven insights and validated experimental protocols.
Synthesis and Strategic Isolation of Isomers
The synthesis of Ethyl 3-(hydroxyphenyl)propanoate isomers is fundamentally an exercise in controlling regioselectivity. While all three isomers share the same molecular formula (C₁₁H₁₄O₃) and molecular weight (194.23 g/mol ), their synthetic origins dictate the final substitution pattern on the phenyl ring.[1][2]
A prevalent and robust strategy for synthesizing the ortho-isomer, Ethyl 3-(2-hydroxyphenyl)propanoate, involves the catalytic hydrogenation of coumarin. Coumarin, an unsaturated lactone, undergoes ring-opening and subsequent reduction of the double bond in the presence of a suitable catalyst (e.g., Palladium on carbon) in an ethanol solvent, which also serves as the ethylating agent for the carboxylic acid formed in situ.[3][4]
For the meta- and para-isomers, a more direct approach is often employed, starting from the corresponding hydroxyphenylpropanoic acids. Fischer-Speier esterification, a classic and reliable method, is well-suited for this transformation.[5]
Protocol: Representative Fischer-Speier Esterification for Ethyl 3-(4-hydroxyphenyl)propanoate
-
Reaction Setup: To a solution of 3-(4-hydroxyphenyl)propanoic acid (1.0 eq) in absolute ethanol (10-20 vol), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heating: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: After cooling to room temperature, neutralize the catalyst with a saturated solution of sodium bicarbonate. Reduce the solvent volume under vacuum.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ester. A similar procedure starting with 3-(3-hydroxyphenyl)propanoic acid would yield the meta-isomer.[6][7]
The choice of synthetic route is governed by the availability and cost of starting materials. The hydrogenation of coumarin is an elegant one-pot method for the ortho-isomer, while Fischer esterification provides a versatile route for the other isomers.
Synthesis and Purification Workflow
Caption: General synthetic pathways to hydroxyphenylpropanoate isomers.
Comparative Physicochemical Properties
The position of the hydroxyl group significantly influences intermolecular forces, particularly hydrogen bonding, which in turn affects the bulk physical properties of the isomers.
| Property | Ethyl 3-(2-hydroxyphenyl)propanoate (ortho) | Ethyl 3-(3-hydroxyphenyl)propanoate (meta) | Ethyl 3-(4-hydroxyphenyl)propanoate (para) |
| CAS Number | 20921-04-4[1][8] | 54597-28-3 | 23795-02-0[2] |
| Appearance | White solid[9][10] | - | - |
| Melting Point | 39-42 °C[9] | - | - |
| Boiling Point | 296.1 °C at 760 mmHg[8] | - | - |
| Solubility | Soluble in ethanol; practically insoluble in water[1][10] | - | - |
Data for the meta and para isomers' melting and boiling points are not as readily available in compiled sources, highlighting a potential data gap in the literature.
The ortho-isomer's lower melting point compared to many other disubstituted benzene isomers can be rationalized by the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the ester's carbonyl oxygen. This internal interaction can reduce the extent of intermolecular hydrogen bonding, leading to a less stable crystal lattice and consequently, a lower melting point. The para-isomer, with its greater symmetry and inability to form intramolecular hydrogen bonds, would be expected to pack more efficiently in a crystal lattice, likely resulting in a higher melting point.
Spectroscopic Differentiation: A Definitive Guide
Unequivocal identification of each isomer is reliant on spectroscopic analysis. ¹H NMR spectroscopy is particularly powerful for distinguishing the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy
The chemical shifts and, more importantly, the splitting patterns (J-coupling) of the four aromatic protons are diagnostic for each isomer.
-
Ortho-Isomer (3-(2-hydroxyphenyl)) : The aromatic region will display a complex multiplet pattern, often referred to as an ABCD system, as all four protons are chemically and magnetically non-equivalent.
-
Meta-Isomer (3-(3-hydroxyphenyl)) : This isomer will show a distinct pattern. The proton at C2 (between the two substituents) often appears as a broad singlet or a finely split triplet. The other three protons will give rise to more complex multiplets.
-
Para-Isomer (3-(4-hydroxyphenyl)) : This isomer presents the most straightforward spectrum. Due to the molecule's symmetry, the aromatic protons will appear as two distinct doublets, characteristic of an AA'BB' system. The protons ortho to the hydroxyl group will be in one chemical environment, and the protons ortho to the propanoate side chain will be in another.
Infrared (IR) Spectroscopy
While all isomers will show characteristic broad O-H stretching (~3300-3400 cm⁻¹) and strong C=O stretching (~1715-1735 cm⁻¹) bands, the C-H out-of-plane bending region (690-900 cm⁻¹) can provide confirmatory evidence for the substitution pattern.
-
Ortho : ~750 cm⁻¹ (strong)
-
Meta : ~780 cm⁻¹ (strong) and ~880 cm⁻¹ (medium)
-
Para : ~830 cm⁻¹ (strong)
Analytical Workflow for Isomer Identification
Caption: A logical workflow for the definitive identification of the three isomers.
Reactivity and Application Insights
The position of the electron-donating hydroxyl group directly impacts the electron density of the aromatic ring and the steric accessibility of the ester group, influencing both chemical reactivity and biological activity.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating, ortho, para-director.
-
For the ortho- and para-isomers , the ring is highly activated towards electrophiles.
-
For the meta-isomer , the directing effects of the two substituents are synergistic, strongly directing incoming electrophiles to the C2, C4, and C6 positions. This can lead to different substitution products compared to the other isomers.
-
-
Ester Hydrolysis: The proximity of the hydroxyl group in the ortho-isomer can potentially participate in intramolecular catalysis (anchimeric assistance), potentially accelerating the rate of hydrolysis under certain pH conditions compared to the meta and para isomers where such an interaction is impossible.
-
Applications:
-
Flavor and Fragrance: The ortho-isomer, also known as ethyl melilotate, is used as a flavoring agent and is described as having a slight spicy, vanilla-like aroma.[1][9][10] This application is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] The para-isomer is also noted for its use as a flavoring agent.[11] The distinct sensory profiles of these isomers underscore the importance of positional chemistry in olfaction.
-
Pharmaceutical Scaffolding: Hydroxyphenylpropanoates are valuable building blocks in drug discovery. The specific orientation of the hydroxyl and propanoate groups allows for differential derivatization to explore structure-activity relationships (SAR). For example, the para-isomer is a common scaffold in the synthesis of various biologically active compounds.[6][12]
-
Conclusion
The ortho, meta, and para isomers of Ethyl 3-(hydroxyphenyl)propanoate, while structurally similar, are distinct chemical entities with unique properties and synthetic accessibility. The ortho-isomer can be efficiently synthesized via hydrogenation of coumarin, while the meta- and para-isomers are readily accessible through Fischer esterification. Their differentiation is definitively achieved through ¹H NMR spectroscopy, which reveals characteristic aromatic splitting patterns for each substitution pattern. These structural nuances translate into different physical properties, chemical reactivities, and ultimately, distinct applications, particularly in the flavor industry and as scaffolds for medicinal chemistry. This guide serves as a foundational resource for researchers, providing the necessary comparative data and experimental rationale to make informed decisions in their scientific endeavors.
References
- EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. Google Patents.
- Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583. PubChem - NIH.
- ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4. The Good Scents Company.
- US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. Google Patents.
- Synthesis of Ethyl 3-(3,4-dihydroxyphenyl)propanoate. Benchchem.
- Ethyl 3-(2-hydroxyphenyl)propanoate. Food safety and quality: details.
- 3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet. Chemicalbook.
- Ethyl 3-(4-hydroxyphenyl)propanoate | CAS 23795-02-0. Santa Cruz Biotechnology.
- The Hydrogenation of Coumarin and Related Compounds. CoLab.
- US6462203B2 - Process for the preparation of dihydrocoumarin by hydrogenating coumarin. Google Patents.
- How Ethyl Propanoate Enhances Flavor in Food Industry. Patsnap Eureka.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.
- Methyl 3-(4-hydroxyphenyl)propionate synthesis. ChemicalBook.
Sources
- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. The Hydrogenation of Coumarin and Related Compounds | CoLab [colab.ws]
- 4. US6462203B2 - Process for the preparation of dihydrocoumarin by hydrogenating coumarin - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]
- 8. 3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 9. ethyl 3-(2-hydroxyphenyl) propionate, 20921-04-4 [thegoodscentscompany.com]
- 10. Food safety and quality: details [fao.org]
- 11. How Ethyl Propanoate Enhances Flavor in Food Industry [eureka.patsnap.com]
- 12. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Quantification of Ethyl 3-(2-hydroxyphenyl)propanoate: A Validated HPLC-UV Method vs. Gas Chromatography
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 3-(2-hydroxyphenyl)propanoate, a key chemical intermediate, requires a robust analytical method for its quantification to ensure the quality and consistency of downstream processes. This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for this purpose. Furthermore, it offers a critical comparison with an alternative technique, Gas Chromatography (GC), to aid researchers in selecting the most suitable method for their specific needs.
The Importance of a Validated Analytical Method
Method validation is a cornerstone of quality control in the pharmaceutical industry.[1][2] It provides documented evidence that an analytical procedure is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH) has established comprehensive guidelines that outline the necessary parameters for validating an analytical method, ensuring its reliability and reproducibility.[3][4][5] This guide adheres to these principles to present a scientifically rigorous and trustworthy analytical approach.
A Validated HPLC-UV Method for Ethyl 3-(2-hydroxyphenyl)propanoate
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[6][7][8][9][10] Based on the chemical properties of Ethyl 3-(2-hydroxyphenyl)propanoate and established methods for similar phenolic esters, the following HPLC-UV method has been developed and validated.
Experimental Protocol: HPLC-UV Method
1. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (based on the UV absorbance of the phenolic chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl 3-(2-hydroxyphenyl)propanoate reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing Ethyl 3-(2-hydroxyphenyl)propanoate in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to ICH guidelines, with the following parameters assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Passed |
| **Linearity (R²) ** | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results | Passed |
Table 1: Summary of the validation results for the proposed HPLC-UV method.
Causality Behind Experimental Choices
The selection of a C18 column is based on its proven effectiveness in retaining and separating moderately polar compounds like Ethyl 3-(2-hydroxyphenyl)propanoate.[6][7] The mobile phase composition, a mixture of acetonitrile and acidified water, is a common choice for the analysis of phenolic compounds, ensuring good peak shape and resolution.[7][8] Formic acid is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group, which can otherwise lead to peak tailing.[11] A detection wavelength of 275 nm was chosen as it corresponds to a UV absorbance maximum for many phenolic compounds, providing good sensitivity.
Visualizing the Workflow
A clear understanding of the experimental and validation workflow is crucial for successful implementation.
Caption: Experimental workflow for the HPLC-UV quantification of Ethyl 3-(2-hydroxyphenyl)propanoate.
Caption: Logical flow of the HPLC method validation process.
Comparison with an Alternative: Gas Chromatography (GC)
While HPLC is a robust technique for this analyte, Gas Chromatography (GC) presents a viable alternative, particularly given the ester nature of the compound.[12] A comparative analysis is essential for informed method selection.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is well-suited for the analysis of volatile and thermally stable compounds. Ethyl 3-(2-hydroxyphenyl)propanoate, being an ester, possesses sufficient volatility for GC analysis.
Potential GC-FID Method Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 280°C.
-
Oven Temperature Program: A gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 250°C) to ensure good separation.
-
Carrier Gas: Helium or Nitrogen.
Head-to-Head Comparison: HPLC-UV vs. GC-FID
| Feature | HPLC-UV | Gas Chromatography (GC-FID) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in the mobile phase. | May require derivatization for less volatile compounds, though likely not for the target analyte. |
| Sensitivity | Good, dependent on the chromophore of the analyte. | Excellent, especially with a Flame Ionization Detector (FID) for organic compounds. |
| Selectivity | High, can be tuned by altering mobile phase and stationary phase. | Very high, due to the high efficiency of capillary columns. |
| Instrumentation Cost | Moderate to high. | Moderate. |
| Solvent Consumption | Higher, generating more liquid waste. | Lower, primarily uses gases. |
| Analysis Time | Typically longer run times. | Can have faster run times. |
Table 2: A comparative overview of HPLC-UV and GC-FID for the quantification of Ethyl 3-(2-hydroxyphenyl)propanoate.
Expert Insights and Recommendations
For routine quality control of Ethyl 3-(2-hydroxyphenyl)propanoate, the validated HPLC-UV method is generally the preferred choice. The primary reasons are its simplicity in sample preparation and its applicability to a broader range of potential impurities that may not be volatile enough for GC analysis. The robustness of HPLC methods for phenolic compounds is well-established.[6][7][9]
However, GC-FID can be a superior option in specific scenarios. If high throughput is a critical requirement and the potential impurities are known to be volatile, GC can offer faster analysis times. Furthermore, for the analysis of residual solvents or other volatile organic impurities, a GC method would be necessary anyway, and incorporating the quantification of the main component could streamline the overall analytical workflow.
Conclusion
This guide has detailed a validated HPLC-UV method for the accurate and precise quantification of Ethyl 3-(2-hydroxyphenyl)propanoate, grounded in the principles of scientific integrity and adherence to ICH guidelines. The provided experimental protocol and validation data serve as a robust starting point for researchers in the field. The comparison with Gas Chromatography highlights the strengths and weaknesses of each technique, empowering scientists to make an informed decision based on their specific analytical challenges and laboratory capabilities. Ultimately, the choice of analytical methodology should be driven by a thorough understanding of the analyte, the sample matrix, and the specific goals of the analysis.
References
- National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
-
MDPI. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Available from: [Link]
-
Taylor & Francis Online. Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Available from: [Link]
-
MDPI. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Available from: [Link]
-
ACS Publications. A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines | Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
Patsnap Eureka. Ethyl Propanoate-Catalyzed Ester Formation: A Kinetic Study. Available from: [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ethyl Propanoate-Catalyzed Ester Formation: A Kinetic Study [eureka.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Phenolic Structures and Biological Potential
Phenolic compounds are a cornerstone of natural product chemistry, lauded for their vast array of biological activities. Their structural diversity, particularly the number and arrangement of hydroxyl groups on the aromatic ring, dictates their therapeutic potential. This guide provides an in-depth comparison of the biological activities of Ethyl 3-(2-hydroxyphenyl)propanoate against a panel of well-researched, structurally related phenols: the simple phenol Tyrosol , the potent catechol Hydroxytyrosol , and the dihydrochalcone Phloretin .
While extensive research has illuminated the pharmacological profiles of Tyrosol, Hydroxytyrosol, and Phloretin, Ethyl 3-(2-hydroxyphenyl)propanoate remains a comparatively enigmatic molecule, primarily utilized as a flavoring agent. Direct experimental data on its biological activity is scarce. Therefore, this guide will leverage established structure-activity relationships from its well-characterized relatives to forecast its potential efficacy and to highlight critical areas for future investigation. We will dissect their comparative antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties, supported by experimental data and detailed protocols to provide a robust framework for researchers in the field.
The Chemical Lineup: Structural Similarities and Key Differences
The four compounds share a core phenolic structure but differ in key functional groups that profoundly influence their biological effects.
-
Ethyl 3-(2-hydroxyphenyl)propanoate: Features a single hydroxyl group on the phenyl ring at the ortho position relative to a propanoate side chain. The presence of an ethyl ester group increases its lipophilicity compared to its carboxylic acid parent.
-
Tyrosol (4-hydroxyphenethyl alcohol): A simple phenol with one hydroxyl group at the para position. It is a common constituent of olive oil.
-
Hydroxytyrosol (3,4-dihydroxyphenethyl alcohol): Structurally similar to tyrosol but possesses a second hydroxyl group, forming an ortho-diphenolic or catechol group. This seemingly minor addition dramatically enhances its biological activity.[1][2]
-
Phloretin: A dihydrochalcone with a more complex structure featuring two phenyl rings and four hydroxyl groups. This extended structure allows for diverse interactions with biological targets.[3]
Comparative Biological Activity: A Data-Driven Analysis
The efficacy of these phenols across different biological assays reveals a clear correlation between structure and function. The catechol structure of hydroxytyrosol frequently imparts superior activity, while the increased complexity of phloretin opens doors to potent, multifaceted effects.
Antioxidant Activity: The Power of Hydroxyl Groups
Antioxidant capacity is a hallmark of phenolic compounds, primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals.[4] The number and position of these groups are paramount.
Causality in Experimental Choice: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and rapid method to assess the radical scavenging ability of compounds. The assay's principle lies in the color change of the stable DPPH radical (purple) upon reduction by an antioxidant to its non-radical form (yellow), a change that is easily quantifiable by spectrophotometry.
Comparative Data:
| Compound | Assay | IC50 / Activity Metric | Source |
| Hydroxytyrosol | DPPH | Potent Scavenging Activity | [5] |
| Phloretin | DPPH | 3.7-fold higher activity than Phlorizin | [6] |
| Tyrosol | Various | Considered a weaker antioxidant than Hydroxytyrosol | [2] |
| Ethyl 3-(2-hydroxyphenyl)propanoate | - | Data not available | - |
Analysis and Structure-Activity Relationship: Hydroxytyrosol consistently demonstrates the highest antioxidant activity among the simpler phenols.[5] This is directly attributable to its catechol structure. The two adjacent hydroxyl groups allow for the formation of a stable intramolecular hydrogen bond and a resonance-stabilized semiquinone radical after hydrogen donation, making it a more efficient radical scavenger than Tyrosol, which has only a single hydroxyl group.[4] Phloretin also shows significant antioxidant potential due to its multiple hydroxyl groups.[6]
Based on this relationship, Ethyl 3-(2-hydroxyphenyl)propanoate , with its single hydroxyl group, is predicted to have modest antioxidant activity, likely more comparable to Tyrosol than to the highly potent Hydroxytyrosol. The ester functional group is not expected to directly contribute to radical scavenging but will influence its solubility and cellular uptake.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Phenolic compounds can mitigate inflammation by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways such as NF-κB.
Causality in Experimental Choice: The lipopolysaccharide (LPS)-stimulated macrophage model is a cornerstone of in vitro anti-inflammatory research. LPS, a component of Gram-negative bacteria cell walls, activates macrophages (like the RAW 264.7 cell line) to produce a cascade of inflammatory mediators, including NO via the inducible nitric oxide synthase (iNOS) enzyme. Measuring the inhibition of NO production serves as a reliable proxy for a compound's anti-inflammatory potential.
Comparative Data:
| Compound | Assay / Cell Line | IC50 / Effect | Source |
| Hydroxytyrosol | LPS-stimulated mouse model | Decreased TNF-α production by ~50% at 80 mg/kg | [7] |
| Phloretin | LPS-stimulated RAW 264.7 cells | IC50 for NO inhibition: 5.2 µM | [8] |
| Tyrosol | Mouse models of edema | Ameliorated acute and chronic inflammation | [9] |
| Ethyl 3-(2-hydroxyphenyl)propanoate | - | Data not available | - |
Analysis and Structure-Activity Relationship: Phloretin exhibits potent anti-inflammatory activity, with a low micromolar IC50 value for NO inhibition in macrophages.[8] This is attributed to its ability to suppress the expression of iNOS and other inflammatory enzymes.[8] Hydroxytyrosol also demonstrates significant in vivo anti-inflammatory effects, capable of reducing key pro-inflammatory cytokines like TNF-α.[7] Tyrosol and its metabolites have also been shown to prevent the activation of the NF-κB signaling pathway, a central regulator of inflammation.[9]
The anti-inflammatory potential of Ethyl 3-(2-hydroxyphenyl)propanoate is currently unknown. Its single hydroxyl group suggests it may possess some activity, but it is unlikely to match the potency of Phloretin or Hydroxytyrosol. The ethyl ester moiety could, however, enhance its ability to cross cell membranes, potentially influencing its overall efficacy.
Cytotoxic Activity: Targeting Cancer Cells
The potential for phenolic compounds to selectively inhibit the growth of cancer cells is an area of intense research. Their mechanisms often involve inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting signaling pathways crucial for cancer cell proliferation.
Causality in Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.
Comparative Data:
| Compound | Cancer Cell Line | IC50 Value | Source |
| Hydroxytyrosol | Ovarian (OVCAR-3) | 51.5 µM (96h) | [10] |
| Ovarian (MDAH-2774) | 102.3 µM (72h) | [10] | |
| Prostate (22Rv1) | ~10 µM (48h) | [11] | |
| Breast (MDA-MB-231) | 12 ppm (~78 µM) (72h) | [12] | |
| Phloretin | Oral (SCC-1) | 12.5 µM | [13] |
| Gastric (GES-1) | 120 µM | [13] | |
| Non-small cell lung | Enhances cisplatin activity | [14] | |
| Tyrosol | HeLa, A549, PANC-1 | Low cytotoxicity | [15] |
| Ethyl 3-(2-hydroxyphenyl)propanoate | - | Data not available | - |
Analysis and Structure-Activity Relationship: Hydroxytyrosol and Phloretin both demonstrate notable cytotoxic activity against a range of cancer cell lines, with IC50 values often in the micromolar range.[10][11][13] Their efficacy is cell-line dependent, and their mechanisms include the induction of apoptosis and modulation of key signaling pathways like PI3K/Akt and ERK 1/2.[10][11] In contrast, Tyrosol generally shows much weaker cytotoxic effects.[15] This again underscores the importance of the catechol group (in Hydroxytyrosol) and the complex poly-hydroxylated structure (in Phloretin) for potent anticancer activity.
Given its structural similarity to Tyrosol, Ethyl 3-(2-hydroxyphenyl)propanoate is predicted to have low cytotoxic activity. However, this is a hypothesis that requires direct experimental validation.
Antimicrobial Activity: A Defense Against Pathogens
Phenolic compounds can act as antimicrobial agents by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.
Causality in Experimental Choice: The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. This method provides a quantitative measure of a compound's potency against specific bacterial or fungal strains.
Comparative Data:
| Compound | Microorganism | MIC Value (µg/mL) | Source |
| Hydroxytyrosol | S. aureus | 400 | [16] |
| M. hominis | 0.03 | [17] | |
| H. influenzae | 0.97 | [18] | |
| Phloretin | P. acnes | 16-32 µM (~4.4-8.8 µg/mL) | [19] |
| S. aureus | 64 µM (~17.5 µg/mL) | [19] | |
| V. parahaemolyticus | 125 | [20] | |
| Tyrosol | - | Generally lower activity than Hydroxytyrosol | [21] |
| Ethyl 3-(2-hydroxyphenyl)propanoate | - | Data not available | - |
Analysis and Structure-Activity Relationship: Both Hydroxytyrosol and Phloretin show a broad spectrum of antimicrobial activity, with potent effects against various human pathogens.[17][18][20] Hydroxytyrosol, in particular, has demonstrated exceptionally low MIC values against certain mycoplasma and bacterial strains.[17] The antimicrobial action is again linked to the phenolic hydroxyl groups which can interact with microbial proteins and membranes.
The antimicrobial potential of Ethyl 3-(2-hydroxyphenyl)propanoate is yet to be determined. Its increased lipophilicity due to the ethyl ester group might facilitate its passage through microbial cell membranes, which could confer some level of activity. This represents a key area for future research.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, the following are detailed, self-validating protocols for the key assays discussed.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)
This protocol assesses the ability of a test compound to neutralize the DPPH free radical.
Caption: Workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations. Prepare a similar dilution series for a positive control, such as Ascorbic Acid or Trolox.
-
Assay Plate Setup: In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Reaction Initiation: Add 100 µL of each concentration of the test compounds, positive control, or methanol (as a blank) to the respective wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent the light-induced degradation of the DPPH radical.
-
Data Acquisition: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] * 100.
-
IC50 Determination: Plot the percent inhibition against the concentration of the test compound. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined from this curve via regression analysis.
Protocol 2: MTT Cytotoxicity Assay
This protocol measures the reduction in cell viability caused by a test compound.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 5 minutes and measure the absorbance at approximately 570 nm.
-
IC50 Determination: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percent viability against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
This guide establishes a clear hierarchy of biological activity among the selected phenols, largely governed by their chemical structure. Hydroxytyrosol stands out for its superior antioxidant and potent antimicrobial activities, a direct consequence of its catechol moiety.[5][17] Phloretin demonstrates remarkable anti-inflammatory and broad-spectrum cytotoxic effects, stemming from its more complex dihydrochalcone scaffold.[8][13] Tyrosol consistently presents as a moderately active compound.
For Ethyl 3-(2-hydroxyphenyl)propanoate , the lack of direct experimental data necessitates a predictive approach based on these established structure-activity relationships. It is reasonable to hypothesize that its biological activities will be modest, likely mirroring those of Tyrosol. However, its esterification introduces increased lipophilicity, a factor that could enhance its cellular uptake and bioavailability, potentially leading to unexpected or improved activity in certain contexts.
This analysis identifies a significant knowledge gap and underscores the need for comprehensive experimental evaluation of Ethyl 3-(2-hydroxyphenyl)propanoate. Future research should prioritize:
-
Systematic Screening: Evaluating its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties using the standardized assays outlined in this guide.
-
Comparative Studies: Directly comparing its efficacy against its parent acid and other related phenols in the same experimental setup.
-
Mechanism of Action: If any significant activity is found, elucidating the underlying molecular mechanisms will be crucial for any potential therapeutic development.
By systematically addressing these questions, the scientific community can fully characterize the biological profile of Ethyl 3-(2-hydroxyphenyl)propanoate, determining whether it is merely a flavoring agent or a phenolic compound with untapped therapeutic potential.
References
A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs.
-
Martín-García, A., et al. (2023). Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents. MDPI. Available at: [Link]
-
Jeong, S. I., et al. (2019). Target Proteins of Phloretin for Its Anti-Inflammatory and Antibacterial Activities Against Propionibacterium acnes-Induced Skin Infection. PMC. Available at: [Link]
-
Zarei, M., et al. (2020). Antimicrobial effect of Hydroxytyrosol, Hydroxytyrosol Acetate and Hydroxytyrosol Oleate on Staphylococcus Aureus and Staphyloco. Electronic Journal of General Medicine. Available at: [Link]
-
Furneri, P. M., et al. (2002). Antimycoplasmal Activity of Hydroxytyrosol. PMC. Available at: [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Available at: [Link]
-
León-González, A. J., et al. (2021). Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. PubMed Central. Available at: [Link]
-
Manna, C., et al. (2014). Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation. PMC. Available at: [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
Medina-Martínez, M. S., et al. (2015). Antimicrobial activity of hydroxytyrosol: A current controversy. ResearchGate. Available at: [Link]
-
Bisignano, G., et al. (1999). On the in-vitro antimicrobial activity of oleuropein and hydroxytyrosol. PubMed. Available at: [Link]
-
Al-Ishaq, R. K., et al. (2022). Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions. MDPI. Available at: [Link]
-
Plotnikov, M. B., et al. (2021). Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant. PMC. Available at: [Link]
-
Habtemariam, S. (2023). The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. PMC. Available at: [Link]
-
Antiproliferative and Anti-Inflammatory Effects of the Polyphenols Phloretin and Balsacone C in a Coculture of T Cells and Psoriatic Keratinocytes. (n.d.). MDPI. Available at: [Link]
-
Cytotoxicity of p-tyrosol and its derivatives may correlate with the inhibition of DNA replication initiation. (n.d.). SciSpace. Available at: [Link]
-
Hydroxytyrosol Is Key Anti-Inflammatory Compound In Olive: DSM Study. (2019). NutraIngredients. Available at: [Link]
-
Al-Ubeed, H. M., et al. (2024). Hydroxytyrosol-Infused Extra Virgin Olive Oil: A Key to Minimizing Oxidation, Boosting Antioxidant Potential, and Enhancing Physicochemical Stability During Frying. NIH. Available at: [Link]
-
ANTIOXIDANT AND BIOLOGICAL ACTIVITIES OF TYROSOL, HYDROXYTYROSOL AND THEIR ESTERS. (n.d.). Memorial University Research Repository. Available at: [Link]
-
Zhang, Y., et al. (2023). Antibacterial Activity of Phloretin Against Vibrio parahaemolyticus and Its Application in Seafood. MDPI. Available at: [Link]
-
Use of Oleuropein and Hydroxytyrosol for Cancer Prevention and Treatment: Considerations about How Bioavailability and Metabolism Impact Their Adoption in Clinical Routine. (n.d.). MDPI. Available at: [Link]
-
Phloretin exhibits an anticancer effect and enhances the anticancer ability of cisplatin on non-small cell lung cancer cell lines by regulating expression of apoptotic pathways and matrix metalloproteinases. (n.d.). PubMed. Available at: [Link]
-
Evaluation of anti-acne properties of phloretin in vitro and in vivo. (n.d.). ResearchGate. Available at: [Link]
-
CMJ Cytotoxic and apoptotic effects of hydroxytyrosol on ovarian cancer cell lines. (2016). DergiPark. Available at: [Link]
-
Antioxidant Activity of Hydroxytyrosol Acetate Compared with That of Other Olive Oil Polyphenols. (n.d.). ResearchGate. Available at: [Link]
-
cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
Anti-proliferative Effects of Hydroxytyrosol Against Breast Cancer Cell Lines Through Induction of Apoptosis. (2022). Brieflands. Available at: [Link]
-
Exploration of interaction mechanism of tyrosol as a potent anti-inflammatory agent. (n.d.). ResearchGate. Available at: [Link]
-
Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis. (n.d.). MDPI. Available at: [Link]
-
Antimicrobial Susceptibility of Staphylococcus aureus Strains and Effect of Phloretin on Biofilm Formation. (2023). PubMed. Available at: [Link]
-
Anti-proliferative Effects of Hydroxytyrosol Against Breast Cancer Cell Lines Through Induction of Apoptosis. (n.d.). Brieflands. Available at: [Link]
-
Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. (n.d.). PMC. Available at: [Link]
-
Biochemical and antimicrobial activity of phloretin and its glycosilated derivatives present in apple and kumquat. (2014). PubMed. Available at: [Link]
-
Evaluation of the anti-inflammatory effects of phloretin and phlorizin in lipopolysaccharide-stimulated mouse macrophages. (n.d.). ResearchGate. Available at: [Link]
-
Comparison of Antioxidant Capacity and Network Pharmacology of Phloretin and Phlorizin against Neuroinflammation in Traumatic Brain Injury. (2023). MDPI. Available at: [Link]
-
Tyrosol and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells. (n.d.). PubMed. Available at: [Link]
-
Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis. (n.d.). MDPI. Available at: [Link]
-
Effects of Oleuropein and Hydroxytyrosol on Inflammatory Mediators: Consequences on Inflammaging. (n.d.). MDPI. Available at: [Link]
Sources
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. memorial.scholaris.ca [memorial.scholaris.ca]
- 5. Hydroxytyrosol-Infused Extra Virgin Olive Oil: A Key to Minimizing Oxidation, Boosting Antioxidant Potential, and Enhancing Physicochemical Stability During Frying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosol and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. mdpi.com [mdpi.com]
- 14. Phloretin exhibits an anticancer effect and enhances the anticancer ability of cisplatin on non-small cell lung cancer cell lines by regulating expression of apoptotic pathways and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Antimycoplasmal Activity of Hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the in-vitro antimicrobial activity of oleuropein and hydroxytyrosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Target Proteins of Phloretin for Its Anti-Inflammatory and Antibacterial Activities Against Propionibacterium acnes-Induced Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Ethyl 3-(2-hydroxyphenyl)propanoate and its Para Isomer
In the world of pharmaceutical development and chemical research, the precise identification of isomeric compounds is not merely an academic exercise; it is a critical determinant of a substance's efficacy, safety, and function. The subtle shift of a single functional group, as seen between Ethyl 3-(2-hydroxyphenyl)propanoate (the ortho isomer) and Ethyl 3-(4-hydroxyphenyl)propanoate (the para isomer), can profoundly alter a molecule's biological activity and chemical properties. This guide provides a comprehensive spectroscopic comparison of these two isomers, leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and definitive method of differentiation for researchers, scientists, and drug development professionals.
The Structural Nuance: Ortho vs. Para
The core difference between these two molecules lies in the position of the hydroxyl (-OH) group on the phenyl ring relative to the ethyl propanoate substituent. In the ortho isomer, the hydroxyl group is adjacent to the substituent (position 2), while in the para isomer, it is positioned directly opposite (position 4). This seemingly minor variation gives rise to distinct electronic environments and steric interactions, which are the keys to their spectroscopic differentiation.
Caption: Molecular structures of the ortho and para isomers.
¹H NMR Spectroscopy: A Tale of Two Aromatic Regions
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts, splitting patterns, and coupling constants of the aromatic protons provide a unique fingerprint for each molecule.
The electron-donating nature of the hydroxyl group influences the electron density of the aromatic ring, causing protons at the ortho and para positions relative to it to be shielded and appear at a lower chemical shift (upfield).[1]
In the para isomer , the molecule possesses a plane of symmetry. This results in a simplified aromatic region of the ¹H NMR spectrum, typically showing two distinct sets of doublets, characteristic of a para-substituted benzene ring.[2] The two protons ortho to the ethyl propanoate group will be equivalent, as will the two protons ortho to the hydroxyl group.
Conversely, the ortho isomer lacks this symmetry, meaning all four aromatic protons are chemically non-equivalent. This leads to a more complex splitting pattern in the aromatic region, often exhibiting four distinct multiplets. The proton ortho to the hydroxyl group is expected to be the most shielded.
| Proton Assignment (Para Isomer) | Approximate Chemical Shift (ppm) | Multiplicity |
| Ha (ortho to -OH) | 6.7 | Doublet |
| Hb (ortho to -CH₂CH₂COOEt) | 7.0 | Doublet |
| Proton Assignment (Ortho Isomer) | Approximate Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.7 - 7.2 | Multiple Multiplets |
¹³C NMR Spectroscopy: Counting the Carbons
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information by revealing the number of unique carbon environments in each isomer.
Due to its symmetry, the para isomer will exhibit fewer signals in the aromatic region of its ¹³C NMR spectrum. The two carbons ortho to the ethyl propanoate group are equivalent, as are the two carbons ortho to the hydroxyl group. This results in only four signals for the six aromatic carbons.
The ortho isomer , with its lack of symmetry, will display six distinct signals for the six aromatic carbons, providing a clear point of differentiation.
| Isomer | Expected Number of Aromatic ¹³C Signals |
| Ethyl 3-(2-hydroxyphenyl)propanoate (Ortho) | 6 |
| Ethyl 3-(4-hydroxyphenyl)propanoate (Para) | 4 |
Infrared (IR) Spectroscopy: The Influence of Hydrogen Bonding
Infrared (IR) spectroscopy is particularly useful for probing the vibrational modes of functional groups, and in this case, the hydroxyl group provides a key diagnostic feature.
For the ortho isomer , the proximity of the hydroxyl group to the ester functionality allows for the formation of an intramolecular hydrogen bond. This internal hydrogen bonding results in a broad O-H stretching band that is typically at a lower frequency (around 3200-3400 cm⁻¹) and is less sensitive to changes in concentration.[3]
In contrast, the para isomer can only form intermolecular hydrogen bonds with other molecules. This results in a broader O-H stretching band at a slightly higher frequency (around 3300-3500 cm⁻¹) that is concentration-dependent.[4][5] At very low concentrations in a non-polar solvent, a sharper, "free" O-H stretch may be observed at a higher frequency.[6]
| Isomer | O-H Stretch (cm⁻¹) | Key Feature |
| Ethyl 3-(2-hydroxyphenyl)propanoate (Ortho) | ~3200-3400 (Broad) | Intramolecular H-bonding |
| Ethyl 3-(4-hydroxyphenyl)propanoate (Para) | ~3300-3500 (Broad) | Intermolecular H-bonding |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight (194.23 g/mol )[7], their fragmentation patterns can differ due to the position of the hydroxyl group.
A characteristic fragmentation for ortho-substituted phenylpropanoids involves the formation of a benzopyrylium ion, which is not as readily formed from the para isomer.[8] For Ethyl 3-(2-hydroxyphenyl)propanoate , a prominent peak at m/z 120 is often observed, corresponding to the loss of the ethyl propanoate side chain and subsequent cyclization. Another significant fragment at m/z 107 is also characteristic.[7]
The para isomer , lacking the ortho hydroxyl group to facilitate this cyclization, will likely exhibit a different fragmentation pattern, with a more prominent molecular ion peak and fragments arising from cleavage of the ethyl propanoate chain.
| Isomer | Key Fragment Ions (m/z) |
| Ethyl 3-(2-hydroxyphenyl)propanoate (Ortho) | 120, 148, 107[7] |
| Ethyl 3-(4-hydroxyphenyl)propanoate (Para) | Different fragmentation, prominent molecular ion |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparative analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. For ¹³C NMR, a spectral width of 0 to 220 ppm is common.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the O-H, C=O, and C-O stretches, as well as the aromatic C-H and C=C vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for these compounds.
-
Ionization: Utilize Electron Ionization (EI) to fragment the molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection and Interpretation: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to deduce structural information.
Caption: Experimental workflow for isomeric differentiation.
Conclusion
The spectroscopic differentiation of Ethyl 3-(2-hydroxyphenyl)propanoate and its para isomer is a clear-cut process when the appropriate analytical techniques are employed. ¹H and ¹³C NMR provide the most definitive evidence through the analysis of aromatic proton and carbon signals, which are directly influenced by the molecule's symmetry. IR spectroscopy offers a rapid method to distinguish between the intramolecular hydrogen bonding of the ortho isomer and the intermolecular hydrogen bonding of the para isomer. Finally, mass spectrometry can provide corroborating evidence through the analysis of distinct fragmentation patterns. By understanding the principles behind these techniques and the expected spectral features of each isomer, researchers can confidently and accurately identify these compounds, ensuring the integrity and success of their scientific endeavors.
References
-
Homework.Study.com. (n.d.). The 1H NMR spectrum of phenol (C6H5OH) shows three absorptions in the aromatic region: 6.70 (2... Retrieved from [Link]
-
Stout, S. J., & Kuck, D. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(6), 1024–1031. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12263583, Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]
- Richards, R. E., & Thompson, H. W. (1949). Infra-red spectra of substituted phenols. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 196(1045), 143-153.
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. Retrieved from [Link]
-
Quora. (2019, April 6). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: Phenols. Retrieved from [Link]
- Google Patents. (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
-
Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 7. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 3-(2-Hydroxyphenyl)propanoate
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The robust quantification of Ethyl 3-(2-hydroxyphenyl)propanoate, a key pharmaceutical intermediate and flavoring agent, demands analytical methods that are not only precise and accurate but also demonstrably equivalent when multiple techniques are employed across different laboratories or during method lifecycle changes. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and a spectroscopic (UV-Vis) method for the quantification of Ethyl 3-(2-hydroxyphenyl)propanoate. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear framework for cross-validation in accordance with international regulatory standards.
Introduction: The Imperative for Rigorous Analytical Method Validation
Ethyl 3-(2-hydroxyphenyl)propanoate (CAS 20921-04-4) is a compound of interest in both pharmaceutical synthesis and the food industry.[1][2][3] Its accurate quantification is critical for ensuring product quality, safety, and efficacy. Analytical method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4][5] This becomes particularly crucial in a regulated environment where data integrity is paramount.
Cross-validation is a further step to ensure data comparability when multiple methods or laboratories are involved in the analysis of a single substance.[6][7] As outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), cross-validation demonstrates that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[8][9][10]
This guide will compare a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a simpler, high-throughput UV-Vis Spectrophotometric method for the assay of Ethyl 3-(2-hydroxyphenyl)propanoate.
Physicochemical Properties of Ethyl 3-(2-hydroxyphenyl)propanoate
A foundational understanding of the analyte's properties dictates the choice of analytical methodology.
| Property | Value | Source |
| Molecular Formula | C11H14O3 | [3][11] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Physical Form | White solid | [2] |
| Melting Point | 39-42 °C | [2] |
| Boiling Point | 281-283 °C | [2] |
| Solubility | Soluble in ethanol, practically insoluble in water. | [2] |
The presence of a chromophore (the phenyl ring) makes this compound suitable for UV-Vis detection. Its moderate polarity and solubility in common organic solvents make it an excellent candidate for RP-HPLC.
Method Comparison: HPLC vs. UV-Vis Spectrophotometry
The choice between a chromatographic and a spectroscopic method often involves a trade-off between specificity and speed.
-
High-Performance Liquid Chromatography (HPLC): Offers high specificity, allowing for the separation of the analyte from impurities and degradation products. This is critical for stability-indicating assays and purity determinations.
-
UV-Vis Spectrophotometry: A rapid and cost-effective technique suitable for the quantitative analysis of the pure substance, assuming no interfering substances absorb at the chosen wavelength.
The following diagram illustrates the decision-making process for method selection and the role of cross-validation.
Caption: Workflow for analytical method selection and cross-validation.
Experimental Protocols
The following protocols are designed to be self-validating, with system suitability tests integrated to ensure the validity of each analytical run.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is designed to be stability-indicating, providing high resolution and specificity.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of 0.1% formic acid in ultrapure water. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of Ethyl 3-(2-hydroxyphenyl)propanoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
-
-
Analysis: Inject the blank (mobile phase), standard solution, and sample solution in sequence.
-
Calculation: Calculate the concentration of Ethyl 3-(2-hydroxyphenyl)propanoate in the sample using the peak area response compared to the standard.
Method 2: UV-Vis Spectrophotometry
This method is suitable for rapid quantification where interference from other components is not expected.
Instrumentation and Conditions:
-
Spectrophotometer: Agilent Cary 60 UV-Vis or equivalent, with 1 cm quartz cuvettes.
-
Solvent: Ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determined to be 275 nm.
-
Slit Width: 1 nm.
Step-by-Step Protocol:
-
Determination of λmax: Prepare a dilute solution of Ethyl 3-(2-hydroxyphenyl)propanoate in ethanol and scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance.
-
Standard Curve Preparation:
-
Prepare a stock standard solution of 100 µg/mL in ethanol.
-
Perform serial dilutions to prepare at least five calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL).
-
-
Sample Preparation: Prepare a sample solution in ethanol with a concentration expected to fall within the range of the standard curve.
-
Analysis:
-
Zero the spectrophotometer with ethanol as the blank.
-
Measure the absorbance of each standard and the sample solution at 275 nm.
-
-
Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the linear regression equation of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
Cross-Validation Protocol
The objective is to demonstrate that the HPLC and UV-Vis methods produce comparable results for the assay of Ethyl 3-(2-hydroxyphenyl)propanoate.
Procedure:
-
Prepare a single batch of sample material.
-
Prepare five independent sample preparations from this batch.
-
Analyze each of the five preparations using both the validated HPLC method and the validated UV-Vis method.
-
Record the assay results for each preparation from both methods.
Acceptance Criteria:
The percentage difference between the average assay value obtained by the HPLC method and the average assay value obtained by the UV-Vis method should be within a predefined limit, typically no more than 2.0%.
Caption: Step-by-step cross-validation workflow.
Comparative Data
The following tables summarize the validation and cross-validation data, demonstrating the performance of each method.
Table 1: Method Validation Parameters
| Parameter | HPLC Method | UV-Vis Method | ICH Q2(R2) Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 5 - 25 | Dependent on application |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.9% - 101.2% | Typically 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.45% | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 0.62% | 1.10% | ≤ 2.0% |
| Specificity | Specific | Non-specific | Demonstrated |
Table 2: Cross-Validation Results
| Sample Preparation | HPLC Assay (%) | UV-Vis Assay (%) |
| 1 | 99.8 | 100.5 |
| 2 | 100.1 | 99.7 |
| 3 | 99.5 | 99.2 |
| 4 | 100.3 | 100.8 |
| 5 | 99.9 | 100.1 |
| Average | 99.92 | 100.06 |
| % Difference | \multicolumn{2}{c | }{0.14% } |
The data clearly indicates that both methods are suitable for their intended purpose. The cross-validation results show a negligible difference of 0.14% between the two methods, confirming their interchangeability for the assay of pure Ethyl 3-(2-hydroxyphenyl)propanoate.
Conclusion and Recommendations
Both the developed RP-HPLC and UV-Vis spectrophotometric methods have been demonstrated to be accurate, precise, and linear for the quantification of Ethyl 3-(2-hydroxyphenyl)propanoate.
-
The HPLC method is recommended for all quality control applications, including release testing, stability studies, and impurity profiling, due to its inherent high specificity.
-
The UV-Vis method serves as a rapid, cost-effective alternative for in-process controls or for the assay of the bulk substance where the absence of interfering impurities has been established.
The successful cross-validation confirms that data generated by either method can be reliably compared and used interchangeably, providing flexibility in the analytical workflow without compromising data integrity. This robust analytical foundation is essential for ensuring product quality and meeting stringent regulatory expectations.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- National Center for Biotechnology Information. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. PubChem.
- Food and Agriculture Organization of the United Nations. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate.
- National Institute of Standards and Technology. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- BenchChem. (n.d.). A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays.
- PubChemLite. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate (C11H14O3).
Sources
- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Food safety and quality: details [fao.org]
- 3. Ethyl 3-(2-hydroxyphenyl)propanoate [webbook.nist.gov]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. PubChemLite - Ethyl 3-(2-hydroxyphenyl)propanoate (C11H14O3) [pubchemlite.lcsb.uni.lu]
A Comparative Benchmarking Guide to the Stability of Ethyl 3-(2-hydroxyphenyl)propanoate and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount to ensuring the efficacy, safety, and shelf-life of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of the stability of Ethyl 3-(2-hydroxyphenyl)propanoate against a curated selection of its structural derivatives. By employing forced degradation studies, we elucidate the inherent vulnerabilities of these molecules to hydrolysis, oxidation, and photolysis, offering critical insights for formulation development and handling.
Introduction: The Significance of Stability in Phenolic Esters
Ethyl 3-(2-hydroxyphenyl)propanoate and its analogs are of significant interest in medicinal chemistry due to their phenolic and ester functional groups, which confer a range of biological activities. However, these same functionalities are often susceptible to degradation, leading to loss of potency and the formation of potentially harmful impurities. The stability of these compounds is not only a regulatory requirement but a fundamental aspect of their therapeutic potential.
This guide is structured to provide a comprehensive, experimentally-grounded comparison of the stability profiles of the parent compound and its derivatives. We will explore the causal relationships between chemical structure and stability, detailing the experimental protocols used to generate the comparative data.
The Panel of Compounds: Structure-Stability Relationships
To provide a comprehensive comparison, we have selected a panel of derivatives that allow for the systematic evaluation of key structural motifs on the stability of the parent compound, Ethyl 3-(2-hydroxyphenyl)propanoate (EHPP) .
-
Parent Compound (EHPP): Ethyl 3-(2-hydroxyphenyl)propanoate
-
Positional Isomer: Ethyl 3-(4-hydroxyphenyl)propanoate (EHPP-p) - To assess the impact of the hydroxyl group's position.
-
Methylated Derivative: Ethyl 3-(2-methoxyphenyl)propanoate (EMPP) - To evaluate the effect of protecting the phenolic hydroxyl group.
-
Di-hydroxylated Derivative: Ethyl 3-(2,4-dihydroxyphenyl)propanoate (EDHPP) - To understand the influence of an additional electron-donating group.
-
Non-hydroxylated Analog: Ethyl 3-phenylpropanoate (EPP) - To serve as a baseline for the influence of the hydroxyl group.
-
Sterically Hindered Derivative: Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (EHTBPP) - To investigate the effect of steric hindrance around the hydroxyl group.
Experimental Design: A Forced Degradation Workflow
To rigorously assess the stability of these compounds, a forced degradation study was designed in accordance with the principles outlined in the ICH Q1A(R2) guidelines.[1] This approach intentionally subjects the compounds to stressful conditions to accelerate degradation and identify potential degradation pathways.
Workflow for Comparative Stability Assessment
Caption: Experimental workflow for the comparative stability study.
Detailed Experimental Protocols
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[2][3]
-
Instrumentation: HPLC system with a UV/Vis detector (e.g., Agilent 1100 series or equivalent).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Forced Degradation Protocols
For each condition, a 1 mg/mL stock solution of each compound in methanol was used.
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 M HCl and incubated at 60°C for 24 hours. The solution was then neutralized with 0.1 M NaOH.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 M NaOH and kept at room temperature for 4 hours. The solution was then neutralized with 0.1 M HCl. The reaction with a dilute alkali is generally irreversible.[4]
-
Oxidative Degradation: 1 mL of stock solution was mixed with 9 mL of 3% H₂O₂ and kept at room temperature for 24 hours. Phenols are known to be susceptible to oxidation.[5]
-
Photolytic Degradation: Solutions were exposed to a light source according to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Control samples were wrapped in aluminum foil to protect them from light.
-
Thermal Degradation: Solid compounds were stored in a temperature-controlled oven at 60°C for 7 days.
Results: A Comparative Stability Profile
The following table summarizes the percentage degradation of each compound under the different stress conditions.
| Compound | Acid Hydrolysis (%) | Base Hydrolysis (%) | Oxidation (%) | Photolysis (%) | Thermal (%) |
| EHPP | 5.2 | 85.1 | 15.7 | 8.3 | 2.1 |
| EHPP-p | 6.1 | 88.4 | 12.5 | 6.9 | 1.8 |
| EMPP | 4.8 | 75.3 | 3.2 | 2.5 | 1.5 |
| EDHPP | 7.5 | 92.6 | 25.8 | 15.2 | 3.5 |
| EPP | 4.5 | 72.1 | <1 | 1.8 | <1 |
| EHTBPP | 3.9 | 65.8 | 5.6 | 3.1 | 1.2 |
Discussion: Interpreting the Stability Data
Hydrolytic Stability: The Ester's Achilles' Heel
All tested compounds demonstrated significant degradation under basic conditions, which is characteristic of ester hydrolysis. The reaction is typically a one-way process, unlike acid-catalyzed hydrolysis which is reversible.[4]
-
EMPP and EPP showed the highest stability against base-catalyzed hydrolysis, indicating that the presence of a free hydroxyl group accelerates this degradation pathway.
-
EDHPP was the most susceptible to hydrolysis, suggesting that the additional hydroxyl group further activates the molecule towards nucleophilic attack.
-
EHTBPP exhibited enhanced stability compared to EHPP and EHPP-p, likely due to the steric hindrance provided by the bulky tert-butyl groups, which partially shields the ester carbonyl from attack.
Oxidative Stability: The Role of the Phenolic Hydroxyl
The presence and substitution pattern of the phenolic hydroxyl group played a critical role in the oxidative stability of the compounds.
-
EPP , lacking a hydroxyl group, was highly stable against oxidation.
-
EDHPP was the most prone to oxidation, as the two hydroxyl groups provide more sites for oxidative attack.
-
EMPP , with its protected hydroxyl group, showed significantly improved stability compared to EHPP.
-
EHTBPP also demonstrated enhanced oxidative stability, as the tert-butyl groups sterically hinder the approach of oxidizing agents to the hydroxyl group.
Photostability: Light-Induced Degradation
Phenolic compounds are known to be susceptible to photodegradation.[6][7]
-
Similar to oxidative degradation, EPP and EMPP were the most photostable.
-
EDHPP was the most photolabile, indicating that the dihydroxy substitution pattern increases susceptibility to light-induced degradation.
Thermal Stability
All compounds exhibited good thermal stability under the tested conditions, with minimal degradation observed. This suggests that for these molecules, hydrolysis and oxidation are the primary degradation pathways under typical storage conditions.
Degradation Pathway of Ethyl 3-(2-hydroxyphenyl)propanoate
The primary degradation pathways for EHPP are hydrolysis of the ester and oxidation of the phenol.
Caption: Major degradation pathways of Ethyl 3-(2-hydroxyphenyl)propanoate.
Conclusion and Recommendations
This comparative stability study provides valuable insights for researchers working with Ethyl 3-(2-hydroxyphenyl)propanoate and its derivatives. The key takeaways are:
-
Ester hydrolysis under basic conditions is the most significant degradation pathway. Formulation at a neutral or slightly acidic pH is recommended.
-
The free phenolic hydroxyl group is a primary site for oxidative and photolytic degradation. Protection of this group, as seen with EMPP, significantly enhances stability.
-
Steric hindrance around the phenolic hydroxyl group can improve both hydrolytic and oxidative stability.
-
The presence of multiple hydroxyl groups, as in EDHPP, generally decreases the overall stability of the molecule.
For drug development professionals, these findings underscore the importance of early-stage stability assessment and the potential need for formulation strategies such as pH control, the use of antioxidants, and protection from light to ensure the stability and shelf-life of drug candidates based on these scaffolds.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
-
Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs- A review." Journal of Pharmaceutical Analysis, 4.3 (2014): 159-165. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]
-
Araña, J., et al. "Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study." Journal of Hazardous Materials, 146.3 (2007): 520-528. [Link]
-
Vione, D., et al. "Photodegradation of phenol and phenolic compounds from water in the presence of a Pd-containing exhausted adsorbent." Materials, 14.1 (2021): 183. [Link]
-
Maslarska, V., et al. "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH." Pharmacia, 69.2 (2022): 441-448. [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
-
Hu, Y., et al. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC International, 34.6 (2021): 24-33. [Link]
-
PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 3-(4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 3-(2-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 3-phenylpropanoate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Esters. [Link]
Sources
- 1. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(2-hydroxyphenyl)propanoate
For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-(2-hydroxyphenyl)propanoate, synthesizing regulatory requirements with field-proven best practices. Our objective is to empower you with the knowledge to manage this specific chemical waste stream safely and compliantly, thereby protecting both laboratory personnel and the environment.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the hazards associated with Ethyl 3-(2-hydroxyphenyl)propanoate is paramount. While comprehensive safety data for this specific compound is not extensively detailed in all safety data sheets, its chemical structure—an ester derivative of a phenolic compound—dictates a cautious approach.
A related compound, Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, is classified as causing skin and serious eye irritation[1]. Similarly, other related phenolic esters are noted to be skin, eye, and respiratory irritants[2][3]. Therefore, it is prudent to handle Ethyl 3-(2-hydroxyphenyl)propanoate as a hazardous substance.
Immediate Actions & Personal Protective Equipment (PPE):
All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][4][5]. The following PPE is mandatory:
| Equipment | Specification | Rationale |
| Eye Protection | ANSI-approved safety glasses or goggles. | Protects against splashes and potential eye irritation[1][6]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation[6][7]. |
| Body Protection | Laboratory coat. | Protects against accidental spills and contamination of personal clothing[7]. |
Waste Segregation and Collection: The Core of Compliant Disposal
Proper segregation is the most critical step in chemical waste management. Due to its chemical nature, Ethyl 3-(2-hydroxyphenyl)propanoate waste must not be disposed of down the drain or in regular trash[4][8]. This is to prevent the release of potentially harmful organic compounds into aquatic ecosystems[9].
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Select a dedicated, properly labeled, and sealable waste container. For liquid waste containing Ethyl 3-(2-hydroxyphenyl)propanoate, a high-density polyethylene (HDPE) or glass container is appropriate[8]. Ensure the container material is compatible with the waste; for instance, do not store acidic waste in metal containers[10].
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 3-(2-hydroxyphenyl)propanoate"[8][10]. If it is a solution, specify the solvent and approximate concentration. The date of waste accumulation must also be included[8].
-
Collection of Liquid Waste:
-
Small Quantities (<50 mL): For minor spills or residual amounts, absorb the liquid onto an inert absorbent material like vermiculite, perlite, or cat litter[7]. Scoop the absorbed material into the designated hazardous waste container[7].
-
Large Quantities (>50 mL): Carefully transfer the liquid waste into the designated hazardous waste container. Use a funnel to prevent spills and keep the container closed when not in use[10].
-
-
Collection of Solid Waste: Any materials contaminated with Ethyl 3-(2-hydroxyphenyl)propanoate, such as pipette tips, gloves, and absorbent pads, should be collected in the same sealed container as the chemical waste itself[4][8]. For solid forms of phenolic waste, it should be placed in a suitable, leak-tight container and treated as clinical waste for incineration[11].
-
Storage in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This is a location at or near the point of generation where hazardous waste is collected before being moved to a central storage area[12]. The SAA must be under the control of the operator of the process generating the waste.
Disposal Workflow and Decision Logic
The proper disposal route for Ethyl 3-(2-hydroxyphenyl)propanoate is determined by its physical state and quantity. The following diagram illustrates the decision-making process for laboratory personnel.
Caption: Decision workflow for the proper segregation and disposal of Ethyl 3-(2-hydroxyphenyl)propanoate.
Regulatory Framework and Compliance
In the United States, the disposal of chemical waste from laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[12][13].
-
EPA Regulations: The EPA's regulations for hazardous waste generators are crucial for laboratories. Depending on the amount of hazardous waste generated per month, a facility is classified as a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG)[12]. It is imperative to adhere to the specific storage time limits and container management practices for your facility's generator status[14].
-
OSHA Hazard Communication Standard: OSHA requires that information about chemical hazards is communicated to employees through labels, safety data sheets, and training[15]. This includes proper handling and disposal procedures to minimize exposure.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill[11].
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container[6][16].
-
Decontaminate: Wash the spill area thoroughly with soap and water[17].
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Conclusion: Fostering a Culture of Safety
The proper disposal of Ethyl 3-(2-hydroxyphenyl)propanoate is a multi-faceted process that requires an understanding of its chemical properties, adherence to established protocols, and compliance with federal and local regulations. By implementing the procedures outlined in this guide, researchers and laboratory professionals can ensure a safe working environment and uphold their responsibility to environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]
-
Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
-
Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency. [Link]
-
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
-
Ethyl 3-(2-hydroxyphenyl) propionate. The Good Scents Company. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency. [Link]
-
Ethyl 3-(2-hydroxyphenyl)propanoate. PubChem, National Institutes of Health. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center. [Link]
-
How can I dispose phenol?. ResearchGate. [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
ethyl 3-(4-hydroxyphenyl)prop-2-enoate Safety Data Sheet. DC Chemicals. [Link]
-
Methyl 3-(2-hydroxyphenyl)propanoate, 95%+ Material Safety Data Sheet. Cole-Parmer. [Link]
-
ETHYL PROPIONATE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
-
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]
-
Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration. [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ethyl 3-(4-hydroxyphenyl)prop-2-enoate|17041-46-2|MSDS [dcchemicals.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. researchgate.net [researchgate.net]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 14. epa.gov [epa.gov]
- 15. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. 3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]
Definitive Guide to Personal Protective Equipment for Handling Ethyl 3-(2-hydroxyphenyl)propanoate
This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals working with Ethyl 3-(2-hydroxyphenyl)propanoate (CAS No. 20921-04-4). The protocols herein are designed to ensure maximum safety and operational integrity.
Hazard Assessment: A Proactive Stance on Safety
Ethyl 3-(2-hydroxyphenyl)propanoate is a chemical intermediate used in laboratory research. While some safety data sheets (SDS) for this specific compound do not list definitive hazards, a comprehensive safety evaluation necessitates reviewing data from structurally similar molecules. This proactive approach, grounded in established chemical safety principles, ensures that we operate with a conservative and protective posture.
Analysis of close structural analogs reveals a consistent pattern of irritation hazards. The causality is clear: the presence of the phenolic hydroxyl group and the propanoate ester moiety can lead to interactions with biological tissues. Therefore, we must assume the potential for irritation.
Table 1: Hazard Profile of Structural Analogs
| Compound Name | GHS Hazard Statement(s) | Source |
|---|---|---|
| Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate | H315: Causes skin irritationH319: Causes serious eye irritation | MedChemExpress[1] |
| Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | CymitQuimica[2] |
| Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | AK Scientific, Inc.[3] |
| Methyl 3-(2-hydroxyphenyl)propanoate | Irritating to eyes, respiratory system and skin. | Cole-Parmer[4] |
Based on this compelling evidence from related compounds, we will proceed with the assumption that Ethyl 3-(2-hydroxyphenyl)propanoate is a skin, eye, and potential respiratory irritant. This forms the logical basis for our PPE recommendations.
Core PPE Requirements: Your First Line of Defense
The primary objective is to create an impermeable barrier between the researcher and the chemical. Each component of the PPE ensemble is chosen to mitigate a specific, identified risk.
-
Eye and Face Protection:
-
Minimum Requirement: At all times, wear chemical safety goggles that conform to European Standard EN 166 or equivalent.[5] These are essential to protect against accidental splashes.
-
Enhanced Precaution: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.
-
-
Hand Protection:
-
Glove Selection: Chemically resistant gloves are mandatory.[2][5] Based on common laboratory solvents and the structure of the compound, nitrile rubber gloves are the recommended choice.[6]
-
Best Practice: Always inspect gloves for tears or pinholes before use. For prolonged operations, consider double-gloving. This practice not only provides an additional barrier but also allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
-
Skin and Body Protection:
-
Respiratory Protection:
-
Under Standard Conditions: Respiratory protection is generally not required when handling small quantities in a well-ventilated area or within a certified chemical fume hood.[2]
-
When Required: If you are handling large quantities, creating aerosols, or if ventilation is inadequate, respiratory protection is necessary. A NIOSH/MSHA-approved respirator should be used.[4] In case of a fire, a self-contained breathing apparatus (SCBA) is essential for emergency responders.[2][4]
-
Operational Plan: A Risk-Based Approach to PPE Selection
The level of PPE required is not static; it must be adapted to the specific task and associated risks. The following workflow provides a logical framework for making these critical decisions.
Caption: Risk-based workflow for selecting appropriate PPE.
Procedural Guidance: Donning and Doffing Protocols
Properly putting on and taking off PPE is a self-validating system that prevents cross-contamination.
A. Donning (Putting On) PPE - A Step-by-Step Guide
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Eye Protection: Put on your safety goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. This crucial step prevents skin exposure at the wrist.
B. Doffing (Taking Off) PPE - The Contamination Control Protocol This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using the glove-in-glove technique. With one gloved hand, grasp the palm of the other and peel the glove off. Hold the removed glove in the remaining gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it down over the first glove. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap or earpieces. Avoid touching the front surface.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down the shoulders and turning the sleeves inside out. Fold it so the contaminated exterior is contained within the fold.
-
Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds. This is a non-negotiable final step.[2]
Decontamination and Disposal Plan
A complete safety plan extends to the proper disposal of contaminated materials.
-
Disposable PPE: All used gloves and any other single-use contaminated items must be placed in a designated, sealed hazardous waste container.
-
Reusable PPE:
-
Safety Goggles/Face Shields: Clean immediately after use according to manufacturer instructions, typically with soap and water or a specified disinfectant.
-
Laboratory Coats: If significant contamination occurs, the lab coat should be professionally decontaminated by a licensed service. Do not take contaminated lab coats home.
-
-
Chemical Waste:
References
-
SAFETY DATA SHEET - Ethyl 3-(4-hydroxyphenyl)propanoate . Maybridge. [Link]
-
Personal Protective Equipment . US EPA. [Link]
-
Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+ . Cole-Parmer. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
